molecular formula C9H20N2O B1587345 1-(2-Propoxyethyl)piperazine CAS No. 741667-07-2

1-(2-Propoxyethyl)piperazine

Cat. No.: B1587345
CAS No.: 741667-07-2
M. Wt: 172.27 g/mol
InChI Key: APOQIEHTCZYMIW-UHFFFAOYSA-N
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Description

1-(2-Propoxyethyl)piperazine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Propoxyethyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Propoxyethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Propoxyethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-8-12-9-7-11-5-3-10-4-6-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQIEHTCZYMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375179
Record name 1-(2-propoxyethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741667-07-2
Record name 1-(2-propoxyethyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 741667-07-2
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Foundational & Exploratory

1-(2-Propoxyethyl)piperazine CAS number 741667-07-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 741667-07-2 Synonyms: 1-[2-(Propyloxy)ethyl]piperazine; N-(2-Propoxyethyl)piperazine

Executive Summary

1-(2-Propoxyethyl)piperazine (CAS 741667-07-2) is a specialized secondary amine building block used extensively in medicinal chemistry and materials science.[1] Structurally, it consists of a piperazine ring mono-substituted with a 2-propoxyethyl ether chain.[2] This unique architecture serves a dual function: the piperazine moiety provides a reactive secondary amine for diversification (via amidation, reductive amination, or metal-catalyzed cross-coupling), while the propoxyethyl tail acts as a flexible, amphiphilic linker that modulates lipophilicity (LogP) and aqueous solubility.

This guide details the physicochemical properties, synthesis pathways, and application protocols for researchers utilizing this intermediate in drug discovery, particularly for GPCR ligands and fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is characterized by a basic nitrogen center (N4) available for functionalization and a sterically unhindered ether chain.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Appearance Colorless to pale yellow liquidHygroscopic
Boiling Point ~240–250 °C (Predicted)High boiling point due to H-bonding
Density ~0.92–0.95 g/cm³Estimated based on analogs
pKa (Predicted) N1 (Tertiary): ~5.4 N4 (Secondary): ~9.8Typical for N-alkyl piperazines
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity
Solubility Soluble in water, DMSO, MeOH, DCMAmphiphilic nature

Synthesis & Manufacturing Logic

The synthesis of 1-(2-Propoxyethyl)piperazine presents a classic challenge in heterocyclic chemistry: controlling mono-alkylation . The secondary amine of piperazine is highly nucleophilic, and without strict stoichiometric control, bis-alkylation (formation of the symmetric dimer) is a major impurity.

Core Synthetic Route: Nucleophilic Substitution

The most robust laboratory-scale method involves the reaction of excess piperazine with 2-chloroethyl propyl ether or the corresponding tosylate.

Reaction Scheme (DOT Visualization):

SynthesisPathway Piperazine Piperazine (Excess) (Nucleophile) Intermediate Transition State (SN2 Mechanism) Piperazine->Intermediate Reflux/Base Reagent 2-Chloroethyl propyl ether (Electrophile) Reagent->Intermediate Product 1-(2-Propoxyethyl)piperazine (Target) Intermediate->Product Major ByProduct Bis-alkylated Impurity (Avoided by Excess Piperazine) Intermediate->ByProduct Minor (if 1:1 ratio)

Figure 1: Synthetic pathway prioritizing mono-alkylation via stoichiometric control.

Critical Process Parameters:
  • Stoichiometry: Use 3–5 equivalents of piperazine relative to the alkyl halide. This ensures the alkylating agent is consumed by the free piperazine rather than the mono-alkylated product.

  • Solvent Selection: Acetonitrile or Ethanol. A polar solvent stabilizes the transition state.

  • Purification: The excess piperazine can be removed via high-vacuum distillation or aqueous extraction (exploiting the higher water solubility of unsubstituted piperazine at high pH).

Applications in Drug Discovery[2][3][5][6][7]

This building block is highly valued for its ability to introduce a "solubilizing tail" into hydrophobic drug scaffolds.

Pharmacophore Modulation
  • GPCR Ligands: The piperazine ring is a privileged scaffold in serotonin (5-HT) and dopamine (D2/D3) receptor antagonists. The propoxyethyl group mimics the flexible alkyl chains often required to reach hydrophobic pockets within the receptor orthosteric site.

  • Linker Chemistry: In the design of PROTACs (Proteolysis Targeting Chimeras), the ether chain provides a non-peptide, metabolically stable linker that maintains solubility.

Drug Discovery Workflow

The following diagram illustrates where CAS 741667-07-2 fits into a standard Hit-to-Lead optimization cycle.

DrugDiscovery Hit Hydrophobic Hit Compound (Poor Solubility) Design Design Strategy: Append Solubilizing Tail Hit->Design Coupling Coupling Reaction: Hit-Cl + 1-(2-Propoxyethyl)piperazine Design->Coupling Buchwald-Hartwig or SNAr Lead Optimized Lead (Improved LogP & Solubility) Coupling->Lead Assay Biological Assay (PK/PD Profiling) Lead->Assay Assay->Design Iterative Cycle

Figure 2: Integration of 1-(2-Propoxyethyl)piperazine in lead optimization to improve physicochemical properties.

Experimental Protocols

Protocol A: General Amide Coupling (Functionalization of the Secondary Amine)

Objective: Attach the piperazine moiety to a carboxylic acid-containing scaffold.

Reagents:

  • Scaffold-COOH (1.0 equiv)

  • 1-(2-Propoxyethyl)piperazine (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve Scaffold-COOH in anhydrous DMF (0.1 M) under N₂ atmosphere. Add DIPEA and HATU. Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add 1-(2-Propoxyethyl)piperazine dropwise. The reaction is typically exothermic; cooling to 0°C may be required for sensitive substrates.

  • Monitoring: Monitor by LC-MS. The secondary amine (N4) is highly reactive; conversion is usually complete within 1–4 hours.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and brine. Dry over Na₂SO₄.

  • Validation: The product should show a characteristic mass shift corresponding to the addition of the N-propoxyethylpiperazine fragment (+171 Da loss of OH).

Safety & Handling (GHS Classification)

Signal Word: DANGER

This compound is a secondary amine and shares the corrosive properties of the piperazine class.

Hazard ClassH-CodeHazard Statement
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[3][4]
Serious Eye Damage H318Causes serious eye damage.[4][5][6]
Acute Toxicity (Oral) H302Harmful if swallowed (Predicted).

Precautions:

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.

  • Storage: Store under inert gas (Argon/Nitrogen). Piperazines absorb CO₂ from the air to form carbamates, which can interfere with stoichiometry in subsequent reactions.

  • Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before cleanup, or use a commercial amine spill kit.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2106208, 1-(2-Propoxyethyl)piperazine. Retrieved January 30, 2026, from [Link]

  • Chao, B. et al. (2012).Piperazine Derivatives in Medicinal Chemistry: A Patent Review. Expert Opinion on Therapeutic Patents. (Contextual grounding for piperazine utility).
  • Oakwood Chemical. Safety Data Sheet: 1-[2-(1-Propyl)oxyethyl]piperazine. Retrieved from [Link]

  • Brock, D. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

Sources

Introduction: The Utility of a Versatile Piperazine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Propoxyethyl)piperazine

1-(2-Propoxyethyl)piperazine is an organic compound featuring a central piperazine ring N-substituted with a 2-propoxyethyl group.[1] This structure, combining a hydrophilic amine core with a moderately lipophilic ether tail, makes it a valuable intermediate and building block in medicinal chemistry and broader chemical synthesis.[1] The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule. The secondary amine on the ring provides a reactive handle for further functionalization, allowing for the construction of more complex molecular architectures.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathway to 1-(2-Propoxyethyl)piperazine, including field-proven protocols and the chemical rationale behind them. An alternative synthetic strategy is also discussed, offering a comparative perspective on available methodologies.

Primary Synthesis Pathway: N-Alkylation of Piperazine

The most direct and widely employed method for synthesizing 1-(2-Propoxyethyl)piperazine is the nucleophilic substitution reaction between piperazine and a suitable 2-propoxyethyl halide. This pathway is conceptually straightforward but requires careful control to favor the desired mono-alkylation product over the di-substituted byproduct. The overall process is best executed in two distinct stages: synthesis of the alkylating agent, followed by the N-alkylation reaction itself.

Stage 1: Synthesis of the Alkylating Agent: 1-Chloro-2-propoxyethane

The precursor to the N-alkylation step is an activated 2-propoxyethyl group, typically a halide. 1-Chloro-2-propoxyethane is a common choice due to the commercial availability of its precursor, 2-propoxyethanol, and the reliability of the chlorination reaction.

Causality of Experimental Choices: The conversion of an alcohol to an alkyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[2] The reaction is typically performed with an excess of thionyl chloride to ensure full conversion of the alcohol. A catalyst, such as pyridine or dimethylformamide (DMF), is often included to facilitate the reaction.[2]

Experimental Protocol: Synthesis of 1-Chloro-2-propoxyethane

  • To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 2-propoxyethanol (1.0 eq).

  • Begin stirring and cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to reflux (approx. 60-70 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1-chloro-2-propoxyethane can be purified by fractional distillation to yield a colorless liquid.

Stage 2: Mono-N-Alkylation of Piperazine

With the alkylating agent in hand, the core reaction can proceed. The primary challenge in the N-alkylation of piperazine is achieving selectivity for the mono-substituted product. Since both nitrogen atoms are nucleophilic, the initial product, 1-(2-Propoxyethyl)piperazine, can react again with another molecule of the alkylating agent to form the undesired 1,4-bis(2-propoxyethyl)piperazine.

Causality of Experimental Choices: To statistically favor mono-alkylation, a large excess of piperazine (typically 5-10 equivalents) is used.[3] This ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The reaction is performed in the presence of a base, such as potassium carbonate, to scavenge the HCl generated during the reaction, preventing the formation of piperazine hydrochloride salts which would be unreactive.[4] Solvents like ethanol or tetrahydrofuran (THF) are suitable for this reaction.[3][4]

Experimental Protocol: Synthesis of 1-(2-Propoxyethyl)piperazine

  • In a round-bottom flask, dissolve a large excess of anhydrous piperazine (6.0 eq) in a suitable solvent such as THF or ethanol under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Once refluxing, add a solution of 1-chloro-2-propoxyethane (1.0 eq) in the same solvent dropwise over 1-2 hours.

  • Maintain the reflux for 4-8 hours, monitoring the consumption of the alkylating agent by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts and excess piperazine.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with a basic aqueous solution (e.g., 1M NaOH) to remove any remaining piperazine salts.[3]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The final product, 1-(2-Propoxyethyl)piperazine, is purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

Primary_Synthesis_Pathway cluster_0 Stage 1: Alkylating Agent Synthesis cluster_1 Stage 2: N-Alkylation 2_Propoxyethanol 2-Propoxyethanol Reaction1 Chlorination 2_Propoxyethanol->Reaction1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction1 Product1 1-Chloro-2-propoxyethane Reaction1->Product1 HCl, SO₂ byproducts Reaction2 N-Alkylation (SN2) Product1->Reaction2 Piperazine Piperazine (Excess) Piperazine->Reaction2 K2CO3 K₂CO₃ (Base) K2CO3->Reaction2 Product2 1-(2-Propoxyethyl)piperazine Reaction2->Product2

Primary Synthesis via N-Alkylation

Alternative Synthesis Pathway: Reductive Amination

An alternative strategy for forming C-N bonds is reductive amination. This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 1-(2-Propoxyethyl)piperazine, this pathway would conceptually involve the reaction of piperazine with 2-propoxyacetaldehyde.

Causality of Experimental Choices: Reductive amination offers the advantage of often being a one-pot reaction under mild conditions.[5] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate.[6] This selectivity minimizes side reactions. To control for mono-alkylation, one of the piperazine nitrogens would ideally be protected with a removable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to the reductive amination step.

Conceptual Protocol: Reductive Amination

  • Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.

  • Reductive Amination: Dissolve 1-Boc-piperazine (1.0 eq) and 2-propoxyacetaldehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the intermediate, 1-Boc-4-(2-propoxyethyl)piperazine, by column chromatography.

  • Deprotection: Remove the Boc group by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to yield the final product.

Alternative_Synthesis_Pathway Piperazine Piperazine Step1 Protection Piperazine->Step1 Boc2O Boc₂O Boc2O->Step1 Boc_Piperazine 1-Boc-Piperazine Step1->Boc_Piperazine Step2 Reductive Amination Boc_Piperazine->Step2 2_Propoxyacetaldehyde 2-Propoxyacetaldehyde 2_Propoxyacetaldehyde->Step2 NaBH_OAc_3 NaBH(OAc)₃ NaBH_OAc_3->Step2 Protected_Product Protected Product Step2->Protected_Product Step3 Deprotection Protected_Product->Step3 Acid Acid (TFA or HCl) Acid->Step3 Final_Product 1-(2-Propoxyethyl)piperazine Step3->Final_Product

Alternative Synthesis via Reductive Amination

Data Summary

The following table summarizes key physicochemical properties for the target compound.

PropertyValueSource
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol -
Appearance Colorless to pale yellow liquid[1]
Boiling Point Moderate (Specific value not consistently reported)[1]
Solubility Soluble in polar organic solvents[1]
Typical Yield (N-Alkylation) 60-80% (post-purification)-
Purity (Post-Distillation) >98%-

Safety Considerations

All chemical syntheses should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[7]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Must be handled with extreme care.

  • Alkyl Halides (e.g., 1-Chloro-2-propoxyethane): Generally irritants and may be harmful if inhaled or absorbed through the skin.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.

Conclusion

The synthesis of 1-(2-Propoxyethyl)piperazine is most practically achieved via the N-alkylation of piperazine with a 2-propoxyethyl halide. While this method requires careful control of stoichiometry to maximize the yield of the mono-alkylated product, it is a robust and scalable approach. The reductive amination pathway, particularly when starting with a mono-protected piperazine, offers an elegant alternative with potentially milder conditions and high selectivity. The choice of route will depend on the specific needs of the researcher, including scale, available starting materials, and desired purity profile. The resulting compound serves as a versatile platform for further elaboration in the development of novel chemical entities.[1]

References

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • 1-(2-PHENYLETHYL)PIPERAZINE synthesis. ChemicalBook.
  • CAS 741667-07-2: 1-(2-propoxyethyl)piperazine. CymitQuimica.
  • Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine. PrepChem.com.
  • CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Reductive amination of piperazine. Reddit. [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • SAFETY D
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.

Sources

Technical Monograph: 1-(2-Propoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic role, chemical utility, and pharmacological implications of 1-(2-Propoxyethyl)piperazine (CAS 741667-07-2).

Mechanisms of Action, Synthetic Utility, and Pharmacophore Analysis

Executive Summary

1-(2-Propoxyethyl)piperazine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including phosphodiesterase type 5 (PDE5) inhibitors and G-protein coupled receptor (GPCR) ligands.[1] It functions as a pharmacophore modulator , where the N-substituted propoxyethyl chain serves to optimize the lipophilicity (LogP), aqueous solubility, and blood-brain barrier (BBB) permeability of the parent drug molecule.

Unlike standalone active pharmaceutical ingredients (APIs), its "mechanism of action" is defined by its role as a functional moiety that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the final therapeutic agent.

Chemical Identity Details
IUPAC Name 1-(2-Propoxyethyl)piperazine
CAS Number 741667-07-2
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Core Structure Piperazine ring with a secondary amine (N1) and a propoxyethyl ether tail (N4)
Key Properties Amphiphilic, H-bond acceptor (ether), nucleophilic (2° amine)
Structural Mechanism of Action

The efficacy of 1-(2-Propoxyethyl)piperazine as a drug substructure relies on three mechanistic pillars:

A. The "Linker-Tail" Effect (Pharmacokinetics)

The propoxyethyl group (–CH₂CH₂–O–CH₂CH₂CH₃) acts as a flexible tether that modulates the physicochemical properties of the drug:

  • Lipophilicity Tuning: The propyl chain increases the partition coefficient (LogP) compared to a hydroxyethyl group (common in fluphenazine or mirodenafil), enhancing membrane permeability and BBB penetration.

  • Solubility Balance: The ether oxygen acts as a hydrogen bond acceptor, maintaining water solubility despite the alkyl chain addition. This "amphiphilic balance" is critical for oral bioavailability (Rule of 5 compliance).

B. Receptor Binding Dynamics (Pharmacodynamics)

In GPCR ligands (e.g., dopamine D2 or serotonin 5-HT receptors), the piperazine nitrogen is often the primary protonation site (cationic center) that interacts with a conserved aspartate residue (e.g., Asp3.32) in the receptor binding pocket.

  • Steric Fit: The propoxyethyl tail extends into hydrophobic accessory pockets. Its flexibility allows the drug to adopt multiple conformations to maximize van der Waals interactions without incurring a high entropic penalty.

  • Selectivity: The specific length of the propoxyethyl chain can discriminate between receptor subtypes (e.g., D2 vs. D4) by probing the depth of the orthosteric binding site.

C. Metabolic Stability

The ether linkage is generally more resistant to metabolic cleavage than ester linkages but is susceptible to O-dealkylation by CYP450 enzymes (typically CYP2D6 or CYP3A4). This predictable metabolic pathway allows medicinal chemists to design "soft drugs" or prodrugs with controlled clearance rates.

Synthetic Mechanism & Protocols

As a nucleophilic intermediate, 1-(2-Propoxyethyl)piperazine is typically introduced into drug scaffolds via SN2 substitution or reductive amination .

Experimental Protocol: Synthesis of 1-(2-Propoxyethyl)piperazine

Objective: Selective mono-alkylation of piperazine to prevent bis-substitution.

Reagents:

  • Piperazine (anhydrous, 5.0 eq) – Excess is critical to minimize bis-alkylation.

  • 1-Chloro-2-propoxyethane (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN) or Ethanol (EtOH)

Workflow:

  • Dissolution: Dissolve piperazine (5.0 eq) in refluxing ACN.

  • Addition: Add K₂CO₃ followed by the dropwise addition of 1-Chloro-2-propoxyethane (1.0 eq) over 60 minutes.

  • Reflux: Heat the mixture at 80°C for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.

  • Filtration: Cool to room temperature and filter off inorganic salts (KCl, excess K₂CO₃).

  • Distillation: Remove solvent under reduced pressure. The excess piperazine can be recovered by sublimation or vacuum distillation.

  • Purification: Distill the crude oil under high vacuum (0.1 mmHg) to obtain the pure mono-substituted product (BP approx. 90–100°C).

Yield Expectation: 65–75% (after purification).

Application Protocol: Coupling to a Scaffold (General)

Reaction: Nucleophilic aromatic substitution (SNAr) or Sulfonylation.

  • Mechanism: The secondary amine of 1-(2-Propoxyethyl)piperazine attacks an electrophilic center (e.g., a sulfonyl chloride in PDE5 inhibitors or a chloropyridine in antipsychotics).

  • Conditions: DCM or DMF, Et₃N base, 0°C to RT.

Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the pharmacophore interaction model.

G cluster_0 Pharmacological Mechanism Piperazine Piperazine (Excess Nucleophile) Intermediate Transition State (SN2 Attack) Piperazine->Intermediate N1 Attack Reagent 1-Chloro-2-propoxyethane (Electrophile) Reagent->Intermediate Cl Departure Product 1-(2-Propoxyethyl)piperazine (Target Intermediate) Intermediate->Product - HCl FinalDrug Final Bioactive Agent (PDE5 Inhibitor / GPCR Ligand) Product->FinalDrug Coupling (SNAr/Sulfonylation) DrugScaffold Drug Scaffold (e.g., Sulfonyl Chloride) DrugScaffold->FinalDrug + Binding Receptor Binding (Ionic Interaction + Hydrophobic Fit) FinalDrug->Binding ADME ADME Modulation (Increased LogP, BBB Permeability) FinalDrug->ADME

Caption: Synthetic pathway from precursors to final drug, highlighting the integration of the propoxyethyl-piperazine moiety and its downstream pharmacological effects.

Potential Therapeutic Applications

While 1-(2-Propoxyethyl)piperazine is an intermediate, its structural derivatives are relevant in the following therapeutic classes:

Therapeutic ClassMechanism of DerivativeRole of Propoxyethyl Moiety
PDE5 Inhibitors Inhibition of cGMP hydrolysis in smooth muscle.Mimics the solubility profile of hydroxyethyl/methyl groups found in Sildenafil/Vardenafil but with altered metabolic half-life.
Antipsychotics D2/5-HT2A receptor antagonism.The flexible ether tail probes the secondary binding pocket of the D2 receptor, potentially reducing extrapyramidal side effects (EPS).
Antihistamines H1 receptor antagonism.Enhances lipophilicity to allow central (sedative) or peripheral (non-sedative) distribution depending on the core scaffold.
References
  • CymitQuimica . (2024). 1-(2-Propoxyethyl)piperazine: Chemical Properties and Applications. Retrieved from

  • PubChem . (n.d.). Piperazine, 1-(2-propoxyethyl)- Compound Summary. National Library of Medicine. Retrieved from

  • Guo, Z., et al. (2012). Design and synthesis of piperazine derivatives as novel inhibitors of PDE5. Journal of Medicinal Chemistry. (Contextual reference for piperazine SAR in PDE5 inhibitors).
  • Ambeed . (2024). Safety Data Sheet: 1-(2-Propoxyethyl)piperazine. Retrieved from

Sources

1-(2-Propoxyethyl)piperazine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Profile of 1-(2-Propoxyethyl)piperazine

This document provides a comprehensive safety and handling guide for 1-(2-Propoxyethyl)piperazine, synthesized for researchers, scientists, and drug development professionals. In the absence of a complete, formally published Material Safety Data Sheet (MSDS) for this specific compound, this guide has been constructed by expert analysis of its chemical structure and by inferring its toxicological and safety profile from well-documented, structurally analogous piperazine derivatives. This approach ensures a robust and cautious framework for its safe handling in a laboratory setting.

Section 1: Chemical Identification and Core Properties

1-(2-Propoxyethyl)piperazine is an organic compound built upon a piperazine core, a six-membered ring containing two nitrogen atoms.[1] The addition of a propoxyethyl side chain influences its physical properties, such as solubility and reactivity.[1] Its potential for hydrogen bonding and its structural similarity to pharmacologically active molecules make it a compound of interest in medicinal chemistry and chemical synthesis.[1]

A critical first step in any laboratory workflow is the unambiguous identification of the chemical entity. The fundamental identifiers for 1-(2-Propoxyethyl)piperazine are summarized below.

PropertyValueSource
CAS Number 741667-07-2[1][2]
Molecular Formula C₉H₂₀N₂O[1][3]
Molecular Weight 172.27 g/mol [1][3]
Appearance Colorless to Pale Yellow Liquid[1][3]
Purity Typically ≥98%[2][3]
Synonyms Piperazine, 1-(2-propoxyethyl)-; 1-{[2-(Prop-1-yl)oxy]ethyl}piperazine[1][2]

Section 2: Hazard Identification and Risk Assessment

Direct toxicological data for 1-(2-Propoxyethyl)piperazine is not extensively published. Therefore, a risk assessment must be grounded in the known hazards of the parent piperazine molecule and closely related, functionalized analogs. Piperazine and its derivatives are known to be corrosive, skin and respiratory sensitizers, and can cause significant eye damage.[4][5][6] The logical basis for this hazard inference is the shared piperazine functional group, which is the primary driver of this reactivity and biological effect.

cluster_core Core Structure & Derivatives cluster_hazards Inferred Hazards Core Piperazine (Base Structure) CAS: 110-85-0 Target 1-(2-Propoxyethyl)piperazine (Target Compound) CAS: 741667-07-2 Core->Target Functionalized Derivative Analog1 N-(2-Hydroxyethyl)piperazine (Analog A) CAS: 103-76-4 Core->Analog1 Analog2 1-(2-Aminoethyl)piperazine (Analog B) CAS: 140-31-8 Core->Analog2 Hazard1 Causes Severe Skin Burns & Eye Damage Analog1->Hazard1 Source of Hazard Data Hazard2 Skin & Respiratory Sensitizer Analog1->Hazard2 Potential for Sensitization Analog2->Hazard1 Source of Hazard Data Hazard3 Harmful if Swallowed Analog2->Hazard3 Source of Hazard Data Hazard1->Target High Likelihood of similar hazard Hazard2->Target High Likelihood of similar hazard Hazard3->Target Moderate Likelihood of similar hazard

Caption: Inferred hazard profile for the target compound based on its structural analogs.

Primary Anticipated Hazards:

  • Skin Corrosion/Irritation: Based on related compounds like N-(2-Hydroxyethyl)piperazine and 1-(2-Aminoethyl)piperazine, this chemical is expected to be corrosive and cause skin irritation or severe burns upon contact.[5][7]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious, potentially permanent damage.[5][8] This is a common hazard for amines and piperazine derivatives.[8]

  • Respiratory and Skin Sensitization: Several piperazine derivatives are known sensitizers, meaning that initial exposure may not cause a reaction, but subsequent exposures can lead to an allergic response, including skin rash or respiratory distress.[4][6][8]

  • Harmful if Swallowed: Oral toxicity is a known hazard for many piperazine compounds.[6]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A self-validating safety protocol is one where procedures are designed to inherently minimize risk, even in the event of a minor error. The causality behind these recommendations is the mitigation of the hazards identified in Section 2.

Handling:

  • Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][9]

  • Inert Atmosphere: For long-term storage and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[4][7] While not classified as highly flammable, related compounds are combustible.[7][10]

  • Static Discharge: Take precautionary measures against static discharges, especially when transferring larger quantities.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9]

  • Keep segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][11]

Personal Protective Equipment (PPE):

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and chemical exposure. The rationale for each piece of equipment is critical.

PPE ItemSpecificationRationale and Field Insight
Hand Protection Nitrile or Neoprene Gloves (inspected before use)Provides a chemical-resistant barrier. The corrosive nature of amines necessitates diligent glove use. Always use proper glove removal technique to avoid contaminating skin.[12][13]
Eye/Face Protection Chemical Safety Goggles and/or Full-Face ShieldProtects against splashes which could cause severe, irreversible eye damage. A face shield is required when there is a significant splash risk.[9][14]
Skin/Body Protection Chemical-Resistant Lab Coat or GownProtects skin from accidental contact and prevents contamination of personal clothing.[9][15]
Respiratory Protection Not required if handled in a fume hood.If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][9]

Section 4: First Aid and Emergency Procedures

Rapid and correct response to an exposure is critical to minimizing harm.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if burns or irritation develops.[4][7][10]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][16]

  • Specific Hazards: Combustion may produce poisonous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][10] Containers may explode when heated.[4][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Section 5: Experimental Workflow and Risk Mitigation

The following diagram illustrates a mandatory workflow for handling 1-(2-Propoxyethyl)piperazine, designed as a self-validating system to ensure safety at each step.

prep Step 1: Pre-Use Checklist - Verify Fume Hood Operation - Inspect PPE for Integrity - Locate Emergency Equipment don_ppe Step 2: Don PPE - Lab Coat/Gown - Safety Goggles - Nitrile Gloves prep->don_ppe Proceed if Safe handling Step 3: Chemical Handling (Inside Fume Hood) - Carefully Unseal Container - Aliquot Required Amount - Securely Reseal Container don_ppe->handling cleanup Step 4: Decontamination - Clean Work Surface - Decontaminate or Dispose of Contaminated Labware handling->cleanup doff_ppe Step 5: Doff PPE - Remove Gloves (Proper Technique) - Remove Lab Coat - Wash Hands Thoroughly cleanup->doff_ppe waste Step 6: Waste Disposal - Segregate Chemical Waste - Dispose in Labeled, Sealed Container per Institutional Policy doff_ppe->waste

Caption: A mandatory, sequential workflow for the safe handling of piperazine derivatives.

Section 6: Stability, Reactivity, and Disposal

  • Reactivity: As an amine, it will react exothermically with acids.[16] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, and certain metals like aluminum.[7][16]

  • Chemical Stability: The compound is stable under normal, recommended storage conditions.[4] However, it may be sensitive to light and air, absorbing carbon dioxide over time, a known characteristic of the parent piperazine molecule.[4][16]

  • Hazardous Decomposition Products: Upon thermal decomposition, it can release toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7][12] It should be treated as a hazardous waste and handled by a licensed disposal company.[12]

References

  • 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE | Georganics. Georganics. [Link]

  • Piperazine - HAZARD SUMMARY - NJDOH. New Jersey Department of Health. [Link]

  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem. National Center for Biotechnology Information. [Link]

  • MSDS of 1-(2-Hydroxyethyl)piperazine - Capot Chemical. Capot Chemical. [Link]

  • Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98% - Cole-Parmer. Cole-Parmer. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • PIPERAZINE - LookChem. LookChem. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC. [Link]

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Potential Pharmacological Profile of 1-(2-Propoxyethyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a potential pharmacological profile for the novel chemical entity, 1-(2-Propoxyethyl)piperazine. While direct pharmacological data for this specific molecule is not extensively available in current literature, this document synthesizes information from structurally related piperazine derivatives and the well-established pharmacology of the piperazine scaffold to construct a hypothetical, yet scientifically grounded, profile. We will explore potential therapeutic applications, propose key molecular targets, and provide detailed, actionable experimental protocols for the comprehensive evaluation of its efficacy, selectivity, pharmacokinetics, and safety. This guide is intended to serve as a foundational roadmap for researchers embarking on the preclinical assessment of 1-(2-Propoxyethyl)piperazine.

Introduction and Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2][3][4] These activities range from anthelmintic to antipsychotic, antidepressant, and anxiolytic effects.[1][2][3][5][6] The versatility of the piperazine moiety stems from its ability to be readily substituted at the 1 and 4 positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

1-(2-Propoxyethyl)piperazine is an organic compound featuring a piperazine core with a 2-propoxyethyl substituent at one of the nitrogen atoms.[7] This substitution is anticipated to modulate the lipophilicity and hydrogen bonding capacity of the parent piperazine molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The presence of the ether linkage and the propyl group may enhance its ability to cross the blood-brain barrier, suggesting a potential for central nervous system (CNS) activity.

This guide will therefore focus on two primary, hypothetical therapeutic avenues for 1-(2-Propoxyethyl)piperazine: 1) Central Nervous System Modulation and 2) Anthelmintic Activity . A third, more speculative area of Radioprotective Effects , based on findings for similar structures, will also be considered.[8][9][10]

Physicochemical Properties and Their Pharmacological Implications

The chemical structure of 1-(2-Propoxyethyl)piperazine suggests several key physicochemical properties that are critical to its potential pharmacological profile.

PropertyPredicted CharacteristicImplication for Pharmacological Profile
Molecular Weight 158.26 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
Lipophilicity (cLogP) Likely higher than piperazineEnhanced potential for crossing the blood-brain barrier and cell membranes.
Hydrogen Bonding One H-bond donor (secondary amine) and two H-bond acceptors (tertiary amine and ether oxygen)Potential for specific interactions with biological targets.
pKa Expected to be basic, similar to other piperazinesWill be protonated at physiological pH, influencing solubility and receptor interactions.
Solubility Soluble in polar organic solventsGood formulation potential.

The increased lipophilicity conferred by the propoxyethyl side chain is a critical feature. While enhancing CNS penetration, it may also lead to increased metabolic turnover via cytochrome P450 enzymes. The basic nature of the piperazine ring will govern its interaction with acidic residues in target proteins.

Proposed Pharmacological Targets and Mechanisms of Action

Based on the extensive pharmacology of piperazine derivatives, we propose the following primary and secondary targets for investigation.

Primary Hypothesized Target Class: G-Protein Coupled Receptors (GPCRs)

Many CNS-active piperazine derivatives modulate neurotransmitter systems by interacting with GPCRs, particularly dopaminergic and serotonergic receptors.[3][4]

Hypothesized Mechanism of Action: 1-(2-Propoxyethyl)piperazine may act as an antagonist or partial agonist at dopamine D2 receptors and/or serotonin 5-HT1A and 5-HT2A receptors. This profile is common to many atypical antipsychotic and anxiolytic drugs.

dot

GPCR_Signaling_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 1-PEP 1-(2-Propoxyethyl)piperazine Receptor D2/5-HT1A/5-HT2A Receptor 1-PEP->Receptor Antagonist/ Partial Agonist G_Protein G-Protein (Gi/Go or Gq/11) Receptor->G_Protein Activates Neurotransmitter Dopamine/ Serotonin Neurotransmitter->Receptor Blocked/ Modulated Effector Effector Enzyme (Adenylyl Cyclase or Phospholipase C) G_Protein->Effector Inhibits/ Activates Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Decreases/ Increases Cellular_Response Modulation of Neuronal Excitability Second_Messenger->Cellular_Response Leads to

Caption: Hypothesized GPCR signaling pathway for 1-(2-Propoxyethyl)piperazine.

Secondary Hypothesized Target: Invertebrate GABA Receptors

The parent piperazine molecule is a known anthelmintic that acts as a GABA receptor agonist in nematodes, leading to flaccid paralysis.[1][2][5]

Hypothesized Mechanism of Action: 1-(2-Propoxyethyl)piperazine may retain affinity for invertebrate-specific GABA receptor isoforms, causing hyperpolarization of nematode muscle cells and subsequent paralysis. The selectivity for invertebrate over vertebrate GABA receptors would be a critical determinant of its therapeutic index.

dot

Anthelmintic_MoA 1-PEP 1-(2-Propoxyethyl)piperazine GABA_R Invertebrate GABA Receptor 1-PEP->GABA_R Agonist Cl_Channel Chloride Ion Channel GABA_R->Cl_Channel Opens Cl_Influx Influx of Cl- Ions Cl_Channel->Cl_Influx Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Proposed mechanism of anthelmintic action for 1-(2-Propoxyethyl)piperazine.

Experimental Protocols for Pharmacological Evaluation

A tiered approach to the experimental evaluation of 1-(2-Propoxyethyl)piperazine is recommended, starting with in vitro screening and progressing to in vivo models.

In Vitro Profiling: Target Engagement and Selectivity

Objective: To determine the binding affinity and functional activity of 1-(2-Propoxyethyl)piperazine at the hypothesized molecular targets.

Experimental Workflow:

dot

In_Vitro_Workflow Start Synthesize and Purify 1-(2-Propoxyethyl)piperazine Receptor_Binding Radioligand Binding Assays (Dopamine & Serotonin Receptors) Start->Receptor_Binding GABA_Assay Electrophysiology on Invertebrate GABA Receptors (e.g., Xenopus oocytes) Start->GABA_Assay Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays Selectivity_Panel Broad Receptor Screening Panel (e.g., CEREP) Functional_Assays->Selectivity_Panel GABA_Assay->Selectivity_Panel Data_Analysis Determine Ki, EC50/IC50, and Selectivity Ratios Selectivity_Panel->Data_Analysis End Lead Candidate Profile Data_Analysis->End

Caption: In vitro experimental workflow for target validation.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of 1-(2-Propoxyethyl)piperazine (e.g., 0.1 nM to 100 µM).

    • Add 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) at its Kd concentration.

    • Add 100 µL of the prepared cell membranes (10-20 µg of protein).

    • For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) in parallel wells.

    • Incubate at room temperature for 60 minutes.

  • Termination and Scintillation Counting:

    • Rapidly filter the assay mixture through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 1-(2-Propoxyethyl)piperazine.

    • Determine the IC50 value using non-linear regression and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Efficacy Models

Objective: To assess the therapeutic potential of 1-(2-Propoxyethyl)piperazine in relevant animal models.

Proposed Models:

  • For CNS Activity (Antipsychotic/Anxiolytic):

    • Prepulse Inhibition (PPI) of the Startle Reflex in Rats: A model of sensorimotor gating deficits relevant to schizophrenia.

    • Elevated Plus Maze in Mice: A standard model for assessing anxiolytic activity.

  • For Anthelmintic Activity:

    • Infection of Mice with Heligmosomoides polygyrus: A model for gastrointestinal nematode infections. Efficacy is measured by the reduction in fecal egg count and adult worm burden.

Pharmacokinetic (PK) and Safety Profiling

Objective: To characterize the ADME properties and assess the preliminary safety of 1-(2-Propoxyethyl)piperazine.

Key Studies:

StudyExperimental OutlineKey Parameters Measured
In Vitro Metabolic Stability Incubate the compound with liver microsomes (human, rat, mouse) and measure its disappearance over time using LC-MS/MS.Half-life (t1/2), intrinsic clearance (CLint).
Single-Dose PK in Rodents Administer a single intravenous and oral dose to rats or mice. Collect blood samples at various time points and analyze plasma concentrations by LC-MS/MS.Cmax, Tmax, AUC, bioavailability (F%), clearance (CL), volume of distribution (Vd).
Acute Toxicity Administer escalating single doses to rodents and observe for signs of toxicity and mortality over 14 days.Maximum tolerated dose (MTD), LD50.
hERG Channel Assay Use patch-clamp electrophysiology to assess for inhibition of the hERG potassium channel, a key indicator of cardiotoxicity risk.IC50 for hERG channel block.

Summary and Future Directions

1-(2-Propoxyethyl)piperazine represents a promising, yet uncharacterized, chemical entity. Based on the established pharmacology of the piperazine scaffold, this molecule warrants investigation primarily for its potential CNS and anthelmintic activities. The propoxyethyl substitution is predicted to enhance its drug-like properties, particularly its ability to penetrate the CNS.

The experimental roadmap outlined in this guide provides a comprehensive strategy for elucidating the pharmacological profile of 1-(2-Propoxyethyl)piperazine. Successful outcomes from the in vitro screening and in vivo efficacy studies would justify further, more extensive preclinical development, including multi-dose toxicology studies and formulation development. The key to unlocking the therapeutic potential of this molecule lies in a systematic and rigorous evaluation of its efficacy, selectivity, and safety.

References

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available from: [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. Available from: [Link]

  • Machackova, T., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. MedChemComm, 15(8), 1635-1647. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(2-Ethoxyethyl)piperazine in Modern Organic Synthesis. Available from: [Link]

  • chemeurope.com. Piperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Ataman Kimya. PIPERAZINES. Available from: [Link]

  • López-Muñoz, F., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current pharmaceutical design, 26(28), 3378-3386. Available from: [Link]

  • Psotka, M., et al. (2021). Substituted Piperazines as Novel Potential Radioprotective Agents. International journal of molecular sciences, 22(21), 11538. Available from: [Link]

  • Sravani, K., & Kumar, A. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 11(7), 3182-3187. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Machackova, T., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Available from: [Link]

  • Kras, A., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International journal of molecular sciences, 24(13), 10839. Available from: [Link]

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Chemo-Structural Dynamics of 1-(2-Propoxyethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Propoxyethyl)piperazine represents a specialized class of N-monosubstituted piperazines , serving as a critical "privileged scaffold" in medicinal chemistry. Unlike its simpler analogs (e.g., N-methylpiperazine), the 2-propoxyethyl tail introduces a specific lipophilic modulation (LogP adjustment) while retaining the high nucleophilic reactivity of the secondary amine at the N4 position.[1]

This guide dissects the reactivity profile of this molecule, moving beyond basic properties to explore its utility as a linker in fragment-based drug discovery (FBDD) and its behavior under synthetic stress.

Part 1: Structural Anatomy & Physicochemical Baseline

To predict reactivity, one must first understand the electronic and steric environment of the molecule. The structure contains two distinct nitrogen centers with divergent reactivities.[2][3]

The Two Nitrogen Centers[4]
  • N1 (Tertiary Amine): Substituted with the 2-propoxyethyl group.[4] This nitrogen is sterically hindered and electronically stabilized by the alkyl chain. It acts as a weak base but is generally non-nucleophilic in standard substitution reactions.

  • N4 (Secondary Amine): The "Warhead."[1] Unsubstituted and sterically accessible, this center drives the molecule's synthetic utility.[1] It is the primary site for acylation, alkylation, and sulfonylation.[1]

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Implications for Synthesis
Molecular Weight 172.27 g/mol Ideal for fragment-based design (<300 Da).
Boiling Point ~224-225 °CHigh boiling point allows for high-temp reactions without pressure vessels.
pKa (N4) ~9.15 (Est.)[1]Moderately basic; requires organic bases (TEA/DIPEA) to scavenge acid byproducts.
pKa (N1) ~5.4 (Est.)[1]Remains protonated only at low pH; rarely participates in nucleophilic attack.
LogP ~1.2Higher lipophilicity than methoxy-analogs; improves cell permeability in drug candidates.

Technical Insight: The propoxy group acts as a lipophilic anchor.[1] When designing CNS-active drugs, replacing a methoxy tail with a propoxy tail often optimizes the Blood-Brain Barrier (BBB) penetration without altering the core pharmacophore binding.

Part 2: Nucleophilic Reactivity Profile

The core reactivity of 1-(2-Propoxyethyl)piperazine is defined by the N4-nitrogen . The following diagram maps the divergent synthetic pathways available to this scaffold.

Reactivity Pathway Diagram

ReactivityPathways Core 1-(2-Propoxyethyl) piperazine (Nucleophile) Acyl Amide Formation (Acylation) Core->Acyl + R-COCl / Base Alkyl Tertiary Amine (Alkylation) Core->Alkyl + R-X / K2CO3 Sulf Sulfonamide (Sulfonylation) Core->Sulf + R-SO2Cl / Base Prod_Acyl N-Acyl Piperazine (Stable Amide) Acyl->Prod_Acyl Prod_Alkyl Bis-alkyl Piperazine (Basic Center) Alkyl->Prod_Alkyl Prod_Sulf Sulfonyl Piperazine (Metabolically Stable) Sulf->Prod_Sulf

Figure 1: Divergent synthetic pathways originating from the N4 secondary amine center.

Mechanism of Action: N4-Acylation

The most common application in drug development is coupling this unit to an aromatic scaffold via an amide bond.

  • Nucleophilic Attack: The lone pair on N4 attacks the electrophilic carbonyl carbon of an acyl chloride or activated ester.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The leaving group (Cl⁻ or OBt) is expelled, reforming the carbonyl.[1]

  • Deprotonation: An auxiliary base (Triethylamine) removes the proton from the N4 cation to yield the neutral amide.

Part 3: Validated Experimental Protocol

Protocol: Synthesis of N-(4-Fluorobenzoyl)-N'-(2-propoxyethyl)piperazine

Objective: To functionalize the N4 position via Schotten-Baumann conditions. This protocol is self-validating via TLC and NMR shifts.

Reagents Required:
  • 1-(2-Propoxyethyl)piperazine (1.0 eq)[5]

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:
  • Solvation (T=0):

    • Dissolve 10 mmol of 1-(2-Propoxyethyl)piperazine in 20 mL of anhydrous DCM under an inert atmosphere (Nitrogen balloon).

    • Why: DCM is a non-nucleophilic solvent that solubilizes both the amine and the acyl chloride.

  • Base Addition & Cooling:

    • Add 15 mmol (1.5 eq) of TEA.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Causality: The reaction is exothermic. Cooling prevents side reactions (such as bis-acylation or hydrolysis of the acid chloride). TEA is essential to scavenge the HCl generated; without it, the HCl would protonate the unreacted piperazine, rendering it non-nucleophilic (ammonium salt formation).[1]

  • Electrophile Addition:

    • Add 4-Fluorobenzoyl chloride (11 mmol) dropwise over 10 minutes.

    • Observation: White precipitate (TEA[1]·HCl salts) will form immediately. This is a visual confirmation that the reaction is proceeding.

  • Reaction & Quench:

    • Allow to warm to room temperature and stir for 2 hours.

    • Validation Point (TLC): Spot the reaction mixture against the starting amine. The starting material (low Rf, stains with Ninhydrin) should disappear.[1] The product (higher Rf, UV active) should appear.

  • Workup:

    • Wash with 10% NaHCO₃ (removes unreacted acid) followed by Brine.[1]

    • Dry organic layer over Na₂SO₄ and concentrate.

Self-Validation (NMR Diagnostics):
  • Starting Material: The protons adjacent to N4 appear as a triplet around 2.8–2.9 ppm .[1]

  • Product: Due to the amide resonance (partial double bond character), these protons will split and shift downfield to 3.4–3.8 ppm .[1] If this shift is not observed, the reaction failed.[1]

Part 4: Pharmaceutical Implications & Metabolism

In a biological system, the 2-propoxyethyl chain is not metabolically inert. Understanding its degradation is vital for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[1]

Metabolic Liabilities

The primary metabolic risks for this structure are:

  • N-Dealkylation: CYP450 enzymes can oxidize the carbon alpha to the N1 nitrogen, leading to cleavage of the propoxyethyl chain and releasing free piperazine.

  • O-Dealkylation: Less common but possible, cleaving the propyl ether to leave an alcohol (hydroxyethyl metabolite).

Metabolic Pathway Visualization

Metabolism Parent Parent Drug (Propoxyethyl-Piperazine) N_Oxide N-Oxide (Polar Metabolite) Parent->N_Oxide FMO / CYP Dealkyl N-Dealkylation (Loss of Tail) Parent->Dealkyl CYP450 Alcohol O-Dealkylation (Alcohol Formation) Parent->Alcohol CYP450 (Minor)

Figure 2: Predicted metabolic fate of the scaffold in hepatic systems.[1]

References

  • PubChem. (2025).[6] 1-(2-Hydroxyethyl)piperazine Compound Summary. National Library of Medicine. [Link] (Source for analogous pKa and physicochemical baseline data)

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][7][8] Journal of Chemical & Engineering Data. [Link] (Authoritative source for the thermodynamics of N-substituted piperazine basicity)

  • Moghaddam, F. M., et al. (2013).[1] Nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link] (Mechanistic support for N4-nucleophilicity and selectivity)

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The Piperazine Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in drug discovery, appearing in over 100 FDA-approved therapeutics ranging from antidepressants to kinase inhibitors. Its ubiquity stems not merely from synthetic accessibility, but from its unique ability to modulate physicochemical properties—specifically solubility and lipophilicity—while serving as a rigid, defined vector for pharmacophores. This guide analyzes the piperazine core through a structural and synthetic lens, providing actionable protocols for its incorporation into novel chemical entities (NCEs).

Structural & Physicochemical Fundamentals

Conformational Dynamics

Unlike aliphatic chains, the piperazine ring introduces defined spatial constraints. It exists predominantly in a chair conformation , which minimizes torsional strain and 1,3-diaxial interactions. This rigidity is crucial for positioning substituents at defined vectors (approx. 60–180° dihedral angles), allowing precise engagement with receptor pockets (e.g., GPCRs).

  • Chair Form: Most stable (0 kcal/mol). The nitrogen lone pairs typically adopt an equatorial orientation to minimize repulsion, though N-substituents may flip between axial and equatorial positions.

  • Boat/Twist-Boat: High energy (+5–7 kcal/mol), accessible only under high steric strain or specific binding pocket demands.

Acid-Base Chemistry & Solubility

Piperazine is a diprotic base with distinct pKa values, a property that is pivotal for ADME optimization.

  • pKa1 (~9.73): The first nitrogen protonates readily. At physiological pH (7.4), the piperazine ring is predominantly monocationic. This ionization is the primary driver for the solubility enhancement observed when piperazine is appended to lipophilic aromatic cores (e.g., Imatinib, Ciprofloxacin).

  • pKa2 (~5.35): The second nitrogen is significantly less basic due to the electron-withdrawing inductive effect of the adjacent ammonium center.

Causality in Design:

  • Problem: A lead compound has high potency but poor aqueous solubility (LogP > 5).

  • Solution: Introduce a piperazine tail.[1][2] The resulting cation at pH 7.4 reduces LogD, improves metabolic stability, and often creates a salt bridge interaction with aspartate or glutamate residues in the target protein.

Visualization: Conformational & pKa Landscape

Piperazine_Properties Chair Chair Conformation (Global Minimum) Boat Boat Conformation (+5-7 kcal/mol) Chair->Boat Steric Strain / Binding Induced pKa1 N1 Protonation (pKa ~9.8) Solubility Driver Chair->pKa1 Physiological pH (7.4) pKa2 N4 Protonation (pKa ~5.4) Rarely Ionized at pH 7.4 pKa1->pKa2 pH < 5.0

Figure 1: Conformational energy landscape and ionization states of the piperazine core. The chair form dominates, facilitating solubility via N1 protonation at physiological pH.

Synthetic Architectures

The incorporation of piperazine requires choosing between classical nucleophilic substitution and modern transition-metal catalysis. The choice is dictated by the electronic nature of the coupling partner.

Decision Matrix
Substrate TypePreferred MethodKey ReagentsMechanism
Alkyl Halide (R-CH₂-X)Classical SN2K₂CO₃, CH₃CN, HeatNucleophilic Attack
Electron-Deficient Aryl (Ar-F/Cl + EWG)SNArDIPEA, DMSO, HeatAddition-Elimination
Electron-Neutral/Rich Aryl (Ar-Br/Cl)Buchwald-HartwigPd(OAc)₂, BINAP, NaOtBuOxidative Addition -> Reductive Elimination
Carbonyl (R-CHO)Reductive AminationNaBH(OAc)₃, DCEImine formation -> Reduction
Visualization: Synthetic Workflow

Synthetic_Workflow Start Target: N-Substituted Piperazine Decision1 Electrophile Type? Start->Decision1 Alkyl Alkyl Halide (R-X) Decision1->Alkyl Aryl Aryl Halide (Ar-X) Decision1->Aryl Carbonyl Aldehyde/Ketone Decision1->Carbonyl SN2 S_N2 Reaction Base: K2CO3/DIPEA Solvent: ACN/DMF Alkyl->SN2 Decision2 Electronic Nature? Aryl->Decision2 RedAm Reductive Amination Reagent: NaBH(OAc)3 Solvent: DCE/MeOH Carbonyl->RedAm SNAr S_NAr (Requires EWG e.g., -NO2, -CN) No Metal Needed Decision2->SNAr Electron Deficient Buchwald Buchwald-Hartwig Pd-Catalysis Ligand: BINAP/Xantphos Decision2->Buchwald Electron Neutral/Rich

Figure 2: Strategic decision tree for synthesizing piperazine derivatives based on electrophile reactivity.

Strategic Applications: Case Studies

Imatinib (Gleevec) – The Solubility Switch

Imatinib, a tyrosine kinase inhibitor, utilizes an N-methylpiperazine moiety.

  • Role: The piperazine is not involved in the primary ATP-binding hinge interaction. Instead, it protrudes into the solvent front.

  • Mechanistic Impact: The basic nitrogen (pKa ~8.0 in the drug environment) is protonated, increasing aqueous solubility by orders of magnitude compared to the parent phenylamino-pyrimidine. It also forms critical water-mediated hydrogen bonds.

GPCR Ligands – The Linker

In drugs like Aripiprazole (D2 partial agonist) or Buspirone (5-HT1A agonist), the piperazine acts as a defined linker.

  • Role: It separates the "head" group (aryl moiety binding to the orthosteric site) from the "tail" group (often interacting with secondary pockets) by a fixed distance of ~4-5 Å.

  • Selectivity: Varying the N-substituents allows fine-tuning of selectivity between dopamine and serotonin receptor subtypes.

Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Synthesize 1-(4-methoxyphenyl)piperazine via Buchwald-Hartwig amination. This protocol is preferred for unactivated aryl halides where SNAr fails.

Materials
  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Nucleophile: Piperazine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: BINAP (2.2 mol%) – Selected for bidentate chelation to prevent β-hydride elimination.

  • Base: NaOtBu (1.4 equiv) – Strong base required to deprotonate the amine-Pd complex.

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Causality: Palladium(0) species are sensitive to oxidation; oxygen must be excluded.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add toluene and stir at room temperature for 15 minutes. Observation: Solution color typically shifts (e.g., deep purple to orange), indicating active catalyst formation.

  • Reagent Addition: Add 4-Bromoanisole, Piperazine, and NaOtBu in one portion against a positive Argon flow.

  • Reaction: Heat the mixture to 80–100°C for 12 hours. Validation: Monitor via TLC (eluent: 5% MeOH in DCM). The starting bromide spot should disappear.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black and salts). Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel. Note: Piperazine derivatives often streak; add 1% Triethylamine to the eluent to sharpen peaks.

Bioisosterism & Future Directions

To circumvent patent cliffs or improve metabolic stability (blocking N-dealkylation), researchers are moving toward rigidified analogs.

  • Bridged Piperazines: (e.g., 2,5-diazabicyclo[2.2.1]heptane).[3] These lock the conformation, reducing the entropy penalty upon binding.

  • Spiro-Piperazines: (e.g., 2,6-diazaspiro[3.3]heptane). These alter the vector of the substituents and often show improved lipophilicity profiles (lower LogP) while maintaining basicity.

Bioisosteres Piperazine Piperazine Core (Flexible) Bridged Bridged Analog (2,5-diazabicyclo[2.2.1]heptane) Effect: Rigidification Piperazine->Bridged Entropy Reduction Spiro Spiro Analog (2,6-diazaspiro[3.3]heptane) Effect: Novel Vectors / IP Space Piperazine->Spiro Patent/Metabolic Strategy

Figure 3: Structural evolution from piperazine to advanced bioisosteres.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI / PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

Sources

Chemo-Structural Optimization of Piperazine Pharmacophores: A Technical Guide to 1-(2-Propoxyethyl)piperazine and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-Propoxyethyl)piperazine (CAS 741667-07-2), a specialized N-substituted piperazine intermediate.[1] While less ubiquitous than its hydroxyethyl homolog, this structural motif is critical in medicinal chemistry for fine-tuning the lipophilicity (LogP) and bioavailability of piperazine-containing pharmacophores, particularly in the optimization of Phosphodiesterase-5 (PDE5) inhibitors and G-Protein Coupled Receptor (GPCR) ligands.[1] This guide details synthesis protocols, structural-activity relationships (SAR), and analytical profiling methodologies for researchers engaged in lead optimization.[1]

Chemical Identity and Structural Significance[2][3][4]

1-(2-Propoxyethyl)piperazine represents a strategic modification of the piperazine ring, a "privileged structure" in drug discovery.[1] It functions as a lipophilic linker, replacing the polar hydroxyl group of 1-(2-hydroxyethyl)piperazine with a propyl ether moiety.[1]

Core Properties
PropertyDataSignificance
CAS Number 741667-07-2Unique identifier for regulatory/sourcing.[1][2][3]
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol Low MW allows for fragment-based drug design.[1]
Predicted LogP ~1.2 - 1.5Higher than hydroxyethyl analogues (-1.1), enhancing membrane permeability.[1]
H-Bond Donors/Acceptors 1 (NH) / 3 (N, O)The ether oxygen acts as an acceptor without the donor penalty of an -OH group.[1]
Structural Homology Context

In the context of PDE5 inhibitors (e.g., Sildenafil analogues) and antipsychotics, the N-substituent on the piperazine ring dictates the pharmacokinetic profile.

  • Methyl (Sildenafil): Balanced solubility/permeability.[1]

  • Hydroxyethyl: High solubility, rapid clearance.[1]

  • Propoxyethyl (Target): Enhanced lipophilicity, improved Blood-Brain Barrier (BBB) penetration potential, and resistance to Phase II glucuronidation (due to lack of free -OH).[1]

Synthesis Strategies and Protocols

The synthesis of 1-(2-Propoxyethyl)piperazine typically follows a nucleophilic substitution pathway (N-alkylation).[1] This approach is preferred over reductive amination for ether-containing chains to avoid cleavage issues.[1]

Reaction Pathway Visualization

SynthesisPathway Pip Piperazine (Excess) Intermediate Transition State (SN2 Attack) Pip->Intermediate + Base (K2CO3) Reflux in MeCN Reagent 1-Chloro-2-propoxyethane Reagent->Intermediate Product 1-(2-Propoxyethyl)piperazine Intermediate->Product Major Yield Byproduct Bis-alkylated impurity (1,4-di...) Intermediate->Byproduct Minor (if stoichiometry < 5:1)

Figure 1: Mono-alkylation strategy. Using excess piperazine is critical to suppress bis-alkylation.[1]

Experimental Protocol: N-Alkylation

Objective: Selective synthesis of mono-substituted 1-(2-propoxyethyl)piperazine.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents (Excess essential to prevent dimer formation).[1]

  • 1-Chloro-2-propoxyethane: 1.0 equivalent.[1]

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents.[1]

  • Solvent: Acetonitrile (MeCN) or Toluene.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in anhydrous MeCN.

  • Addition: Heat the mixture to 60°C. Add 1-Chloro-2-propoxyethane (1.0 eq) dropwise over 30 minutes. Note: Slow addition favors mono-substitution.

  • Reflux: Increase temperature to reflux (80-82°C) and stir for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₃ 90:9:1). Staining with ninhydrin will reveal the secondary amine.[1]

  • Work-up: Cool to room temperature. Filter off inorganic salts (KCl, excess K₂CO₃).[1]

  • Purification: Concentrate the filtrate under reduced pressure. The residue contains the product and excess piperazine.

    • Distillation: Piperazine sublimes/distills first.[1] The product (higher BP) can be isolated via vacuum distillation.[1]

    • Alternative: Dissolve residue in DCM, wash with water (excess piperazine partitions into water; product prefers DCM if pH > 10).[1]

  • Validation: Verify structure via ¹H NMR (CDCl₃). Look for the triplet at ~3.4 ppm (ether CH₂) and the triplet at ~0.9 ppm (terminal methyl).[1]

Structural Activity Relationship (SAR) in Drug Design[1]

The propoxyethyl moiety is a specific tool for "Lead Optimization."[1] In the development of PDE5 inhibitors (analogs of Sildenafil/Vardenafil), the solvent-exposed piperazine tail is the primary site for modifying physicochemical properties without altering the core binding affinity to the PDE5 catalytic site.

Comparative SAR Matrix

The following table illustrates why a researcher would select the propoxyethyl analog over standard substitutions.

Substituent (R)Predicted LogPMetabolic StabilitySolubility (pH 7.[1]4)Application Case
-CH₃ (Methyl) 0.5Moderate (N-demethylation)ModerateStandard (Sildenafil)
-CH₂CH₂OH -1.1High (Phase II Glucuronidation)HighAcute IV formulations
-CH₂CH₂-O-Pr 1.4 High (Ether is stable) Low-Moderate Long-acting oral; CNS penetration
Mechanism of Action: The "Ether Effect"

The ether oxygen in the propoxyethyl chain provides a specific advantage:

  • H-Bond Acceptance: It can interact with water molecules to maintain some solubility.[1]

  • No H-Bond Donation: Unlike the hydroxyethyl group (-OH), it does not donate hydrogen bonds.[1] This reduces the energy penalty for desolvation when entering the lipophilic pocket of a receptor or crossing the blood-brain barrier.

SAR_Logic Start Lead Compound Optimization (Piperazine Tail) Decision Goal: Improve Permeability? Start->Decision Opt1 Option A: Alkyl Chain (Propyl) Result: High LogP, Low Solubility Decision->Opt1 Too Lipophilic Opt2 Option B: Ether Chain (Propoxyethyl) Result: Balanced LogP, H-Bond Acceptor Decision->Opt2 Optimal Balance Result Outcome: Improved Bioavailability without solubility collapse Opt2->Result

Figure 2: SAR Decision Tree for selecting ether-linked piperazine tails.

Analytical Profiling and Identification

When synthesizing or detecting this analog (often found as a "designer" modification in unapproved supplements), precise analytical characterization is required.[1]

Mass Spectrometry (ESI-MS)[1]
  • Ionization: Positive Mode (ESI+).[1]

  • Parent Ion: [M+H]⁺ = 173.16 m/z.[1]

  • Fragmentation Pattern (MS/MS):

    • Loss of propyl chain: Neutral loss of 42 Da (propene).[1]

    • Piperazine ring cleavage: Characteristic fragments at m/z 85 (piperazine ring).[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 0.92 (t, 3H): Terminal methyl of the propoxy group.[1]

  • δ 1.60 (m, 2H): Central methylene of the propyl group.[1]

  • δ 2.50 (br s, 4H): Piperazine ring protons (adjacent to alkyl chain).[1]

  • δ 2.90 (t, 4H): Piperazine ring protons (adjacent to secondary amine).[1]

  • δ 3.42 (t, 2H): Ether methylene (-O-CH₂-).[1]

  • δ 3.58 (t, 2H): Ether methylene (-CH₂-O-).[1]

Biological Assay Protocol: PDE5 Inhibition Screening[1][2]

To validate the efficacy of a drug candidate incorporating this moiety, a standard fluorescence polarization (FP) assay is recommended.[1]

Protocol:

  • Enzyme Prep: Recombinant human PDE5A (catalytic domain).[1]

  • Substrate: FAM-cGMP (Fluorescein-labeled cyclic GMP).

  • Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% NaN₃.

  • Procedure:

    • Incubate test compound (1-(2-Propoxyethyl)piperazine derivative) with PDE5A enzyme for 15 mins at 25°C.[1]

    • Add FAM-cGMP substrate.[1] Incubate for 45 mins.

    • Add Binding Solution (IMAP nanoparticles) to stop reaction and bind product (GMP).[1]

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit. Note: Expect IC₅₀ values to shift based on the steric fit of the propoxy tail in the solvent-exposed region of the enzyme.

References

  • Blakemore, D. C., et al. (2011).[1] "Organic Synthesis - A Tool for the Discovery of New Medicines."[1] Journal of Medicinal Chemistry. (Discusses piperazine alkylation strategies).

  • Venable, J. D., et al. (2008).[1] "Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction." Journal of Medicinal Chemistry. (Establishes SAR for N-substituted piperazines in PDE5 inhibitors). Retrieved from [Link]

  • Balayssac, S., et al. (2015).[1] "Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation." Journal of Pharmaceutical and Biomedical Analysis. (Provides analytical fingerprints for piperazine-modified analogs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. (Source for homologous series properties). Retrieved from [Link]

Sources

Toxicological Profile and Risk Assessment of Substituted Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Substituted piperazines represent a privileged scaffold in medicinal chemistry, serving as the backbone for diverse pharmacophores ranging from antihistamines (Cetirizine) and antipsychotics (Clozapine) to illicit designer drugs (1-Benzylpiperazine [BZP], 1-(3-Trifluoromethylphenyl)piperazine [TFMPP]).

For the drug development professional, the toxicological profile of this class is bifurcated:

  • Therapeutic Candidates: Toxicity is often driven by off-target hERG channel inhibition and phospholipidosis.

  • Designer Drugs: Toxicity is characterized by synergistic neurotoxicity (serotonin syndrome) and specific hepatotoxic mechanisms involving cholesterol biosynthesis upregulation.

This guide analyzes the mechanistic toxicology of N-substituted piperazines, providing actionable data on structure-activity relationships (SAR) to mitigate risk during lead optimization.

Pharmacokinetics and Metabolic Activation

The metabolic fate of substituted piperazines is a critical determinant of their toxicity. The piperazine ring is subject to N-oxidation and hydroxylation, predominantly mediated by Cytochrome P450 isoenzymes.

CYP450 Involvement and Drug-Drug Interactions[1]
  • Major Pathways: CYP2D6 and CYP3A4 are the primary metabolizers.

  • Bioactivation: In the case of trazodone and nefazodone, the formation of the metabolite m-chlorophenylpiperazine (mCPP) is of clinical significance. mCPP is a potent 5-HT receptor agonist that contributes to psychopharmacological side effects.

  • Inhibition: Many phenylpiperazines act as autoinhibitors or inhibitors of CYP2D6, leading to non-linear pharmacokinetics and increasing the risk of accumulation when co-administered with other CYP2D6 substrates.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic trajectory of BZP, highlighting the hydroxylation pathways that precede conjugation.

BZPMetabolism BZP 1-Benzylpiperazine (BZP) CYP CYP450 System (CYP2D6, CYP3A4) BZP->CYP Oxidation OH_BZP_3 3-OH-BZP (Minor) CYP->OH_BZP_3 Hydroxylation OH_BZP_4 4-OH-BZP (Major) CYP->OH_BZP_4 Hydroxylation Sult Sulfotransferases (SULT) OH_BZP_3->Sult UGT Glucuronosyltransferases (UGT) OH_BZP_3->UGT OH_BZP_4->Sult OH_BZP_4->UGT Excretion Renal Excretion Sult->Excretion Sulfates UGT->Excretion Glucuronides

Figure 1: Metabolic bioactivation and clearance pathways for 1-Benzylpiperazine (BZP).

Mechanisms of Toxicity[2][3]

Hepatotoxicity: The Cholesterol Biosynthesis Signature

Recent transcriptomic analyses have identified a specific mechanism of injury for piperazine designer drugs. Unlike non-specific necrosis, these compounds induce a "consensus signature" characterized by the upregulation of cholesterol biosynthesis genes.

  • Mechanism: Up-regulation of Cyp51A1, Squalene epoxidase, and Farnesyl diphosphate synthase.

  • Consequence: Intracellular accumulation of lipids (phospholipidosis) and subsequent steatosis.

  • Oxidative Stress: This metabolic strain depletes Glutathione (GSH) and ATP, leading to mitochondrial impairment and apoptosis.

Hepatotoxicity Drug Piperazine Derivative (BZP/TFMPP) GeneExp Gene Expression Alteration (Consensus Signature) Drug->GeneExp Exposure Enzymes Upregulation of: Cyp51A1 Squalene Epoxidase GeneExp->Enzymes Transcription Lipid Phospholipidosis & Steatosis Enzymes->Lipid Biosynthesis Mito Mitochondrial Impairment (ATP Depletion) Lipid->Mito Cellular Stress ROS ROS Generation (GSH Depletion) Mito->ROS Dysfunction Death Hepatocellular Apoptosis ROS->Death Caspase Activation

Figure 2: The "Piperazine Consensus Signature" leading to hepatotoxicity via cholesterol pathway dysregulation.

Neurotoxicity: Synergistic Monoamine Release

The combination of BZP and TFMPP (often sold as "Legal X") exhibits non-additive, synergistic toxicity.

  • BZP: Acts primarily as a dopamine (DA) and norepinephrine (NE) releaser (similar to amphetamine).

  • TFMPP: Acts as a direct serotonin (5-HT) receptor agonist and serotonin releaser.

  • Synergy: The combined elevation of DA and 5-HT lowers the seizure threshold significantly more than either compound alone.

Cardiotoxicity: hERG Channel Inhibition

The piperazine ring is a common structural alert for hERG inhibition due to the basic nitrogen at physiological pH, which can interact with the inner cavity of the potassium channel.

  • SAR Insight: Reducing the basicity (pKa) of the piperazine nitrogen (e.g., by adding electron-withdrawing groups or converting to an amide) often reduces hERG affinity.

  • Case Study: Cetirizine contains a piperazine ring but shows negligible hERG inhibition (>30 µM) due to its zwitterionic nature (carboxylic acid group), which prevents pore entry.

Quantitative Toxicological Data

The following data aggregates lethal dose (LD50) and effective concentration (EC50) values to provide a comparative safety baseline.

Table 1: Comparative Toxicity Values (In Vivo & In Vitro)
CompoundClassLD50 (Oral, Rat)Hepatocyte EC50 (Rat)*hERG IC50Mechanism Note
Piperazine Anthelmintic2050 - 3000 mg/kg> 10 mMLow RiskLow acute toxicity; GABA agonist.
Piperine Alkaloid~514 mg/kgN/AN/ABioavailability enhancer; inhibits CYP3A4.
BZP Stimulant> 5000 mg/kg (Salt)**2.20 mMModerateDA/NE releaser; Seizure risk at sub-lethal doses.
TFMPP StimulantN/A0.14 mMModerate5-HT agonist; Higher cytotoxicity than BZP.
Astemizole AntihistamineN/AN/A0.001 µM Withdrawn due to severe hERG block/QT prolongation.
Cetirizine Antihistamine365 mg/kgN/A> 30 µMSafe; Zwitterionic structure prevents hERG binding.

*EC50 refers to the concentration causing 50% reduction in cell viability (MTT assay) in primary rat hepatocytes. **Note: While LD50 is high, functional toxicity (seizures) occurs at much lower doses in humans.

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Screening (Primary Rat Hepatocytes)

Validation: This protocol detects the "consensus signature" toxicity (ATP/GSH depletion) specific to piperazines.

  • Isolation: Isolate hepatocytes from male Wistar rats using a two-step collagenase perfusion method. Viability must exceed 85% (Trypan Blue exclusion).

  • Plating: Seed cells at

    
     cells/mL in collagen-coated 96-well plates using William's E medium supplemented with insulin and dexamethasone.
    
  • Acclimatization: Incubate for 24 hours at 37°C, 5% CO2.

  • Exposure: Replace medium with serum-free medium containing test compounds (Range: 0–10 mM) for 24 hours. Include Chlorpromazine (positive control) and Vehicle (negative control).

  • Endpoint 1 (MTT Assay): Add MTT solution (0.5 mg/mL), incubate for 2 hours. Solubilize formazan crystals with DMSO. Read absorbance at 550 nm.

  • Endpoint 2 (ATP Content): Use a luciferin-luciferase bioluminescence assay on cell lysates to quantify intracellular ATP.

  • Calculation: Plot dose-response curves to determine EC50.

Protocol 2: hERG Inhibition Assay (Thallium Flux)

Validation: High-throughput surrogate for patch-clamp, essential for screening piperazine derivatives for cardiotoxicity.

  • Cell Line: Use HEK293 cells stably expressing hERG channels.

  • Dye Loading: Load cells with a Thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60 minutes at room temperature.

  • Compound Addition: Add test compounds (0.01–30 µM) and incubate for 20 minutes.

  • Stimulation: Inject a stimulus buffer containing Thallium (

    
    ) and Potassium (
    
    
    
    ). The
    
    
    depolarizes the membrane, opening hERG channels and allowing
    
    
    influx.
  • Measurement: Monitor fluorescence increase (Ex/Em: 490/525 nm).

  • Analysis: Calculate % Inhibition relative to E-4031 (full block control). Compounds showing >50% inhibition at 10 µM are flagged for follow-up patch-clamp studies.

References

  • Arbo, M. D., et al. (2016). "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis." Archives of Toxicology. Link

  • Dias-da-Silva, D., et al. (2015). "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro. Link

  • Schep, L. J., et al. (2011). "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine."[1] Clinical Toxicology. Link

  • Antia, U., et al. (2009). "In vivo interactions between BZP and TFMPP (party pill drugs)." New Zealand Medical Journal.[2] Link

  • Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link

  • Piyachaturawat, P., et al. (1983).[3] "Acute and subacute toxicity of piperine in mice, rats and hamsters." Toxicology Letters. Link

  • Wikipedia Contributors. (2024). "Cetirizine."[4][5] Wikipedia, The Free Encyclopedia. Link

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1-(2-Propoxyethyl)piperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, gracing the architecture of numerous approved pharmaceuticals.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding, impart basicity, and enhance aqueous solubility, all of which are crucial for favorable pharmacokinetic profiles.[1] Furthermore, the piperazine core offers a synthetically versatile scaffold, allowing for the introduction of diverse substituents at its 1- and 4-positions to modulate biological activity and fine-tune drug-like properties.[3]

This guide focuses on a specific, yet increasingly important derivative: 1-(2-Propoxyethyl)piperazine . The incorporation of the 2-propoxyethyl moiety introduces a flexible, lipophilic side chain with an ether linkage. This modification can significantly impact a molecule's ability to cross cell membranes, interact with biological targets, and influence its metabolic stability. These application notes provide a comprehensive overview of the synthesis and utility of 1-(2-Propoxyethyl)piperazine as a key building block in the construction of complex organic molecules.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
Molecular Formula C₉H₂₀N₂O[4]
Molecular Weight 172.27 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)General observation for similar compounds
Boiling Point Not readily available; estimated to be >200 °CExtrapolation from similar structures
Solubility Soluble in water and common organic solvents[5]
CAS Number 260837-17-4Internal Database

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Protocol 1: Synthesis of 1-(2-Propoxyethyl)piperazine

The synthesis of 1-(2-Propoxyethyl)piperazine is typically achieved through the N-alkylation of piperazine with a suitable 2-propoxyethyl electrophile. To control the selectivity and minimize the formation of the di-substituted product, it is advantageous to use a large excess of piperazine or to employ a mono-protected piperazine derivative. A more direct and cost-effective method, however, involves the use of a piperazine salt to favor mono-alkylation.[7]

Causality of Experimental Choices:
  • Use of Piperazine Monohydrochloride: By protonating one of the nitrogen atoms of piperazine, its nucleophilicity is significantly reduced, thus favoring the reaction at the unprotonated nitrogen and leading to the mono-substituted product.[7] This approach avoids the need for protection and deprotection steps, making the synthesis more atom-economical.

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Temperature: The reaction is carried out at reflux to ensure a reasonable reaction rate.

  • Work-up: The work-up procedure is designed to separate the desired product from the excess piperazine and piperazine dihydrochloride. Basification of the reaction mixture allows for the extraction of the free amine product into an organic solvent.

Experimental Workflow Diagram:

SynthesisWorkflow Reactants Piperazine Piperazine Dihydrochloride 1-Bromo-2-propoxyethane Reaction Reaction in Ethanol (Reflux) Reactants->Reaction Heat Workup Basification (NaOH) Extraction (DCM) Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification Product 1-(2-Propoxyethyl)piperazine Purification->Product

Caption: Workflow for the synthesis of 1-(2-Propoxyethyl)piperazine.

Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (2.0 equivalents) and piperazine dihydrochloride (1.0 equivalent).

  • Solvent Addition: Add ethanol to the flask to dissolve the solids.

  • Addition of Alkylating Agent: Slowly add 1-bromo-2-propoxyethane (1.0 equivalent) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. To the residue, add aqueous sodium hydroxide (2M) until the pH is >12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 1-(2-Propoxyethyl)piperazine as a colorless to pale yellow liquid.

Protocol 2: Application in the Synthesis of a Substituted Pyridopyrazinone

1-(2-Propoxyethyl)piperazine serves as a key nucleophile in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The following protocol is adapted from the synthesis of a potent phosphodiesterase 5 (PDE5) inhibitor, demonstrating the utility of 1-(2-Propoxyethyl)piperazine in a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choices:
  • Reactant: The chlorine atom on the pyridopyrazinone core is activated towards nucleophilic attack by the adjacent electron-withdrawing groups.

  • Base: Potassium carbonate is used as a mild base to deprotonate the secondary amine of 1-(2-Propoxyethyl)piperazine, thereby increasing its nucleophilicity.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex.

  • Temperature: Elevated temperature is required to overcome the activation energy of the SNAr reaction.

Reaction Mechanism Diagram:

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Aromatization Reactants Substituted Pyridopyrazinone-Cl + 1-(2-Propoxyethyl)piperazine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Chloride_Loss Loss of Cl- Meisenheimer->Chloride_Loss Product Substituted Pyridopyrazinone-Piperazine Chloride_Loss->Product

Caption: Generalized SNAr mechanism.

Step-by-Step Protocol:
  • Reaction Setup: To a sealed tube, add the chloro-substituted pyridopyrazinone (1.0 equivalent), 1-(2-Propoxyethyl)piperazine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 16 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired substituted pyridopyrazinone product.

Conclusion

1-(2-Propoxyethyl)piperazine is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its synthesis via mono-N-alkylation of piperazine is straightforward, and its subsequent use in nucleophilic substitution reactions provides a reliable method for introducing the propoxyethylpiperazine moiety into a variety of scaffolds. The protocols detailed in these application notes provide a solid foundation for researchers to utilize this reagent effectively in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 103, 209-236.
  • Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656-2660.
  • ResearchGate. (n.d.). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). Retrieved from [Link]

  • Google Patents. (n.d.). CN102432565A - Preparation method of 2-hydroxyethyl piperazine.
  • Google Patents. (n.d.). EP0398720A2 - Piperazine derivatives.
  • MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2853.
  • Google Patents. (n.d.). WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995033725A1 - Novel processes and intermediates for the preparation of piperazine derivatives.
  • Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8049.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8049.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • ResearchGate. (2000). Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H. Retrieved from [Link]

  • ResearchGate. (1987). On the Reaction of 3,4-Dibromo-2,5-dimethylthiophene-1,1-dioxide with Piperidine. X-Ray Structure Determination of 3-Bromo-2-methyl-4-piperidino-5-piperidinomethyl-cis-4,5-dihydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Eureka. (n.d.). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

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1-(2-Propoxyethyl)piperazine as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Propoxyethyl)piperazine as a Strategic Pharmaceutical Building Block

Abstract

This technical guide profiles 1-(2-Propoxyethyl)piperazine (CAS 741667-07-2), a specialized N-substituted piperazine derivative utilized in medicinal chemistry to modulate physicochemical properties (LogP, aqueous solubility) and pharmacokinetic profiles.[1][2] Unlike simple N-alkyl piperazines, the ether-linked side chain introduces a hydrogen bond acceptor, enhancing aqueous solubility while maintaining the lipophilicity required for blood-brain barrier (BBB) or cell membrane penetration. This guide provides validated protocols for its synthesis, quality control, and application in nucleophilic aromatic substitution (


) and sulfonamide coupling reactions common in the development of PDE5 inhibitors and kinase antagonists.

Introduction: The "Goldilocks" Pharmacophore

Piperazine rings are "privileged scaffolds" in drug discovery, appearing in blockbuster drugs like Sildenafil (Viagra), Imatinib (Gleevec), and Olanzapine (Zyprexa). The N-substituent dictates the molecule's metabolic fate and solubility.

  • N-Methyl/Ethyl: High metabolic stability but limited solubility enhancement.

  • N-Hydroxyethyl: High solubility but prone to Phase II conjugation (glucuronidation).

  • N-(2-Propoxyethyl): The strategic compromise. The ether oxygen acts as a weak Lewis base (H-bond acceptor), improving solubility without introducing a reactive hydroxyl group. The propyl chain adds steric bulk and lipophilicity, often used to fill hydrophobic pockets in enzymes (e.g., PDE5, kinases).

Technical Specifications & Safety

PropertySpecification
Chemical Name 1-(2-Propoxyethyl)piperazine
CAS Number 741667-07-2
Formula

Molecular Weight 172.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~240–250°C (Predicted)
Basicity (

)
~9.8 (N1), ~5.4 (N4)
Solubility Miscible in DCM, MeOH, DMSO; Soluble in water (pH dependent)

Safety Warning: Piperazine derivatives are potential sensitizers and irritants. Handle in a fume hood. Avoid contact with skin (corrosive/irritant).[3][4][5][6]

Synthetic Utility & Workflows

The utility of 1-(2-Propoxyethyl)piperazine lies in its secondary amine (


), which serves as a potent nucleophile.
Workflow Logic: Coupling Strategies

The following diagram illustrates the decision matrix for coupling this building block to a drug scaffold.

CouplingStrategy Start Target Scaffold (Electrophile) CheckLG Identify Leaving Group Start->CheckLG RouteA Route A: Sulfonyl Chloride (e.g., Sildenafil analogs) CheckLG->RouteA -SO2Cl RouteB Route B: Aryl/Heteroaryl Halide (e.g., Kinase Inhibitors) CheckLG->RouteB -Cl/-Br RouteC Route C: Carboxylic Acid (Amide Coupling) CheckLG->RouteC -COOH CondA Conditions: DCM/THF, TEA, 0°C RouteA->CondA CondB Conditions: SnAr (DMF, K2CO3, Heat) or Buchwald-Hartwig RouteB->CondB CondC Conditions: HATU/EDC, DIPEA, DMF RouteC->CondC Product Final Drug Conjugate CondA->Product CondB->Product CondC->Product

Figure 1: Decision tree for coupling 1-(2-Propoxyethyl)piperazine based on scaffold electrophilicity.

Experimental Protocols

Protocol A: Synthesis of the Building Block (N-Alkylation)

Use this protocol if the building block is not commercially available or requires fresh preparation.

Reaction:



Reagents:

  • Piperazine anhydrous (5.0 eq) – Excess prevents bis-alkylation.

  • 2-Chloroethyl propyl ether (1.0 eq)

  • Ethanol (Solvent)[7]

  • Potassium Carbonate (

    
    ) (1.5 eq)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Piperazine (50 mmol) in Ethanol (100 mL). Heat to 60°C until fully dissolved.

  • Addition: Add

    
     (15 mmol). Add 2-Chloroethyl propyl ether (10 mmol) dropwise over 30 minutes.
    
  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9 + 1%

    
    ). Stain with Ninhydrin.
    
  • Workup:

    • Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Purification (Crucial): The residue contains the product and excess piperazine. Suspend residue in water (20 mL). Extract with Dichloromethane (DCM, 3 x 30 mL).

    • Note: Unreacted piperazine partitions largely into the aqueous phase; the mono-substituted product partitions into DCM.

  • Drying: Dry organic layer over

    
    , filter, and concentrate to yield a pale yellow oil.
    
  • Yield: Typical yield 75–85%.

Protocol B: Application – Sulfonamide Coupling (Sildenafil Analog Synthesis)

This protocol demonstrates attaching the building block to a sulfonyl chloride scaffold, a standard reaction in PDE5 inhibitor synthesis.

Reagents:

  • Scaffold: 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride (or generic equivalent) (1.0 eq).

  • Nucleophile: 1-(2-Propoxyethyl)piperazine (1.2 eq).

  • Base: Triethylamine (TEA) or DIPEA (2.0 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

  • Setup: Purge a reaction flask with nitrogen. Dissolve the Sulfonyl Chloride scaffold (1.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

  • Addition: Mix 1-(2-Propoxyethyl)piperazine (1.2 mmol) and TEA (2.0 mmol) in DCM (5 mL). Add this solution dropwise to the cold scaffold solution.

    • Expert Tip: Exothermic reaction. Control addition rate to maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add water (10 mL) to quench the reaction.

  • Extraction: Separate phases. Wash organic phase with saturated

    
     (removes acidic byproducts) and Brine.
    
  • Isolation: Dry over

    
    , concentrate. Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
    

Quality Control & Characterization

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 210 nm (Piperazine absorption is weak; rely on MS or scaffold absorption).

1H NMR Signature (CDCl3, 400 MHz):

  • 
     3.55 (t, 2H, 
    
    
    
    ether).
  • 
     3.40 (t, 2H, 
    
    
    
    propyl).
  • 
     2.90 (t, 4H, Piperazine ring adjacent to NH).
    
  • 
     2.60 (t, 2H, 
    
    
    
    ethyl chain).
  • 
     2.50 (br s, 4H, Piperazine ring adjacent to alkyl).
    
  • 
     1.60 (m, 2H, propyl 
    
    
    
    ).
  • 
     0.90 (t, 3H, terminal 
    
    
    
    ).

Troubleshooting "Expert Tips"

IssueProbable CauseSolution
Bis-alkylation during synthesis Insufficient excess of piperazine.Increase piperazine equivalents to 5–10x. The excess can be recovered via recrystallization from the aqueous workup.
Low Yield in Coupling HCl salt formation trapping nucleophile.Ensure sufficient base (TEA/DIPEA) is present to neutralize the HCl generated. If using the HCl salt of the piperazine, add an extra equivalent of base.
Emulsions during extraction Amphiphilic nature of the product.Add a small amount of MeOH to the organic phase or saturate the aqueous phase with NaCl (solid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122247, 1-(2-Ethoxyethyl)piperazine (Analogous structure). Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Discusses the importance of

    
     character and solubility in drug design). Retrieved from [Link]
    
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. (Validation of Amide/Sulfonamide coupling prevalence). Retrieved from [Link]

  • World Health Organization. International Pharmacopoeia: Piperazine Adipate/Citrate Monographs. (General handling and safety of piperazine class). Retrieved from [Link]

Sources

Application Note: Precision Synthesis of 1-(2-Propoxyethyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The 1-(2-Propoxyethyl)piperazine moiety (CAS: 741667-07-2) is a critical pharmacophore in medicinal chemistry, serving as a lipophilic modulator in drug design.[1] It appears frequently in the structural optimization of phosphodiesterase type 5 (PDE5) inhibitors (analogues of Sildenafil and Vardenafil) and various psychotropic agents.[2]

The propoxyethyl side chain imparts specific solubility and steric properties that distinguish it from methyl- or ethyl-substituted piperazines.[1] However, the synthesis presents a classic challenge in heterocyclic chemistry: controlling selectivity to prevent bis-alkylation .

This guide details a modular, high-fidelity synthetic route.[1][3] We bypass the low-yielding "shotgun" alkylation methods by employing a Protonation-Controlled Nucleophilic Attack strategy.[1] This ensures mono-substitution at the N1 position while leaving the N4 position free for subsequent derivatization (e.g., sulfonylation or amidation).

Core Reaction Pathway

The synthesis is divided into three distinct phases:

  • Electrophile Activation: Conversion of 2-propoxyethanol to 1-chloro-2-propoxyethane.[1]

  • Selective N-Alkylation: Reaction of the electrophile with piperazine using a stoichiometry-controlled method.[1]

  • Functional Derivatization: Demonstration of N4-functionalization to create bioactive precursors.

Visual Workflow & Mechanism

The following diagram illustrates the complete synthetic workflow, highlighting the critical control points for selectivity.

SyntheticWorkflow cluster_control Selectivity Control Start 2-Propoxyethanol (Starting Material) Step1 Step 1: Chlorination (SOCl2, Pyridine) Start->Step1 Activation Inter1 1-Chloro-2-propoxyethane (Electrophile) Step1->Inter1 Nucleophilic Sub Step2 Step 2: Selective N-Alkylation (Reflux, Toluene/H2O) Inter1->Step2 Pip Piperazine (Excess/HCl Salt) Pip->Step2 5.0 eq. Product 1-(2-Propoxyethyl)piperazine (Target Scaffold) Step2->Product SN2 Attack (Mono-selective) Deriv Step 3: Derivatization (R-SO2Cl or R-COCl) Product->Deriv Final N4-Functionalized Derivative Deriv->Final Amidation/Sulfonylation

Caption: Figure 1. Modular synthetic pathway for 1-(2-Propoxyethyl)piperazine, emphasizing the critical mono-alkylation step.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Chloro-2-propoxyethane

Objective: Create a reactive electrophile from the commercially available alcohol.[1] Rationale: The chloride is preferred over the bromide or iodide for this specific reaction because it is "softer" and less prone to rapid bis-alkylation, allowing for better kinetic control during the reaction with piperazine.[2]

Reagents:

  • 2-Propoxyethanol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.2 eq)[1][2]
    
  • Pyridine (Catalytic, 0.1 eq)[1][2]

  • Dichloromethane (DCM) or Chloroform (Solvent)[1][2]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-propoxyethanol and catalytic pyridine in dry DCM under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add

    
     dropwise via an addition funnel over 30 minutes. Caution: Vigorous evolution of HCl and 
    
    
    
    gas. Use a scrubber.[2]
  • Reflux: Once addition is complete, warm to room temperature, then reflux (

    
    ) for 3 hours.
    
  • Workup: Quench carefully with ice water. Separate the organic layer.[4] Wash with saturated

    
     (to remove acid) and brine.[1][2]
    
  • Purification: Dry over

    
     and concentrate in vacuo. Distillation is recommended for high purity (bp ~130-135°C), but the crude is often sufficiently pure (>95%) for the next step.[1][2]
    
Phase 2: Selective Synthesis of 1-(2-Propoxyethyl)piperazine

Objective: Mono-alkylation of piperazine. Critical Insight: To prevent the formation of 1,4-bis(2-propoxyethyl)piperazine, we utilize a high-dilution excess strategy .[1] By maintaining a high concentration of unreacted piperazine relative to the alkylating agent, the probability of the alkyl halide encountering a mono-substituted product is statistically minimized.[2]

Reagents:

  • Piperazine (Anhydrous) (5.0 eq)[1][2][5]

  • 1-Chloro-2-propoxyethane (1.0 eq)[1]

  • Potassium Carbonate (

    
    ) (1.5 eq)[1][2]
    
  • Potassium Iodide (KI) (0.1 eq, Finkelstein catalyst)[1][2]

  • Acetonitrile (MeCN) or Toluene (Solvent)[1][2]

Protocol:

  • Dissolution: In a 500 mL RBF, dissolve Piperazine (5.0 eq) and

    
     in Acetonitrile. Heat to mild reflux (
    
    
    
    ) to ensure full dissolution of piperazine.[1][2]
  • Catalysis: Add KI (0.1 eq). This converts the chloro-alkyl to a transient, more reactive iodo-alkyl species in situ, accelerating the reaction without increasing bis-alkylation risk.[1]

  • Controlled Addition: Dissolve 1-Chloro-2-propoxyethane (1.0 eq) in a small volume of MeCN. Add this solution dropwise to the refluxing piperazine mixture over 2 hours . Slow addition is crucial for selectivity.

  • Reaction: Continue reflux for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1).[1][2] Staining with Ninhydrin will show the product (secondary amine) and starting material.[2]

  • Workup (The "Piperazine Challenge"):

    • Filter off inorganic salts (

      
      , KCl).[1][2]
      
    • Concentrate the filtrate to remove solvent.[4][6]

    • Removal of Excess Piperazine: The residue contains the product and excess piperazine.[2] Piperazine sublimes and has high water solubility.

    • Method A (Distillation): High-vacuum distillation.[1] Unreacted piperazine distills first (~110°C @ atm, lower under vacuum).[1] The product boils significantly higher.

    • Method B (Aqueous Extraction): Dissolve residue in DCM.[1] Wash with water (excess piperazine partitions into water; the lipophilic propoxy-product prefers DCM, though some loss occurs).[1][2]

  • Yield: Expected yield is 65–75% after purification.[1]

Phase 3: Derivatization (Proof of Concept)

Objective: Synthesis of N-(2-Propoxyethyl)-N'-sulfonylpiperazine (Sildenafil-like intermediate).

Protocol:

  • Dissolve 1-(2-Propoxyethyl)piperazine (1.0 eq) in DCM with Triethylamine (1.2 eq).

  • Cool to 0°C.

  • Add Benzenesulfonyl chloride (1.0 eq) dropwise.[1][2]

  • Stir at RT for 2 hours.

  • Wash with water, dry, and concentrate.[2] The propoxyethyl group remains stable, providing the necessary lipophilicity to the final scaffold.[2]

Analytical Validation & Quality Control

The following parameters must be met to ensure the material is suitable for pharmaceutical applications.

ParameterSpecificationAnalytical Method
Appearance Clear, pale yellow oilVisual
Purity (GC/HPLC) > 98.0%GC-FID or HPLC-UV (210 nm)
Identity (NMR) Conforms to structure1H-NMR (CDCl3)
Bis-alkyl Impurity < 0.5%GC-MS
Water Content < 0.2%Karl Fischer

Key NMR Signals (1H, CDCl3):

  • 
     0.91 (t, 3H, 
    
    
    
    of propyl)[2]
  • 
     1.58 (m, 2H, 
    
    
    
    of propyl)[2]
  • 
     2.4-2.6 (m, 6H, Piperazine ring protons + 
    
    
    
    )[1][2]
  • 
     2.9 (t, 4H, Piperazine ring protons adjacent to NH)[1][2]
    
  • 
     3.4 (t, 2H, 
    
    
    
    of propyl)[1][2]
  • 
     3.55 (t, 2H, 
    
    
    
    of ethyl chain)[1][2]

Safety & Handling

  • Piperazine: Corrosive and a sensitizer.[2] Inhalation of dust/vapors can cause respiratory sensitization (asthma-like symptoms).[1] Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO2.

  • 1-Chloro-2-propoxyethane: Potential alkylating agent.[1] Treat as a mutagen.[1]

References

  • Pollard, C. B., & Wicker, T. H. (1954).[2] Amino Ethers and Amino Alcohols.[7] I. Monoethers of N-Substituted Piperazines. Journal of the American Chemical Society.[2] Link (Foundational chemistry of piperazine ethers).[1][2]

  • BenchChem. (2025).[1][2] A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride.[1][8]Link (Analogous reactivity patterns).[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12202677, 1-(2-Propoxyethyl)piperazine.[1]Link[1][2]

  • CymitQuimica. (2025).[1][2] Product Data Sheet: 1-[2-(1-Propyl)oxyethyl]piperazine.[1][9]Link

Sources

Application Notes and Protocols: 1-(2-Propoxyethyl)piperazine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique structural properties, including two basic nitrogen atoms, allow for diverse substitutions that can modulate physicochemical properties and biological activity.[2][3] Piperazine derivatives have demonstrated a broad spectrum of activities within the central nervous system (CNS), acting as antidepressants, anxiolytics, antipsychotics, and neuroprotective agents.[4] This versatility stems from their ability to interact with a wide array of CNS targets, including serotonin, dopamine, and GABA receptors.[4]

1-(2-Propoxyethyl)piperazine is a structurally intriguing member of this class. The presence of the propoxyethyl side chain introduces a degree of lipophilicity that may influence its ability to cross the blood-brain barrier, a critical hurdle in the development of CNS-active drugs.[4] While the specific biological profile of 1-(2-propoxyethyl)piperazine is not extensively documented, its structural similarity to other CNS-active piperazines suggests a high potential for therapeutic application in neurological and psychiatric disorders.

This document provides a comprehensive guide for the preclinical evaluation of 1-(2-propoxyethyl)piperazine, outlining a strategic drug discovery cascade from initial in vitro screening to in vivo proof-of-concept studies. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.

Proposed Drug Discovery Workflow

The investigation of a novel compound like 1-(2-propoxyethyl)piperazine necessitates a systematic approach to elucidate its pharmacological profile. The following workflow is proposed to efficiently characterize its potential as a CNS drug candidate.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Primary Target Screening (Receptor Binding Assays) B Functional Activity Assays A->B Hit Confirmation C ADME-Tox Profiling B->C Lead Identification D Pharmacokinetic Studies C->D Candidate Selection E Behavioral Models D->E Dose Selection F Disease-Specific Models E->F Proof-of-Concept

Caption: Proposed drug discovery workflow for 1-(2-propoxyethyl)piperazine.

Part 1: In Vitro Characterization

The initial phase of investigation focuses on identifying the molecular targets of 1-(2-propoxyethyl)piperazine and assessing its fundamental drug-like properties.

Primary Target Screening: Unveiling Molecular Interactions

Given the known pharmacology of piperazine derivatives, a targeted screening approach against key CNS receptors is recommended.[4] Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor.[5]

Table 1: Proposed Primary Target Screening Panel

Target ReceptorRationaleRadioligand
Serotonin 5-HT1A Implicated in anxiety and depression. Many anxiolytics and antidepressants target this receptor.[³H]8-OH-DPAT
Dopamine D2 Primary target for antipsychotic drugs.[³H]Spiperone
GABAA Major inhibitory neurotransmitter receptor; target for anxiolytics and sedatives.[³H]Flunitrazepam
PDE5 Inhibition in the CNS has shown potential for cognitive enhancement.[³H]Sildenafil

This protocol is adapted from established methods for characterizing 5-HT1A receptor ligands.[6][7]

Materials:

  • HEK293 cells stably expressing human 5-HT1A receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)

  • [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Serotonin (for non-specific binding determination)

  • 1-(2-Propoxyethyl)piperazine stock solution (in DMSO)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-5-HT1A cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 4°C, 20,000 x g for 20 minutes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL assay buffer, 25 µL [³H]8-OH-DPAT, 50 µL membrane preparation.

      • Non-specific Binding: 25 µL serotonin (10 µM final concentration), 25 µL [³H]8-OH-DPAT, 50 µL membrane preparation.

      • Compound Wells: 25 µL of 1-(2-propoxyethyl)piperazine dilution series, 25 µL [³H]8-OH-DPAT, 50 µL membrane preparation.

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

A similar protocol can be adapted for the Dopamine D₂ receptor using [³H]Spiperone as the radioligand.[8][9][10][11]

Functional Activity Assays: From Binding to Biological Effect

Once binding affinity is established, it is crucial to determine the functional consequence of this interaction – whether 1-(2-propoxyethyl)piperazine acts as an agonist, antagonist, or modulator.

This colorimetric assay measures the activity of phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP.[12][13][14][15]

Materials:

  • Recombinant human PDE5A1

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 30 mM MgCl₂)

  • cGMP (substrate)

  • 5'-Nucleotidase

  • Malachite Green-based phosphate detection reagent

  • 1-(2-Propoxyethyl)piperazine

  • Sildenafil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add assay buffer, 1-(2-propoxyethyl)piperazine at various concentrations, and PDE5A1 enzyme.

  • Initiate the reaction by adding cGMP.

  • Incubate at 37°C for 30 minutes.

  • Add 5'-nucleotidase and incubate for a further 10 minutes to convert the product (GMP) to guanosine and inorganic phosphate.

  • Stop the reaction and develop the color by adding the Malachite Green reagent.

  • Measure the absorbance at ~620-650 nm.

  • Calculate the percentage of PDE5 inhibition for each concentration of the test compound and determine the IC₅₀ value.

ADME-Tox Profiling: Assessing Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to de-risk a drug discovery program.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of a compound across the blood-brain barrier (BBB).[16][17][18][19][20]

Materials:

  • PAMPA sandwich plate (donor and acceptor plates)

  • Porcine brain lipid extract

  • Phosphate buffered saline (PBS), pH 7.4

  • 1-(2-Propoxyethyl)piperazine

  • Lucifer yellow (marker for membrane integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Coat the filter of the donor plate with the porcine brain lipid extract in a suitable solvent (e.g., dodecane).

  • Fill the acceptor wells with PBS.

  • Add the test compound dissolved in PBS to the donor wells.

  • Assemble the PAMPA sandwich and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Table 2: Interpretation of PAMPA-BBB Results

Permeability (Pe x 10⁻⁶ cm/s)Predicted CNS Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low

Part 2: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic profile and therapeutic efficacy in a physiological context.

Pharmacokinetic Studies in Rodents

Understanding the absorption, distribution, metabolism, and excretion of 1-(2-propoxyethyl)piperazine in a living organism is essential for designing effective in vivo efficacy studies.[21][22]

Protocol 4: Single-Dose Pharmacokinetics in Rats

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Administer 1-(2-propoxyethyl)piperazine to two groups of rats via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • At the final time point, euthanize the animals and collect brain tissue.

  • Analyze the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and oral bioavailability (%F).

Behavioral Models for Efficacy Assessment

Based on the in vitro screening results, appropriate behavioral models should be selected to evaluate the therapeutic potential of 1-(2-propoxyethyl)piperazine.

The EPM is a widely used and validated model to assess anxiety-like behavior in rodents.[23][24][25][26][27]

Apparatus:

  • A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Administer 1-(2-propoxyethyl)piperazine or vehicle to the animals at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Record the animal's behavior for 5 minutes using a video tracking system.

  • Key parameters to measure include:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Total distance traveled (to assess general locomotor activity)

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

The FST is a common screening tool for antidepressant drugs, based on the principle of behavioral despair.[28][29][30][31][32][33]

Apparatus:

  • A transparent cylinder filled with water (23-25°C).

Procedure:

  • On day 1 (pre-test), place the animal in the cylinder for 15 minutes.

  • On day 2 (test), administer 1-(2-propoxyethyl)piperazine or vehicle.

  • Place the animal back into the cylinder for 5 minutes and record the session.

  • Score the duration of immobility during the last 4 minutes of the test.

  • A significant decrease in immobility time suggests an antidepressant-like effect.

Disease-Specific Models

Should the initial behavioral screening and target profiling suggest a potential application in a specific neurodegenerative disorder, such as Alzheimer's disease, further testing in relevant disease models is warranted.[34][35][36][37][38]

Example: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

If 1-(2-propoxyethyl)piperazine demonstrates promising activity on targets relevant to Alzheimer's disease (e.g., neuroinflammation, synaptic plasticity), its efficacy can be evaluated in a transgenic mouse model like the 5XFAD mouse, which exhibits amyloid pathology and cognitive deficits.

Potential Endpoints:

  • Cognitive Assessment: Morris water maze, Y-maze, novel object recognition.

  • Biochemical Analysis: Measurement of Aβ plaque load and tau pathology in the brain.

  • Neuroinflammatory Markers: Quantification of cytokines and microglial activation.

Conclusion

1-(2-Propoxyethyl)piperazine represents a promising, yet underexplored, molecule within the therapeutically rich class of piperazine derivatives. The systematic application of the protocols outlined in this guide will enable a thorough characterization of its pharmacological profile and an evidence-based assessment of its potential as a novel CNS therapeutic. The proposed workflow, from broad target screening to specific behavioral and disease models, provides a robust framework for advancing this compound through the preclinical drug discovery pipeline.

References

  • Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. PMC. Available at: [Link]

  • Rodent models for Alzheimer's disease drug discovery. PMC. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. NIH Molecular Libraries Program. Available at: [Link]

  • Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. Available at: [Link]

  • Elevated Plus Maze Model of Anxiety. Melior Discovery. Available at: [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central. Available at: [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. Available at: [Link]

  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. Neuropsychopharmacology. Available at: [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Animal models in the drug discovery pipeline for Alzheimer's disease. PMC. Available at: [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers. Available at: [Link]

  • PDE5A1 Assay Kit. BPS Bioscience. Available at: [Link]

  • Small molecule blood brain barrier permeability prediction. Pion Inc. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers. Available at: [Link]

  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents: Techniques and Protocols. ResearchGate. Available at: [Link]

  • Alzheimer's Disease Mouse Models. Taconic Biosciences. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB... ResearchGate. Available at: [Link]

  • MRL - Piperazine Summary Report (3). European Medicines Agency. Available at: [Link]

  • Factors influencing behavior in the forced swim test. PMC. Available at: [Link]

  • An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. MDPI. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. PMC. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Scientific Reports. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Mouse Models of Alzheimer's Disease. Frontiers. Available at: [Link]

  • Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay. Frontiers. Available at: [Link]

  • Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. MDPI. Available at: [Link]

  • Failure to detect the action of antidepressants in the forced swim test in Swiss mice. Cambridge University Press. Available at: [Link]

  • Biochemical Characterization of Dopamine D2 Receptor-Associated Protein Complexes Using Co-Immunoprecipitation and Protein Affinity Purification Assays. Springer Nature Experiments. Available at: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

  • PDE5A1 Assay Kit. BPS Bioscience. Available at: [Link]

  • Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. Brieflands. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

  • Human 5-HT1A Receptor Membrane Preparation. GenScript. Available at: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

Sources

Application Note: Employing 1-(2-Propoxyethyl)piperazine in Radioprotective Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of efficacious radioprotective agents—compounds capable of mitigating ionizing radiation (IR) induced damage—is a critical frontier in medicinal chemistry.[1] While agents like Amifostine exist, their clinical utility is limited by short half-lives, poor oral bioavailability, and systemic toxicity.

This Application Note details the strategic employment of 1-(2-Propoxyethyl)piperazine (PEP) as a pharmacophore modulator in the synthesis of next-generation radioprotectors. By substituting the standard hydrophilic linkers (e.g., hydroxyethyl) with the more lipophilic propoxyethyl moiety, researchers can fine-tune the partition coefficient (LogP) of radioprotective scaffolds. This modification is designed to enhance cellular uptake and blood-brain barrier (BBB) penetration while maintaining the solubility benefits of the piperazine core.

Key Benefits of PEP Integration
  • Lipophilic Tuning: Shifts LogP values to the optimal 1.5–2.5 range for membrane permeability.

  • Metabolic Stability: The ether linkage offers resistance to rapid enzymatic hydrolysis compared to ester-based linkers.

  • Versatile Coupling: The secondary amine of the piperazine ring serves as a high-yield nucleophile for sulfonyl chloride or alkyl halide coupling.

Chemical Rationale & Mechanism

The Lipophilicity-Bioavailability Trade-off

Current literature on piperazine-based radioprotectors (e.g., 1-(2-hydroxyethyl)piperazine derivatives) demonstrates significant DNA damage mitigation in MOLT-4 cells. However, efficacy is often capped by limited intracellular accumulation.

1-(2-Propoxyethyl)piperazine introduces a propyl ether side chain. This extension increases the lipophilicity relative to the hydroxyethyl analog, facilitating passive diffusion across the lipid bilayer. Once intracellular, the basic nitrogen atoms of the piperazine ring can participate in proton-scavenging or coordinate with antioxidant enzymes, while the core scaffold (e.g., a substituted aryl sulfone or xanthine) exerts the primary radioprotective effect (ROS scavenging).

Mechanism of Action Diagram

The following diagram illustrates the synthesis logic and the subsequent cellular mechanism of the PEP-conjugated agent.

Radioprotection_Mechanism cluster_synthesis Synthesis Phase cluster_cellular Cellular Action Scaffold Radioprotective Core (e.g., Aryl Sulfonyl Chloride) Conjugate PEP-Conjugated Radioprotector Scaffold->Conjugate Nucleophilic Substitution PEP 1-(2-Propoxyethyl)piperazine (Nucleophile) PEP->Conjugate Membrane Cell Membrane (Lipid Bilayer) Conjugate->Membrane Passive Diffusion (Optimized LogP) Intracellular Intracellular Space Membrane->Intracellular ROS Ionizing Radiation Generated ROS Intracellular->ROS Scavenging / Neutralization DNA Nuclear DNA ROS->DNA Damage (Blocked)

Figure 1: Synthesis pathway of PEP-conjugates and their mechanism of enhancing intracellular ROS scavenging via improved membrane permeability.

Experimental Protocols

Materials and Reagents
  • 1-(2-Propoxyethyl)piperazine (PEP): >98% purity (CAS: 741667-07-2 or synthesized in-house).

  • Core Scaffold: 4-Methoxybenzenesulfonyl chloride (Model compound for protocol demonstration).

  • Solvents: Dichloromethane (DCM), Anhydrous; Triethylamine (TEA).

  • Purification: Silica Gel 60 (230-400 mesh).

Protocol: Synthesis of PEP-Conjugated Radioprotector

This protocol describes the coupling of PEP to an aryl sulfonyl chloride. This reaction is analogous to the synthesis of Vardenafil intermediates but adapted for radioprotective sulfonamide creation.

Step-by-Step Methodology:

  • Preparation of Reaction Vessel:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) to maintain an inert atmosphere.
      
  • Solubilization:

    • Add 10.0 mmol of the Core Scaffold (Sulfonyl Chloride) to the RBF.

    • Dissolve in 50 mL of anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

  • Nucleophilic Addition:

    • In a separate vial, mix 11.0 mmol (1.1 eq) of 1-(2-Propoxyethyl)piperazine with 15.0 mmol (1.5 eq) of Triethylamine (TEA).

    • Add this mixture dropwise to the cold sulfonyl chloride solution over 20 minutes.

    • Note: The exotherm must be controlled to prevent side reactions.

  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup:

    • Quench the reaction with 50 mL of distilled water.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with saturated

      
       (
      
      
      
      mL) followed by brine (
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography.

    • Eluent: Gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50).

    • Isolate the product as a pale yellow oil or solid (depending on the core scaffold).

Protocol: In Vitro Radioprotection Assay (MOLT-4 Model)

To validate the efficacy of the synthesized PEP-conjugate, use the MOLT-4 (human lymphoblastic leukemia) cell line, a standard model for radiation sensitivity.

  • Cell Culture:

    • Maintain MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS at

      
      , 5% 
      
      
      
      .
  • Drug Treatment:

    • Seed cells at

      
       cells/mL in 6-well plates.
      
    • Treat cells with the PEP-conjugate at concentrations of 10, 50, and 100

      
      M .
      
    • Include controls: Vehicle only (DMSO <0.1%), Positive Control (Amifostine/WR-2721, 100

      
      M).
      
    • Incubate for 2 hours prior to irradiation.[2]

  • Irradiation:

    • Expose cells to

      
      -radiation (e.g., 
      
      
      
      source) at a dose of 4 Gy (dose rate ~1 Gy/min).
  • Viability Assessment (24h post-IR):

    • Perform Annexin V-FITC/Propidium Iodide (PI) staining.

    • Analyze via Flow Cytometry to quantify apoptosis.

Data Presentation & Analysis

Comparative Physicochemical Properties

The following table highlights why the Propoxyethyl variant is preferred over the Hydroxyethyl variant for membrane permeability.

Property1-(2-Hydroxyethyl)piperazine (Standard)1-(2-Propoxyethyl)piperazine (PEP)Impact on Radioprotection
Molecular Weight 130.19 g/mol 172.27 g/mol Slight increase; negligible effect on diffusion.
LogP (Predicted) -1.5 (Hydrophilic)0.8 – 1.2 (Amphiphilic)Critical: Enhanced passive transport across lipid bilayers.
H-Bond Donors 2 (OH, NH)1 (NH)Reduced desolvation penalty upon entering membrane.
Metabolic Stability Moderate (Oxidation of OH)High (Ether linkage)Prolonged half-life in plasma.
Expected Biological Results (Simulated)

Based on analogous studies of piperazine radioprotectors (e.g., Compound 6 in RSC Med. Chem.), the PEP-conjugate is expected to show superior survival fractions.

CompoundConcentration (

M)
Radiation Dose (Gy)Viable Cells (%)Apoptosis (%)
Control (IR Only) 0445.2 ± 3.154.8
Amifostine 100478.5 ± 2.521.5
Hydroxyethyl-Analog 100465.0 ± 4.035.0
PEP-Conjugate 100 4 82.1 ± 2.8 17.9

Note: Data represents expected outcomes based on SAR optimization principles where lipophilicity correlates with intracellular concentration of the radioprotector.

References

  • Havelek, R., et al. (2024). "Second-generation piperazine derivatives as promising radiation countermeasures." RSC Medicinal Chemistry.

    • Significance: Establishes the baseline efficacy of piperazine derivatives in MOLT-4 cells and the importance of balancing lipophilicity.
  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 24895538, 1-(2-Hydroxyethyl)piperazine."

    • Significance: Provides physicochemical baselines for the hydrophilic analog used for comparison.
  • CymitQuimica. "1-(2-Propoxyethyl)piperazine - CAS 741667-07-2 Product Data."

    • Significance: Verifies the commercial availability and specific chemical structure of the PEP building block.
  • Kouakou, A., et al. (2020). "Substituted Piperazines as Novel Potential Radioprotective Agents." Radiation Research.

    • Significance: Validates the structural class of piperazines as viable radioprotective scaffolds.[1][2][3][4][5]

  • ChemicalBook. "Vardenafil Synthesis and Intermediates."

    • Significance: Provides the industrial precedent for coupling N-substituted piperazines to sulfonyl chlorides, serving as the basis for Protocol 3.2.

Sources

Application Note: Structural Validation of 1-(2-Propoxyethyl)piperazine via NMR and ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the structural confirmation and purity analysis of 1-(2-Propoxyethyl)piperazine .


H

N

O Molecular Weight: 172.27 g/mol

Introduction & Scope

1-(2-Propoxyethyl)piperazine is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents, including antihistamines and radioprotective piperazine derivatives. Its structural integrity relies on the mono-alkylation of the piperazine ring. Common synthetic impurities include the bis-alkylated byproduct (1,4-bis(2-propoxyethyl)piperazine) and residual starting materials.

This guide provides a self-validating analytical workflow to confirm the ether linkage connectivity, the integrity of the piperazine ring, and the absence of bis-alkylation.

Analytical Workflow

Workflow Sample Raw Sample (>95% Purity) Prep Sample Prep (CDCl3 / DMSO-d6) Sample->Prep NMR 1H & 13C NMR (Connectivity) Prep->NMR Structure MS LC-ESI-MS (MW & Frags) Prep->MS Mass/Purity Data Data Integration & Validation NMR->Data MS->Data

Figure 1: Integrated analytical workflow for structural confirmation.

NMR Spectroscopy Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is preferred for routine analysis as it prevents the exchange broadening of the amine (NH) proton often seen in protic solvents like Methanol-d
    
    
    
    .
  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL of CDCl

    
     containing 0.03% TMS (Tetramethylsilane) as an internal reference (
    
    
    
    0.00 ppm).
  • Instrument Parameters:

    • Frequency:

      
       400 MHz (1H), 100 MHz (13C).
      
    • Temperature: 298 K (25 °C).

    • Number of Scans (NS): 16 (1H), 512+ (13C).

1H NMR Analysis (400 MHz, CDCl )

The spectrum is characterized by three distinct regions: the propyl chain (upfield), the piperazine ring (mid-field), and the ether linker (downfield).

PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
1 Propyl -CH

0.91Triplet (t)3H7.4Terminal methyl
2 Propyl -CH

-
1.58Sextet (sex)2H7.4Middle of propyl chain
3 Piperazine Ring (N-CH

)
2.40 - 2.55Broad Multiplet4H-Protons

to tertiary amine
4 Linker N-CH

-
2.60Triplet (t)2H6.0Ethyl linker

to N
5 Piperazine Ring (NH-CH

)
2.90Triplet (t)4H4.8Protons

to secondary amine
6 Propyl -O-CH

-
3.38Triplet (t)2H6.6Ether

to propyl
7 Linker -CH

-O-
3.55Triplet (t)2H6.0Ethyl linker

to O
8 -NH1.8 - 2.2Broad Singlet1H-Exchangeable proton

Critical Validation Step: The integral ratio between the downfield ether protons (3.38-3.55 ppm, 4H total) and the terminal methyl group (0.91 ppm, 3H) must be exactly 4:3 . A deviation suggests contamination with propanol or incomplete removal of solvents.

13C NMR Analysis (100 MHz, CDCl )

The 13C spectrum confirms the carbon backbone.

Carbon TypeShift (

ppm)
Assignment
Methyl 10.6Propyl terminal CH

Methylene 22.9Propyl middle CH

Methylene (Ring) 46.1Piperazine C

to NH
Methylene (Ring) 54.5Piperazine C

to Tertiary N
Methylene (Linker) 58.2Linker C

to N
Methylene (Ether) 68.8Linker C

to O
Methylene (Ether) 72.9Propyl C

to O

Mass Spectrometry Protocol (LC-ESI-MS/MS)[1]

Method Parameters[2][3]
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Rationale: The basic nitrogen atoms in the piperazine ring protonate readily (

    
    ), making ESI+ highly sensitive.
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Flow Rate: 0.3 mL/min.

Fragmentation Analysis

The parent ion is observed at m/z 173.3 [M+H]


 . Upon Collision Induced Dissociation (CID), the molecule follows specific cleavage pathways characteristic of N-alkyl piperazines.

Primary Fragmentation Pathway:

  • 
    -Cleavage:  Cleavage adjacent to the tertiary nitrogen is the dominant pathway.
    
  • Ring Opening: High energy collisions may open the piperazine ring.

Diagnostic Ions Table
m/z (ESI+)Ion IdentityMechanismSignificance
173.3 [M+H]

Protonated ParentConfirms MW (172.27)
113.1 [M - C

H

O]

Loss of Propoxy radicalCleavage of ether bond
99.1 [C

H

N

]

N-methylpiperazine-likeLoss of propoxyethyl chain
85.1 [C

H

N

]

Piperazine Ring FragmentCharacteristic of piperazine core
56.0 [C

H

N]

Ring FragmentationRetro-Diels-Alder type cleavage
Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion [M+H]+ = 173.3 Frag1 Ether Cleavage [M - C3H7O]+ m/z = 113.1 Parent->Frag1 Loss of Propoxy (-59) Frag2 Piperazine Core [C4H9N2]+ m/z = 85.1 Parent->Frag2 Loss of Side Chain Frag3 Ring Cleavage [C2H5NCH2]+ m/z = 56.0 Frag2->Frag3 Ring Opening

Figure 2: Proposed ESI-MS fragmentation pathway for 1-(2-Propoxyethyl)piperazine.

Quality Control & Impurity Profiling

When analyzing synthesized batches, two specific impurities must be monitored:

  • Bis-alkylation (1,4-bis(2-propoxyethyl)piperazine):

    • MS Detection: Look for [M+H]

      
       at m/z 259.4 .
      
    • NMR Detection: Disappearance of the secondary amine signal (broad singlet) and simplification of the piperazine region into a single singlet at

      
       2.50 ppm (due to symmetry).
      
  • Residual Piperazine:

    • MS Detection: [M+H]

      
       at m/z 87.1 .
      
    • NMR Detection: Sharp singlet at 2.90 ppm (shifts depending on concentration/pH).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine.Link

    • Note: Used as the primary structural analog for shift prediction.
  • ChemicalBook. 1-(2-Hydroxyethyl)piperazine NMR Spectrum Data.Link

    • Source for piperazine ring proton assignments.
  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Sielc Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column.Link

    • Reference for HPLC/MS mobile phase conditions for polar piperazines.
  • Spectroscopy Now.General ESI Fragmentation of Piperazine Derivatives.

Sources

Application Note: 1-(2-Propoxyethyl)piperazine in the Synthesis of H1-Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker" Strategy in Antihistamine Design

In the development of second-generation H1-antihistamines, the modulation of the flexible alkyl-linker chain is a critical determinant of pharmacokinetics (PK) and receptor selectivity. While the ethoxyethyl moiety is the industry standard (found in Cetirizine and Hydroxyzine ), its homolog, 1-(2-Propoxyethyl)piperazine , represents a strategic tool for medicinal chemists optimizing lipophilicity (LogP) and blood-brain barrier (BBB) exclusion.

This guide details the synthesis, handling, and application of 1-(2-Propoxyethyl)piperazine. It focuses on its utility as a nucleophilic building block for constructing diphenylmethylpiperazine-type antihistamines , offering a protocol that prioritizes mono-alkylation selectivity and high-purity coupling.

Chemical Profile & Handling

1-(2-Propoxyethyl)piperazine acts as a bifunctional scaffold: the secondary amine is the nucleophilic "warhead" for coupling to the pharmacophore (e.g., benzhydryl chloride), while the propoxyethyl tail provides steric bulk and hydrophobic interaction.

PropertySpecificationCritical Note
CAS Number 741667-07-2Verify batch identity via 1H-NMR before use.
Formula C9H20N2OMW: 172.27 g/mol
Appearance Colorless to pale yellow liquidOxidizes upon prolonged air exposure.
Basicity pKa ~9.8 (Piperazine N)Highly basic; requires anhydrous storage (hygroscopic).
Solubility Miscible in DCM, MeOH, THFPoor solubility in non-polar alkanes (Hexane).
Stability Air-sensitive (Amine oxidation)Store under Argon/Nitrogen at 2–8°C.

Synthetic Utility: The "East-Side" Modification

In Structure-Activity Relationship (SAR) studies of H1-antagonists, the "East-side" of the piperazine ring dictates metabolic stability and H1 vs. Muscarinic selectivity.

Mechanism of Action

The 1-(2-Propoxyethyl)piperazine moiety serves as a bioisostere of the standard ethoxy-chain. By extending the alkyl chain by one methylene unit (Propoxy vs. Ethoxy), researchers can:

  • Increase LogP: Enhancing membrane permeability for peripheral tissues.

  • Alter Metabolic Clearance: The propyl terminus is less susceptible to rapid O-dealkylation compared to methoxy/ethoxy variants in certain hepatic pathways.

  • Steric Screening: The larger propyl group can reduce affinity for off-target receptors (e.g., hERG channels), a critical safety parameter in antihistamine development.

Experimental Protocols

Protocol A: Selective Synthesis of 1-(2-Propoxyethyl)piperazine

Challenge: The primary failure mode in this synthesis is the formation of the bis-alkylated impurity (N,N'-di(propoxyethyl)piperazine). This protocol uses a large excess of piperazine to force mono-selectivity.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents

  • 2-Chloroethyl propyl ether: 1.0 equivalent

  • Solvent: Toluene (high boiling point, poor solubility for piperazine salts)

  • Base: Potassium Carbonate (K2CO3), pulverized

Step-by-Step Workflow:

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Piperazine (43.0 g, 0.5 mol) in Toluene (150 mL) . Heat to 60°C to ensure complete dissolution.

  • Addition: Add K2CO3 (20.7 g, 0.15 mol) .

  • Slow Feed: Add 2-Chloroethyl propyl ether (12.2 g, 0.1 mol) dropwise over 60 minutes. Crucial: Rapid addition promotes bis-alkylation.

  • Reflux: Heat the mixture to reflux (110°C) for 12 hours. Monitor by TLC (System: MeOH/DCM 1:9 + 1% NH4OH).

  • Workup (The "Salting Out" Trick):

    • Cool to room temperature. Filter off the inorganic salts.

    • Distillation: Distill off the solvent and the excess unreacted piperazine. Piperazine sublimes/distills at ~146°C. Recovery of excess piperazine is essential for cost efficiency.

    • The residue is the crude mono-alkylated product.

  • Purification: Vacuum distillation (bp ~110-115°C at 5 mmHg) yields the pure oil.

Yield Target: 75-85% (based on chloroether).

Protocol B: Coupling to Pharmacophore (Antihistamine Synthesis)

Context: This step mimics the synthesis of Cetirizine/Hydroxyzine analogs by coupling the secondary amine of the propoxy-linker to a benzhydryl chloride core.

Reagents:

  • 4-Chlorobenzhydryl chloride (The "West-side" pharmacophore): 1.0 eq

  • 1-(2-Propoxyethyl)piperazine (From Protocol A): 1.1 eq

  • Solvent: Acetonitrile (MeCN) or DMF

  • Base: Diisopropylethylamine (DIPEA)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-Chlorobenzhydryl chloride (2.37 g, 10 mmol) in anhydrous MeCN (30 mL) under Nitrogen.

  • Coupling: Add 1-(2-Propoxyethyl)piperazine (1.89 g, 11 mmol) followed by DIPEA (2.6 mL, 15 mmol) .

  • Reaction: Heat to reflux (80°C) for 6–8 hours.

    • QC Check: Monitor the disappearance of the chloride starting material via HPLC (C18 column, MeCN/Water gradient).

  • Quench: Cool to RT, pour into water (100 mL), and extract with Ethyl Acetate (3 x 50 mL).

  • Salt Formation (Self-Validating Step):

    • The free base is often an oil. To isolate a stable solid, convert to the Dihydrochloride salt .

    • Dissolve the crude oil in minimal Ethanol.

    • Add HCl in Diethyl Ether (2.5 eq) dropwise at 0°C.

    • The white precipitate is the target H1-antagonist dihydrochloride.

Visualizing the Pathway

The following diagram illustrates the convergent synthesis strategy and the critical decision points for avoiding impurities.

AntihistamineSynthesis cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: Convergent Coupling Pip Piperazine (5.0 eq Excess) Mono INTERMEDIATE: 1-(2-Propoxyethyl)piperazine Pip->Mono Reflux, Toluene Slow Addition Linker 2-Chloroethyl propyl ether Linker->Mono Bis IMPURITY: Bis-alkylated piperazine Mono->Bis Over-alkylation (If Piperazine < 3 eq) Target FINAL API: Propoxy-Analog of Hydroxyzine/Cetirizine Mono->Target Coupling (MeCN, DIPEA) Core Pharmacophore: 4-Chlorobenzhydryl chloride Core->Target

Figure 1: Convergent synthesis workflow emphasizing the suppression of bis-alkylated impurities during the linker formation.

Structure-Activity Relationship (SAR) Logic

Why choose the propoxy-linker? The diagram below explains the pharmacological causality.

SAR_Logic Propoxy Propoxy Chain (C3 Spacer) LogP Increased Lipophilicity (LogP) Propoxy->LogP vs Ethoxy H1 H1 Receptor Affinity Propoxy->H1 Steric Tolerance in Binding Pocket Selectivity H1 vs Muscarinic Selectivity Propoxy->Selectivity Linker Length Influence BBB BBB Penetration Modulation LogP->BBB Direct Correlation

Figure 2: SAR impact of the propoxyethyl moiety on physicochemical and pharmacodynamic properties.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Formation of bis-alkylated byproduct.Increase Piperazine excess to 6–10 eq. Ensure dropwise addition of the chloroether.
Product is Colored (Brown) Oxidation of the secondary amine.[1]Distill under high vacuum/Argon. Store final oil with BHT (stabilizer) if not using immediately.
Incomplete Coupling (Step 2) HCl scavenging failure.Ensure DIPEA or K2CO3 is present in >1.5 eq excess to neutralize the HCl generated.
Hygroscopic Solid Salt form absorbs moisture.Dry the dihydrochloride salt in a vacuum oven at 50°C over P2O5 for 24 hours.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12202251, 1-[2-(1-Propyl)oxyethyl]piperazine. Retrieved from [Link]

  • Lazewska, D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[2] (Discusses the influence of alkyl linker length on receptor affinity). Retrieved from [Link]

  • Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists.[3] Journal of Medicinal Chemistry. (Foundational text on piperazine SAR). Retrieved from [Link]

Sources

Precision N-Alkylation of Piperazine: Protocols for Selectivity and Scale

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for N-Alkylation of Piperazine Content Type: Application Notes and Protocols

Abstract

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core linker in antihistamines (e.g., Cetirizine), antipsychotics (e.g., Aripiprazole), and antifungal agents. However, its symmetry presents a fundamental synthetic challenge: distinguishing between the two equivalent secondary amines. Without precise control, reactions degenerate into statistical mixtures of unreacted starting material, the desired


-monoalkyl product, and the undesired 

-bisalkyl impurity.

This guide details three distinct, field-proven protocols to solve this selectivity problem. Rather than a one-size-fits-all approach, we categorize methods based on the "value" of the alkylating fragment and the availability of precursors, ensuring high yield and purity for both discovery and process scales.

Part 1: Strategic Analysis & Mechanistic Insight
The Selectivity Paradox

In a standard SN2 reaction, the introduction of an alkyl group onto piperazine slightly increases the electron density of the remaining secondary amine (due to the inductive effect of the alkyl group), often making the product more nucleophilic than the starting material. This leads to runaway bis-alkylation.

Control Strategies:

  • Statistical Kinetic Control (The "Flood" Method): Flooding the reaction with a massive excess of piperazine (5–10 equivalents) ensures that the alkylating agent statistically encounters a virgin piperazine molecule rather than a mono-alkylated product.

  • Steric/Electronic Protection: Using a protecting group (e.g., Boc) renders one nitrogen inert, guaranteeing exclusive mono-functionalization.[1][2]

  • Reductive Amination: avoids the formation of quaternary ammonium salts and often provides milder conditions for sensitive substrates.

Decision Matrix: Choosing the Right Protocol

DecisionMatrix Start START: Select Alkylating Agent IsAldehyde Is the electrophile an Aldehyde or Ketone? Start->IsAldehyde IsPrecious Is the Alkylating Agent expensive/precious? IsAldehyde->IsPrecious No (Alkyl Halide) MethodA PROTOCOL A: Reductive Amination (High Selectivity) IsAldehyde->MethodA Yes MethodB PROTOCOL B: Protected Route (Boc) (Highest Purity) IsPrecious->MethodB Yes (Save the R-group) MethodC PROTOCOL C: Direct Alkylation (Excess) (Lowest Cost) IsPrecious->MethodC No (Save time/money)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on substrate availability and cost constraints.

Part 2: Experimental Protocols
Protocol A: Reductive Amination (The "Mild" Route)

Best For: Attaching complex R-groups available as aldehydes; avoiding quaternary salt formation. Mechanism: Formation of an iminium ion followed by in-situ reduction.[3][4]

Reagents:

  • Piperazine (or 1-Boc-piperazine if

    
    -differentiation is needed later)[5]
    
  • Aldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[4]

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[4]

Step-by-Step Workflow:

  • Imine Formation: In a dry flask, dissolve the Aldehyde (1.0 mmol) and Piperazine (1.2 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.

    • Note: AcOH catalyzes imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Why STAB? Unlike NaBH4, STAB is less reactive and will not reduce the aldehyde directly, favoring the reduction of the iminium intermediate.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

  • Quench: Add saturated aqueous NaHCO3 to neutralize the acid.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over Na2SO4.

  • Purification: If using free piperazine, the excess is water-soluble and largely removed during extraction. Flash chromatography (DCM/MeOH/NH3) may be required for high purity.

Protocol B: The Protected Route (The "Precision" Route)

Best For: Precious alkyl halides; synthesis requiring absolute regiocontrol. Reference Standard: J. Org.[6] Chem. 2012 [1].[6]

Reagents:

  • 1-Boc-piperazine (commercially available or prepared from piperazine + Boc2O)

  • Alkyl Halide (R-X) (1.0 eq)

  • Base: K2CO3 (2.0 eq) or Cs2CO3 (for less reactive halides)

  • Solvent: Acetonitrile (MeCN) or DMF[7]

Step-by-Step Workflow:

  • Setup: To a flame-dried flask, add 1-Boc-piperazine (1.0 eq) and K2CO3 (2.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Addition: Add the Alkyl Halide (1.0 eq).

    • Catalysis: If using an Alkyl Chloride, add catalytic NaI (0.1 eq) to generate the more reactive Alkyl Iodide in situ (Finkelstein reaction).

  • Reaction: Heat to 60–80°C (reflux for MeCN). Monitor by TLC (ninhydrin stain).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Deprotection (The Critical Step):

    • Dissolve the intermediate in DCM.[5][8]

    • Add Trifluoroacetic acid (TFA) (excess, typically 1:1 v/v with solvent) or 4M HCl in Dioxane.

    • Stir 1–2 h until Boc is removed (monitor by LCMS).

  • Isolation: Evaporate volatiles. Basify with 1M NaOH to liberate the free amine. Extract with DCM.[3][9][10]

Protocol C: Direct Alkylation (The "Excess" Route)

Best For: Simple, cheap alkyl halides (e.g., benzyl bromide, ethyl bromide); large-scale initial functionalization. Concept: Use piperazine as both the nucleophile and the base.

Reagents:

  • Piperazine (5.0 – 10.0 eq)

  • Alkyl Halide (1.0 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile

Step-by-Step Workflow:

  • Dissolution: Dissolve Piperazine (10 mmol) in Ethanol (20 mL). Heat to 50°C to ensure complete dissolution.

  • Controlled Addition: Add Alkyl Halide (1 mmol) dropwise over 30 minutes.

    • Crucial: The high dilution and slow addition keep the local concentration of alkyl halide low, preventing bis-alkylation.

  • Reaction: Reflux for 2–4 hours.

  • Precipitation (The "Ethanol Trick"): As the reaction proceeds, piperazine hydrohalide salts form. Upon cooling, these often precipitate out if EtOH is used. Filter them off.

  • Workup:

    • Evaporate the bulk Ethanol.

    • Resuspend the residue in Water.

    • Extraction: Extract the product with Ethyl Acetate or DCM.

    • Selectivity Note: Unreacted Piperazine is highly water-soluble. The mono-alkylated product is lipophilic. Bis-alkylated byproducts are very lipophilic.

    • Wash the organic layer copiously with water (3x) to remove traces of unsubstituted piperazine.

  • Purification: Distillation is often sufficient for simple derivatives (e.g., N-methylpiperazine).

Part 3: Data & Troubleshooting
Solvent & Base Selection Guide
ParameterRecommended ConditionWhy?
Solvent Acetonitrile (MeCN) Polar aprotic; good solubility for organic reactants but poor for inorganic bases (easy filtration).
DCM Best for reductive amination; excellent solvation of intermediates.
Ethanol Best for "Excess" method; allows precipitation of piperazine salts.
Base K2CO3 Standard mild base; granular form is easy to filter.
Cs2CO3 "Cesium Effect" – higher solubility in organic solvents accelerates sluggish reactions.
Et3N / DIPEA Use only if solubility is an issue; difficult to remove without acidic wash (which protonates product).
Troubleshooting Common Issues

Issue 1: Significant Bis-Alkylation observed.

  • Cause: Stoichiometry was too close (1:1) or addition was too fast.

  • Fix: Switch to Protocol B (Protected) or increase Piperazine excess to 10 eq in Protocol C.

Issue 2: Product stuck in Aqueous layer.

  • Cause: Product is a polar amine and may be protonated.[5]

  • Fix: Ensure pH is >12 using NaOH before extraction. Saturate the aqueous layer with NaCl (salting out) to force the organic amine into the organic layer. Use Chloroform/Isopropanol (3:1) for extraction if the product is very polar.

Issue 3: Low Yield in Reductive Amination.

  • Cause: Incomplete imine formation before reduction.

  • Fix: Add molecular sieves (4Å) to the imine formation step to scavenge water, driving the equilibrium forward.

Part 4: Visualization of Reaction Pathways

ReactionPathways cluster_0 Direct Alkylation (Risk of Bis) cluster_1 Protected Route (Selective) Pip Piperazine (Nucleophile) Mono Mono-Alkyl Piperazine (Desired Product) Pip->Mono + R-X (k1) RX Alkyl Halide (R-X) Bis Bis-Alkyl Piperazine (Impurity) Mono->Bis + R-X (k2 ≈ k1) BocPip N-Boc-Piperazine BocProd N-Boc-N'-Alkyl Intermediate BocPip->BocProd + R-X Base BocProd->Mono Deprotection (TFA or HCl)

Figure 2: Mechanistic pathways comparing direct alkylation (susceptible to over-alkylation) vs. the protected route (guaranteed selectivity).

References
  • Huang, J., et al. "A Practical Method for the Synthesis of Alkyl-, Alcohol-, Amine-, and Ester-Extended Tosylpiperazines."[6] The Journal of Organic Chemistry, vol. 77, no.[6] 17, 2012, pp. 7506–7511. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Application Notes, 2025. Link

  • Patel, A., et al. "Selective Mono-alkylation of Piperazine Derivatives." Tetrahedron Letters, vol. 52, no. 30, 2011, pp. 3905-3908.

Sources

Application Note: High-Purity Isolation of 1-(2-Propoxyethyl)piperazine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the purification of 1-(2-Propoxyethyl)piperazine , a critical intermediate often used in the synthesis of pharmaceutical agents (e.g., analogues of phosphodiesterase inhibitors).

Executive Summary

Purifying 1-(2-Propoxyethyl)piperazine presents a classic chromatographic challenge: separating a polar, basic amine on an acidic stationary phase (Silica Gel 60).[1] The presence of both a secondary amine (piperazine ring) and a tertiary amine (N-alkylated site) creates strong hydrogen bonding and ionic interactions with surface silanols, typically resulting in peak tailing and poor resolution.

This protocol details a Base-Deactivated Silica Gel Chromatography method.[1] By utilizing an ammonia-modified mobile phase and a rigorous pre-purification extraction strategy, researchers can achieve purities >98% while effectively removing the common bis-alkylated impurity and unreacted piperazine.

Molecule Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule is the first step to successful separation.

PropertyDescriptionChromatographic Implication
Structure Contains a piperazine ring with one N-propoxyethyl substituent.[1][2]Amphiphilic: Propyl chain adds lipophilicity; Piperazine core adds polarity/basicity.[1]
Basicity (pKa) ~9.8 (Secondary amine) & ~9.0 (Tertiary amine).[1]High. Will protonate on acidic silica, causing irreversible adsorption or severe streaking.[1]
Boiling Point ~240–250 °C (Estimated).[1]High enough to allow solvent evaporation without product loss, but requires high vacuum.[1]
Solubility Soluble in DCM, MeOH, EtOAc, Water (pH dependent).Allows for flexible mobile phase selection.[1][3]
Chromophores None/Weak. (No aromatic ring).[1]UV detection at 254 nm is ineffective.[1] Ninhydrin or Iodine stain is required.[1]

The Purification Strategy

The synthesis of mono-alkylated piperazines typically yields a crude mixture containing:

  • Target: 1-(2-Propoxyethyl)piperazine.[1][2]

  • Impurity A (Under-reaction): Unreacted Piperazine (Very Polar).[1]

  • Impurity B (Over-reaction): 1,4-Bis(2-propoxyethyl)piperazine (Less Polar).[1]

  • Impurity C: Unreacted alkyl halide/ether (Non-polar).[1]

Polarity Ranking (Elution Order on Silica)
  • Non-polar Impurities (Elute First)

  • Bis-substituted Impurity (Elutes Second - lacks H-bond donor NH)

  • Target Molecule (Elutes Third - Secondary amine NH interacts with silica)

  • Piperazine (Elutes Last/Stays on Column - Two NH groups, strongest interaction)[1]

Pre-Chromatography Workup (Critical Step)

Do not load the crude reaction mixture directly onto the column.[1] A "Acid-Base Swing" extraction significantly reduces the chromatographic burden.[1]

  • Evaporation: Remove reaction solvent (e.g., Acetonitrile, DMF).[1]

  • Acidification: Dissolve residue in 1M HCl. Wash this aqueous layer with Ethyl Acetate (3x) .[1][4]

    • Result: Removes non-basic impurities (Impurity C) and neutral organic byproducts.[1] The amines remain in the water phase as hydrochloride salts.

  • Basification: Adjust the aqueous phase to pH >12 using 5M NaOH.

  • Extraction: Extract the amines into Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    
    • Outcome: A cleaner crude oil containing mostly the Target, Bis-impurity, and Piperazine.

Method Development: Thin Layer Chromatography (TLC)[1][7][9][10]

Standard TLC plates will show severe streaking for this amine.[1] You must modify the chamber atmosphere.[1]

  • Stationary Phase: Silica Gel 60

    
     Aluminum sheets.[1]
    
  • Mobile Phase: DCM : Methanol :

    
     (25% aq) [90 : 9 : 1].[1]
    
    • Note: The ammonia is essential to deprotonate the silanols.

  • Visualization:

    • Ninhydrin Dip: Heat gun required.[1] Secondary amines (Target & Piperazine) turn Blue/Purple .[1] Tertiary amines (Bis-impurity) stain weakly or distinct colors.[1]

    • Iodine Chamber: Stains all organic compounds Brown.[1][5]

Target


:  Aim for an 

of 0.3 – 0.4 in the chosen solvent system.
  • If

    
     > 0.6:[1] Reduce Methanol (e.g., 95:4:1).[1]
    
  • If

    
     < 0.2:[1] Increase Methanol (e.g., 85:14:1).[1]
    

Detailed Column Chromatography Protocol

Reagents
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Solvent A: Dichloromethane (DCM).[1]

  • Solvent B: Methanol (MeOH).[1]

  • Modifier: Ammonium Hydroxide (

    
    , 25-28% aqueous solution) OR Triethylamine (TEA).[1]
    
    • Recommendation: Use

      
       for DCM/MeOH gradients.[1] It evaporates cleanly, whereas TEA can leave a residue.[1]
      
Step-by-Step Procedure
Step 1: Column Preparation (Slurry Packing)[1]
  • Calculate Silica mass: Use 30–50g of silica per 1g of crude loading .[1]

  • Prepare the slurry using the Starting Mobile Phase (e.g., DCM:MeOH:NH4OH 95:4:1).[1]

  • Crucial: Add the modifier to the slurry solvent before adding the silica. This neutralizes the silica immediately.[1]

  • Pour slurry into the column and pack under air pressure. Ensure no air bubbles.[1]

Step 2: Sample Loading[1]
  • Dissolve the crude oil in a minimum volume of DCM.[1]

  • Alternative (Dry Loading): If the crude is viscous or not soluble in a small volume of mobile phase, adsorb it onto a small amount of silica (1:2 ratio), evaporate to a free-flowing powder, and pour this on top of the packed bed. This yields the best resolution.

Step 3: Elution Gradient

Run the column using a stepwise gradient to separate the Bis-impurity from the Target.

PhaseSolvent Composition (DCM : MeOH :

)
Volume (Column Volumes)Target Elution
Equilibration 98 : 1 : 12 CV-
Fraction 1 95 : 4 : 13-5 CVBis-Impurity (Front)
Fraction 2 90 : 9 : 1 5-8 CV Target Molecule
Flush 80 : 19 : 12 CVUnreacted Piperazine

Note: The "1" part of


 is maintained constant to keep silanols deactivated.
Step 4: Fraction Collection & Analysis[1]
  • Collect small fractions (e.g., 10-20 mL for a 20g column).

  • Spot every 3rd fraction on a TLC plate.

  • Visualize with Ninhydrin.[1]

  • Pool fractions containing the single spot corresponding to the Target.

  • Evaporate solvent under reduced pressure.

    • Warning: Do not use excessive heat (>50°C) during evaporation to avoid oxidation or degradation.[1]

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target, Bis-imp, Piperazine) AcidWash Acid-Base Workup 1. Acidify (HCl) -> Wash w/ EtOAc 2. Basify (NaOH) -> Extract to DCM Start->AcidWash Remove non-basic impurities TLC TLC Method Dev DCM:MeOH:NH4OH (90:9:1) Stain: Ninhydrin AcidWash->TLC Check Rf & Separation ColumnPrep Column Packing Silica Gel 60 Slurry in DCM/MeOH/NH4OH TLC->ColumnPrep Define Mobile Phase Elution Gradient Elution 1. Bis-Impurity (Low Polarity) 2. Target (Medium Polarity) 3. Piperazine (High Polarity) ColumnPrep->Elution Load Sample Analysis Analysis 1H-NMR & GC-MS Elution->Analysis Pool Fractions Final Pure 1-(2-Propoxyethyl)piperazine Analysis->Final >98% Purity

Caption: Logical workflow for the isolation of 1-(2-Propoxyethyl)piperazine, emphasizing the critical acid-base workup pre-purification step.

Quality Control & Characterization

After isolation, verify the identity and purity using the following specifications.

1H-NMR (CDCl3, 400 MHz) Expected Signals:
  • 
     0.9 ppm:  Triplet (
    
    
    
    ) – Terminal propyl methyl.[1]
  • 
     1.6 ppm:  Multiplet (
    
    
    
    ) – Propyl middle methylene.[1]
  • 
     2.4 - 2.6 ppm:  Broad Multiplet (
    
    
    
    ) – Piperazine ring protons adjacent to alkyl chain +
    
    
    of the ethyl linker.[1]
  • 
     2.9 ppm:  Triplet (
    
    
    
    ) – Piperazine ring protons adjacent to secondary amine (
    
    
    ).[1]
  • 
     3.4 - 3.6 ppm:  Triplet (
    
    
    
    ) & Triplet (
    
    
    ) – Ether methylene protons (
    
    
    ).[1]
GC-MS Analysis
  • Method: Non-polar column (e.g., DB-5 or HP-5).[1]

  • Inlet Temp: 250°C.

  • Detection: EI (Electron Impact).[1]

  • Diagnostic Ions: Look for molecular ion

    
     and characteristic fragmentation of the propoxyethyl chain.[1]
    

Troubleshooting Guide

IssueCauseSolution
Streaking / Tailing Acidic silanols interacting with amine.[1]Increase

concentration to 2% or switch to TEA (1%).
Poor Separation of Bis-Impurity Gradient too steep (polarity increased too fast).[1]Hold the initial low-polarity gradient (98:2 DCM:MeOH) longer.[1]
Product stuck on column Mobile phase not polar enough.Switch to DCM:MeOH:NH4OH (80:19:[1]1) to flush.[1]
White solid in fractions Silica dissolution by high pH.[1]Filter the pooled fractions through a 0.45µm PTFE filter before final evaporation.

References

  • Organic Chemistry Portal. "Synthesis of Piperazines." Organic Chemistry Portal. Accessed January 30, 2026.[1] [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials."[1] UNODC Scientific and Technical Publications. Accessed January 30, 2026.[1] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine."[1] PubChem. Accessed January 30, 2026.[1] [Link](Cited for analogous physicochemical properties and pKa data).[1]

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[1] Data. Accessed January 30, 2026.[1] [Link]

Sources

laboratory scale synthesis of monosubstituted piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of Monosubstituted Piperazines


-Monosubstituted Piperazines

Executive Summary & Strategic Analysis

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutics (e.g., Imatinib, Ciprofloxacin, Aripiprazole). However, its synthesis presents a classic symmetry challenge: the two secondary amines are chemically equivalent.

The Core Problem: Reacting piperazine with an electrophile (


) follows statistical probability. Once the first nitrogen reacts, the nucleophilicity of the second nitrogen often remains similar (or increases due to inductive effects in alkylation), leading to a mixture of:
  • Unreacted Piperazine (Starting Material)

  • 
    -Monosubstituted Product (Desired)
    
  • 
    -Disubstituted Product (Impurity)
    

The Solution: This guide rejects the "trial and error" approach in favor of three kinetically and thermodynamically controlled strategies.

Strategic Decision Matrix
Strategy Mechanism Ideal For Pros Cons
A. The "Salt" Effect Steric/Charge BlockadeSimple

-Alkylations
Single-step; Cost-effective.Requires careful pH control; Salt solubility issues.
B. Orthogonal Protection Sequential BlockingComplex APIs; Chiral side chainsHighest purity; Total regiocontrol.Multi-step (Protection

Reaction

Deprotection).
C. Pd-Catalysis (Buchwald) Oxidative Addition/Reductive Elim.[1]

-Arylation (Aryl Chlorides/Bromides)
Access to

-Aryl derivatives impossible via SnAr.
High cost (Pd/Ligands); O2 sensitive.

Protocol A: Direct -Alkylation via the Monohydrochloride Salt

Principle: By converting piperazine to its monohydrochloride salt, one nitrogen is protonated (ammonium), rendering it non-nucleophilic. The remaining free amine reacts, but the statistical probability of the second nitrogen reacting is drastically reduced because it is "masked" by a proton.

Scope: Primary and Secondary Alkyl Halides.

Reagents & Stoichiometry
  • Piperazine (Anhydrous): 1.0 equiv.

  • HCl (4M in Dioxane or Conc. Aqueous): 1.0 equiv.

  • Electrophile (R-X): 0.8 equiv. (Limiting reagent to ensure full consumption).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve piperazine (10 mmol, 0.86 g) in EtOH (20 mL).

    • Critical Step: Add HCl (10 mmol) dropwise. A white precipitate (Piperazine·HCl) may form.

    • Heat the mixture to 60°C until the solution becomes clear (solubilizing the salt).

  • Alkylation:

    • Add the alkyl halide (8 mmol) dropwise to the hot solution.

    • Reflux for 4–12 hours. Monitor via TLC (System: DCM/MeOH/NH

      
      OH 90:9:1).
      
    • Note: The monohydrochloride salt buffers the reaction. As the free amine reacts and generates acid, the equilibrium shifts to release more free amine from the salt reservoir, but the concentration of di-reactive species remains low.

  • Workup (The "Basify & Extract" Maneuver):

    • Cool to room temperature.[2][3]

    • Remove volatiles under reduced pressure.

    • Resuspend residue in water (20 mL).

    • Basify: Add 4M NaOH until pH > 12. This liberates the free base of the product.

    • Extraction: Extract with DCM (

      
       mL).
      
    • Self-Validating Check: Unreacted piperazine is highly water-soluble. The organic layer will contain mostly Mono- and Bis-products.

  • Purification:

    • If Bis-impurity is <5%, proceed to salt formation (e.g., oxalate or fumarate) to crystallize the product.

    • If Bis-impurity is >10%, use Flash Column Chromatography (Silica; Gradient: DCM

      
       10% MeOH/DCM).
      

Protocol B: The -Boc Protection Route (High Purity)

Principle: Using


-Boc-piperazine ensures that only one nitrogen is available for reaction. This is the "Gold Standard" for drug development where bis-impurities are unacceptable.

Scope: Reductive Amination, Acylation, or complex Alkylation.

Phase 1: Synthesis of -Boc-Piperazine

Commercially available, but easily synthesized.

  • Reaction: Piperazine (5.0 equiv.)[4] + Boc

    
    O (1.0 equiv.) in DCM.
    
  • Logic: The large excess of piperazine statistically ensures Boc

    
    O encounters a free piperazine molecule rather than a mono-Boc molecule.
    
  • Workup: Wash organic layer with water.[5][6] Excess piperazine stays in water;

    
    -Boc-piperazine stays in DCM.
    
Phase 2: Functionalization & Deprotection
  • Functionalization (Example: Reductive Amination):

    • Mix

      
      -Boc-piperazine (1.0 equiv.) and Aldehyde (1.1 equiv.) in DCE.
      
    • Add NaBH(OAc)

      
       (1.5 equiv.). Stir 4 h at RT.
      
    • Quench with saturated NaHCO

      
      .[2][5] Extract with DCM.[2][3]
      
  • Deprotection (The "Clean Cleave"):

    • Dissolve the intermediate in DCM (5 mL/mmol).

    • Add Trifluoroacetic Acid (TFA) (20% v/v).

    • Stir 1–2 h.

    • Evaporation: Remove TFA/DCM in vacuo.

    • Free Basing: Dissolve residue in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with Na

      
      CO
      
      
      
      solution.

Protocol C: Buchwald-Hartwig -Arylation

Principle: Palladium-catalyzed coupling of piperazine with aryl halides.[7][8] Challenge: Preventing the "bridging" where one piperazine molecule couples to two aryl rings.

Reagents
  • Catalyst: Pd

    
    (dba)
    
    
    
    (1–2 mol%) or Pd(OAc)
    
    
    .
  • Ligand: RuPhos (Preferred for secondary amines) or BINAP.

  • Base: NaO

    
    Bu (Sodium tert-butoxide) - strong but non-nucleophilic.
    
  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Protocol
  • Setup (In Glovebox or Schlenk Line):

    • Charge flask with Pd

      
      (dba)
      
      
      
      (0.01 equiv) and RuPhos (0.02 equiv).
    • Add Aryl Halide (1.0 equiv) and Piperazine (2.0 equiv) .

    • Note: Excess piperazine is less critical here than in alkylation if using bulky ligands like RuPhos, but 1.5–2.0 equiv helps kinetics.

  • Reaction:

    • Add NaO

      
      Bu (1.5 equiv).[2]
      
    • Add Toluene (degassed).

    • Heat to 80–100°C for 2–12 h.

  • Workup:

    • Filter through a Celite pad (removes Pd).

    • Concentrate filtrate.[2][5][9]

    • Purification: Flash Chromatography is usually required to separate the

      
      -Aryl product from the excess piperazine and ligands.
      

Visualization & Logic Maps

Figure 1: Synthetic Decision Tree

PiperazineStrategy Start Target: N-Monosubstituted Piperazine Input Identify Electrophile (R-X) Start->Input Type1 Alkyl Halide (Primary/Secondary) Input->Type1 Type2 Aldehyde / Ketone Input->Type2 Type3 Aryl Halide (Cl, Br, I) Input->Type3 MethodA Protocol A: Monohydrochloride Salt Route Type1->MethodA Low Cost/Scale-up MethodB Protocol B: Reductive Amination (Mono-Boc) Type1->MethodB High Purity Required Type2->MethodB Preferred MethodC Protocol C: Buchwald-Hartwig Coupling Type3->MethodC Only Viable Route

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile type and purity requirements.

Figure 2: The "Acid-Base Swing" Purification Workflow

PurificationSwing Crude Crude Reaction Mixture (Mono-Product + Bis-Impurity + Excess Piperazine) Step1 1. Evaporate Solvent 2. Add Water (pH ~11) Crude->Step1 Step2 Extraction with DCM Step1->Step2 AqLayer Aqueous Layer (Contains Excess Piperazine) Step2->AqLayer Discard OrgLayer Organic Layer (Mono + Bis Products) Step2->OrgLayer Step3 Wash with pH 5.5 Phosphate Buffer (Selective Protonation) OrgLayer->Step3 OrgLayer2 Organic Layer (Bis-substituted Impurity) Step3->OrgLayer2 Discard Bis-Impurity AqLayer2 Aqueous Buffer (Mono-substituted Product as Salt) Step3->AqLayer2 Step4 Basify to pH 12 + Extract DCM AqLayer2->Step4 Final Pure N-Monosubstituted Piperazine Step4->Final

Caption: The "Acid-Base Swing" technique exploits pKa differences to purify mono-products without chromatography.

Troubleshooting & Optimization

  • Emulsions: Piperazine derivatives are surfactants. If an emulsion forms during extraction, add saturated brine or filter through a pad of Celite.

  • Solubility: If the monosubstituted product is water-soluble (amphiphilic), avoid aqueous workup. Instead, precipitate the inorganic salts with dry ether/acetone, filter, and distill the filtrate.

  • Monitoring: Use Ninhydrin stain (stains free amines) or Dragendorff’s reagent (stains tertiary amines/alkaloids) for TLC.

References

  • Chao, S. et al. (2020).[10] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Maiti, D. et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH Public Access. [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines. [Link]

  • Baltzly, R. et al. (1944). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society.[10] [Link]

Sources

Application Note: Advanced Monitoring Strategies for Reactions Involving 1-(2-Propoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(2-Propoxyethyl)piperazine (CAS: 741667-07-2) is a critical secondary amine intermediate used frequently in the synthesis of pharmaceutical agents, including substituted purines and PDE5 inhibitors.

The Analytical Challenge: Unlike its aromatic counterparts (e.g., phenylpiperazines), this molecule lacks a conjugated


-system. Consequently, it exhibits negligible UV absorbance above 210 nm.[1] Standard HPLC-UV methods at 254 nm will fail to detect this reactant, leading to "invisible" stoichiometry errors during process development.

This guide details three validated monitoring architectures: LC-MS (Gold Standard), GC-FID (Purity/Volatility), and Colorimetric TLC (In-Process Control), ensuring precise tracking of reaction kinetics.

Physicochemical Profile
PropertyValueImplication for Analysis
Structure Secondary Amine / Ether TailHighly basic; prone to peak tailing on acidic silica.
Boiling Point ~240–250 °C (Predicted)Suitable for GC, but requires high final oven temps.
UV Cutoff < 210 nmInvisible to standard UV. Requires MS, CAD, or Derivatization.
pKa ~9.8 (N4), ~5.4 (N1)Requires high pH buffers or ion-pairing for RP-HPLC retention.

Decision Matrix: Selecting the Right Protocol

The choice of analytical method depends on the reaction matrix and the available instrumentation. Use the following logic flow to determine the optimal workflow.

MonitoringStrategy Start Start: Reaction Sample Matrix Is the Matrix Aqueous? Start->Matrix TLC Protocol A: TLC (Quick Check) Start->TLC Rapid IPC Volatility Is Product Volatile? Matrix->Volatility No (Organic Solvent) MS_Avail Mass Spec Available? Matrix->MS_Avail Yes (Aqueous/Buffer) Volatility->MS_Avail No (High MW Product) GC Protocol C: GC-FID (Best for Purity) Volatility->GC Yes LCMS Protocol B: LC-MS (Best for Kinetics) MS_Avail->LCMS Yes Deriv Protocol D: Derivatization (UV-Vis Enablement) MS_Avail->Deriv No (UV Only)

Figure 1: Analytical decision matrix for alkyl-piperazine intermediates.

Protocol A: Thin Layer Chromatography (Rapid IPC)

Because 1-(2-Propoxyethyl)piperazine does not fluoresce under UV254, visualization requires chemical staining.

Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed). Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 9 : 1). Note: The ammonia is critical to deprotonate the amine and prevent "streaking" or irreversible adsorption to the silica.

Visualization Techniques
ReagentPreparationAppearanceSpecificity
Dragendorff’s Reagent Mix 0.85g Bismuth Subnitrate (in 10mL HOAc/40mL H2O) with 8g KI (in 20mL H2O).Orange spots on yellow background.Highly specific for tertiary/secondary amines. Best for this molecule.
Iodine Chamber Solid I2 crystals in a closed jar.Brown/Yellow spots .General organic stain. Reversible (spots fade).
Ninhydrin 0.3g Ninhydrin in 100mL n-Butanol + 3mL HOAc. Heat to 110°C.Weak Blue/Purple .Lower sensitivity for secondary amines compared to primary.

Procedure:

  • Spot 1-5 µL of reaction mixture (diluted in MeOH).

  • Elute in ammoniated mobile phase.

  • Air dry to remove ammonia (essential before staining).

  • Dip in Dragendorff’s reagent. The piperazine will appear immediately as a distinct orange spot (

    
     depending on humidity).
    

Protocol B: LC-MS (Quantitative Kinetics)

This is the preferred method for monitoring reaction conversion, particularly in nucleophilic aromatic substitution (SNAr) reactions where the piperazine displaces a leaving group.

Method Parameters
  • Instrument: UPLC or HPLC coupled with Single Quad or Q-TOF MS.

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.

    • Why? Standard C18 columns degrade at high pH. We need high pH to keep the piperazine neutral for retention.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI (+) Mode (Electrospray Ionization).[3]

    • Target Ion: [M+H]+ = 173.16 m/z (Calculated for C9H20N2O).

Workflow Logic
  • Quench: Aliquot 50 µL reaction mix into 950 µL Acetonitrile/Water (1:1).

  • Filter: 0.2 µm PTFE filter (remove precipitated salts).

  • Inject: 2-5 µL.

  • Monitor: Extract Ion Chromatogram (XIC) for 173.2 m/z (SM) and Product Mass.

Protocol C: GC-FID (Purity & Raw Material Analysis)

Gas Chromatography is excellent for 1-(2-Propoxyethyl)piperazine due to its volatility and thermal stability. It avoids the UV detection issue entirely.

Method Parameters
  • Inlet: Split mode (20:1), 250 °C.

  • Column: DB-17 or Rtx-5 Amine (30m x 0.32mm x 1.0µm).

    • Critical: Use a "Base-Deactivated" column to prevent peak tailing caused by the interaction of the amine with silanol groups.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • FID Detector: 280 °C.

  • Temperature Program:

    • Hold 80 °C for 1 min.

    • Ramp 15 °C/min to 260 °C.

    • Hold 5 min.

Protocol D: Derivatization (For HPLC-UV)

If MS is unavailable, you must chemically tag the piperazine with a chromophore to see it with a standard UV detector.

Reagent: NBD-Cl (4-chloro-7-nitrobenzofuran) or Dansyl Chloride. Mechanism: The secondary amine attacks the electrophilic chloride, attaching a highly UV-active/fluorescent tag.

Procedure (NBD-Cl):

  • Mix: 100 µL Sample + 200 µL Borate Buffer (pH 9.0) + 200 µL NBD-Cl solution (5 mg/mL in MeOH).

  • Incubate: 60 °C for 30 minutes (protected from light).

  • Quench: Add 50 µL 1M HCl.

  • Analyze: HPLC-UV at 470 nm (Visible range, highly specific).

Application Case Study: SNAr Reaction Monitoring

Scenario: Reacting 1-(2-Propoxyethyl)piperazine (Nucleophile) with 4,6-Dichloropyrimidine (Electrophile) to form a drug intermediate.

Reaction Scheme & Monitoring Points

SNAr_Monitoring SM1 SM1: 1-(2-Propoxyethyl)piperazine (m/z 173, UV Inactive) Complex Transition State (Meisenheimer Complex) SM1->Complex Mix in EtOH/TEA SM2 SM2: 4,6-Dichloropyrimidine (UV Active @ 254nm) SM2->Complex Mix in EtOH/TEA Product Product: Monosubstituted Pyrimidine (m/z 285, UV Active) Complex->Product -HCl Impurity Impurity: Disubstituted Byproduct (Over-reaction) Product->Impurity + Excess SM1 Monitor Monitoring Strategy: 1. Track disappearance of m/z 173 (SM1) 2. Track appearance of UV254 peak (Product) 3. Watch for late-eluting Impurity Monitor->Product Monitor->Impurity

Figure 2: Reaction pathway and critical monitoring points for nucleophilic substitution.

Protocol:

  • T=0: Inject SM2 (Pyrimidine) to establish retention time (UV 254 nm).

  • In-Process: Since the Product is UV active (due to the pyrimidine ring), you can monitor the appearance of the product by UV. However, to ensure the piperazine (SM1) is fully consumed, you must switch to MS (SIM mode 173 m/z) or use TLC (Dragendorff) .

  • Endpoint: Reaction is complete when the m/z 173 signal plateaus or vanishes, and the product/impurity ratio is maximized.

References

  • PubChem. (2023). 1-(2-Propoxyethyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides authoritative TLC and GC methods for piperazine derivatives). [Link]

  • De Brabander, H. F., et al. (2005). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(2-Propoxyethyl)piperazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Selectivity for 1-(2-Propoxyethyl)piperazine (CAS: 15284-15-8) Document ID: TSC-PIP-042 Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(2-Propoxyethyl)piperazine , a critical intermediate often used in the synthesis of PDE5 inhibitors (analogous to Vardenafil scaffolds) and other bioactive heterocycles.

The primary challenge in this synthesis is selectivity . Piperazine contains two equivalent secondary amine sites. Once the first alkylation occurs, the resulting secondary amine becomes more nucleophilic than the starting material due to the inductive effect of the alkyl group, favoring the formation of the unwanted 1,4-bis(2-propoxyethyl)piperazine impurity.

This guide provides protocols to maximize mono-alkylation yield, minimize bis-impurity, and streamline purification.

Part 1: Critical Reaction Parameters (Q&A)

Q1: How do I prevent the formation of the bis-alkylated impurity?

A: The most robust method for this specific ether chain is Statistical Kinetic Control via stoichiometry.

  • The Mechanism: The reaction rate depends on the collision frequency between the alkylating agent (1-chloro-2-propoxyethane) and the amine. By flooding the reaction with excess piperazine, you statistically force the alkyl halide to collide with unsubstituted piperazine rather than the mono-substituted product.

  • Recommendation: Use a 5:1 to 10:1 molar ratio of Piperazine to Alkyl Halide.

    • Note: While this seems wasteful, piperazine is easily recovered via distillation (see Part 3) and recycled.

  • Alternative: Use Piperazine Monohydrochloride .[1][2][3] By protonating one nitrogen (

    
    , 
    
    
    
    ), you deactivate it. However, this often requires strict pH control or specific solvents (e.g., ethanol) to maintain solubility of the salt while allowing the free amine to react.
Q2: Which alkylating agent should I use: Chloride, Bromide, or Tosylate?

A: 1-Chloro-2-propoxyethane is preferred for process safety and atom economy, but it requires iodide catalysis (Finkelstein conditions) to proceed at a reasonable rate.

  • Add Potassium Iodide (KI): 0.1 – 0.5 equivalents. This generates the highly reactive alkyl iodide in situ.

  • Avoid Tosylates: While reactive, 2-propoxyethyl tosylate is prone to elimination side reactions (forming the vinyl ether) under the strong basic conditions often required for piperazine alkylation.

Q3: What is the optimal solvent system?

A:

  • Toluene (with Phase Transfer Catalyst): Best for scale-up. Allows for easy removal of inorganic salts and water washing. Requires TBAB (Tetrabutylammonium bromide) or Aliquat 336.

  • Acetonitrile: Excellent for rate (polar aprotic), but expensive and difficult to dry-down completely without losing product if not careful.

  • Ethanol: Good for the Monohydrochloride method, but makes removing the excess piperazine (which is solid) more difficult during workup compared to toluene extraction.

Part 2: Troubleshooting Low Yields

SymptomProbable CauseCorrective Action
High Bis-Impurity (>15%) Stoichiometry is too close to 1:1.Increase Piperazine equivalents to >5.0.
Reaction Stalled (<50% Conv.) Poor leaving group ability (Cl).Add 0.1 eq Potassium Iodide (KI) as a catalyst. Increase Temp to reflux.
Low Mass Balance Product lost to aqueous phase.The product is a base. Ensure aqueous layer pH > 12 before extraction. Use DCM or Chloroform for extraction if Toluene fails.
Solid Precipitate in Flask Formation of Piperazine HCl/HBr salts.This is normal. Ensure efficient mechanical stirring. Do not filter until reaction is complete.

Part 3: Experimental Protocols

Protocol A: The "High-Excess" Method (Recommended)

Best for maximizing yield and simplifying purification.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents

  • 1-Chloro-2-propoxyethane: 1.0 equivalent

  • Potassium Carbonate (

    
    ): 1.5 equivalents
    
  • Potassium Iodide (KI): 0.1 equivalents

  • Solvent: Acetonitrile or Toluene (10 volumes)

Procedure:

  • Charge Piperazine,

    
    , KI, and solvent into the reactor.
    
  • Heat to reflux (

    
    C depending on solvent).
    
  • Add 1-Chloro-2-propoxyethane dropwise over 1–2 hours. Crucial: Slow addition keeps the instantaneous concentration of alkylating agent low, further suppressing bis-alkylation.

  • Reflux for 12–24 hours. Monitor by TLC or GC (Piperazine elutes first, then Mono, then Bis).

  • Filtration: Cool to RT and filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Rotovap to remove solvent.

  • Purification (Distillation):

    • Fraction 1: Recover excess Piperazine (Sublimes/Boils

      
      C at atm, much lower under vacuum).
      
    • Fraction 2: 1-(2-Propoxyethyl)piperazine (Product). Collect under high vacuum (e.g., 0.5 mmHg).

Protocol B: The "Monohydrochloride" Method

Best if reagent waste (excess piperazine) is a strict constraint.

Reagents:

  • Piperazine Monohydrochloride: 1.1 equivalents

  • 1-Chloro-2-propoxyethane: 1.0 equivalent

  • Ethanol: 10 volumes

Procedure:

  • Dissolve Piperazine Monohydrochloride in Ethanol.

  • Add Alkyl halide.

  • Reflux for 24 hours.

  • Workup: Evaporate Ethanol. Basify residue with 50% NaOH to pH > 12. Extract with DCM.[2] Distill.

Part 4: Visualization of Logic & Workflows

Diagram 1: Reaction Pathway & Impurity Control

This diagram illustrates the competitive kinetics. The goal is to maximize Path A and minimize Path B by manipulating concentration [Pip].

ReactionPathways Start Piperazine (Excess) Mono Target Product: 1-(2-Propoxyethyl)piperazine Start->Mono k1 (Fast) + Reagent Reagent 1-Chloro-2- propoxyethane Bis Impurity: 1,4-bis(2-propoxyethyl)piperazine Mono->Bis k2 (Competitive) + Reagent Note OPTIMIZATION STRATEGY: High [Piperazine] ensures Collision Freq(Start) >> Collision Freq(Mono) Note->Start

Caption: Kinetic competition between mono-alkylation (green path) and bis-alkylation (red dashed path). Excess piperazine statistically shields the product from further reaction.

Diagram 2: Purification & Workup Flowchart

A decision tree for isolating the pure amine from the crude mixture.

WorkupFlow Crude Crude Reaction Mixture (Solvent, Salts, Pip, Mono, Bis) Filter 1. Filtration Crude->Filter Remove K2CO3/KCl Evap 2. Solvent Evaporation Filter->Evap Residue Oily Residue (Pip + Mono + Bis) Evap->Residue Distill1 3. Vacuum Distillation (Low Vac / 100°C) Residue->Distill1 Recycle Recovered Piperazine (Recycle to Batch 2) Distill1->Recycle Distillate 1 Distill2 4. High Vacuum Distillation (<1 mmHg) Distill1->Distill2 Residue Final Final Product 1-(2-Propoxyethyl)piperazine (>98% Purity) Distill2->Final Distillate 2 Bottoms Pot Residue (Bis-impurity + Polymers) Distill2->Bottoms Residue

Caption: Step-by-step purification logic. Fractional distillation is preferred over chromatography due to the polarity of the amines.

References

  • Synthesis of Piperazine Derivatives (General Mono-alkylation Protocols)

    • Source: BenchChem Technical Support.[4] "Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride." (2025).

    • URL: (Generalized protocol adaptation).

  • Kinetic Control in Diamine Alkylation

    • Source: ResearchGate Discussion / Eur. J. Org.[2] Chem. (2001).[2] "Selective Monoalkylation of Piperazine."

    • URL:

  • Purification of Piperazine Mixtures

    • Source: U.S. Patent 7,271,292. "Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture."
    • URL:

  • Related Sildenafil/Vardenafil Intermediate Synthesis

    • Source: PubChem Compound Summary for 1-(2-Propoxyethyl)piperazine.
    • URL:

Sources

Technical Support Center: Strategies for Preventing Di-substitution in Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective N-alkylation of piperazine. The symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a common synthetic hurdle: controlling the reaction to achieve the desired mono-alkylated product while minimizing the formation of the di-alkylated byproduct.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of di-alkylation in piperazine reactions?

A1: Di-alkylation, where both nitrogen atoms of the piperazine ring become alkylated, is influenced by several key factors:

  • Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the probability of the second nitrogen atom reacting after the first one has been alkylated.[2]

  • Reaction Conditions: Elevated temperatures and extended reaction times provide the necessary energy and opportunity for the typically less reactive mono-substituted piperazine to undergo a second alkylation.[2]

  • Basicity: The mono-alkylated piperazine intermediate is often still basic and nucleophilic enough to react with the remaining alkylating agent.[2] The strength and type of base used can significantly impact the reaction's selectivity.[3]

  • Nature of the Electrophile: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution compared to their less reactive counterparts.[2]

Q2: What are the most effective strategies to promote mono-alkylation?

A2: Several robust strategies can be employed to favor the formation of the mono-alkylated product. The choice of method often depends on the specific substrates, scale, and desired purity. The three primary approaches are:

  • Stoichiometric Control: Utilizing a large excess of piperazine relative to the alkylating agent is a straightforward statistical approach. This increases the likelihood that the electrophile will encounter an unreacted piperazine molecule.[1][2]

  • Protecting Group Strategy: This is a highly effective and clean method that involves temporarily blocking one of the piperazine nitrogens with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][4] This directs alkylation specifically to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[4]

  • Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced. It's particularly useful for preventing the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[4][5]

Q3: I'm using a large excess of piperazine but still observe significant di-substitution. What can I do to optimize my reaction?

A3: If stoichiometric control alone is insufficient, consider these troubleshooting steps:

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[2][6]

  • Slow Addition of the Alkylating Agent: Adding the electrophile dropwise over an extended period helps maintain its low concentration in the reaction mixture, which favors mono-alkylation.[2][3]

  • Solvent Selection: The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[2]

  • Choice of Base: If a base is required, switching to a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate can help avoid deprotonating the mono-alkylated piperazine, making it less likely to react a second time.[2][3][6]

  • Use of a Monoprotonated Salt: Employing a monopiperazinium salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3][7]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
High levels of di-substituted byproduct - Stoichiometry is close to 1:1. - High reaction temperature. - Highly reactive alkylating agent. - Strong base deprotonating the mono-alkylated product.- Increase the excess of piperazine (e.g., 4-10 equivalents). - Lower the reaction temperature. - Add the alkylating agent slowly.[3] - Switch to a milder base (e.g., K₂CO₃, NaHCO₃).[6] - Consider the protecting group strategy for cleanest results.
Reaction is slow or does not go to completion - Insufficient temperature. - Poorly soluble reagents. - Weakly reactive alkylating agent.- Gradually increase the temperature while monitoring for di-substitution. - Choose a solvent in which all reactants are soluble. - If using a less reactive alkyl halide (e.g., chloride), consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction via the Finkelstein reaction.[8]
Formation of a water-soluble, inseparable product - Formation of a quaternary ammonium salt due to over-alkylation on the same nitrogen.[5] - The mono-alkylated product is protonated and forming a salt.- Reductive amination is an excellent alternative to avoid quaternization.[5] - During workup, carefully adjust the pH of the aqueous layer to >9.5 to ensure the product is in its free base form before extraction.[7] Use a suitable organic solvent for extraction.
Complex mixture of products that is difficult to purify - Multiple side reactions are occurring. - Mono-alkylation of piperazine without a protecting group can often result in an impure reaction mixture.[5]- The most reliable method to ensure a clean reaction and straightforward purification is the use of a mono-protected piperazine, such as N-Boc-piperazine.[3][5] - After the reaction, unreacted piperazine and the di-substituted product can sometimes be separated from the mono-substituted product by careful column chromatography or distillation.[5]

Visualizing the Strategies

To better understand the approaches to controlling piperazine alkylation, the following workflow outlines the decision-making process and key strategies.

G cluster_0 Strategic Approaches to Mono-N-Alkylation of Piperazine cluster_1 Direct Alkylation cluster_2 Protecting Group Chemistry start Goal: Synthesize Mono-alkylated Piperazine strategy Select Primary Strategy start->strategy direct Stoichiometric Control (Excess Piperazine) strategy->direct Simple & Direct reductive Reductive Amination (Piperazine + Aldehyde/Ketone) strategy->reductive Avoids Quaternization protect 1. Protect one Nitrogen (e.g., with Boc-anhydride) strategy->protect Highest Selectivity outcome Pure Mono-alkylated Piperazine direct->outcome reductive->outcome alkylate 2. Alkylate the free Nitrogen protect->alkylate deprotect 3. Deprotect to yield final product alkylate->deprotect deprotect->outcome

Caption: Decision workflow for selecting a mono-alkylation strategy.

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Large Excess of Piperazine

This protocol relies on statistical probability to favor mono-alkylation.

Materials:

  • Piperazine (10 equivalents)

  • Alkyl Halide (1 equivalent)

  • Solvent (e.g., Acetonitrile, DMF, or Ethanol)

  • Mild Base (e.g., K₂CO₃, 1.5 equivalents, optional, depending on the nature of the alkyl halide)

Procedure:

  • Dissolve piperazine (10 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • If using a base, add potassium carbonate (1.5 eq.).

  • Slowly add the alkyl halide (1 eq.) dropwise to the stirred solution at room temperature over a period of 1-2 hours.[2]

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting alkyl halide is consumed, cool the reaction to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue will contain the mono-alkylated product, di-alkylated product, and excess piperazine. Purification is typically achieved by column chromatography or vacuum distillation.[5]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine (Protecting Group Strategy)

This is a highly reliable two-step method for achieving clean mono-alkylation.[4][5]

Step A: Synthesis of 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) [4]

  • Dissolve piperazine (2.3 eq.) in a suitable solvent like dichloromethane (DCM) in a flask cooled in an ice bath.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Evaporate the solvent. The residue can be purified by partitioning between an organic solvent and water, followed by crystallization or chromatography to isolate the pure N-Boc-piperazine.

Step B: Alkylation of N-Boc-piperazine [4]

  • Dissolve N-Boc-piperazine (1 eq.) and a base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like DMF.

  • Add the alkyl halide (1.1 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS until the N-Boc-piperazine is consumed.

  • Perform an aqueous workup: dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the N-Boc-N'-alkylated piperazine.

Step C: Deprotection of the Boc Group [4]

  • Dissolve the crude product from Step B in a solvent such as DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Evaporate the solvent and excess acid. The resulting product is the salt of the desired mono-alkylated piperazine. To obtain the free base, dissolve the salt in water, basify the solution (e.g., with NaOH or Na₂CO₃), and extract with an organic solvent.

The following diagram illustrates the protecting group strategy, which provides a clear pathway to the desired mono-substituted product, avoiding the formation of the di-substituted version.

G Piperazine Piperazine Boc_Piperazine N-Boc- Piperazine Piperazine->Boc_Piperazine + Boc₂O (Protection) Di_Product Di-alkylated Product Piperazine->Di_Product + 2 R-X (Direct Alkylation) Alkyl_Boc_Piperazine N'-Alkyl- N-Boc- Piperazine Boc_Piperazine->Alkyl_Boc_Piperazine + R-X (Alkylation) Mono_Product Mono-alkylated Product Alkyl_Boc_Piperazine->Mono_Product + Acid (Deprotection)

Caption: Reaction pathway for the protecting group strategy.

By carefully selecting the appropriate strategy and optimizing reaction conditions, researchers can effectively control the N-alkylation of piperazine to achieve high yields of the desired mono-substituted products, a critical step in the synthesis of numerous pharmacologically important molecules.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution. (n.d.). Benchchem.
  • Preventing di-substitution in piperazine N-alkylation reactions. (n.d.). Benchchem.
  • Optimizing reaction conditions for the N-alkylation of piperazine. (n.d.). Benchchem.
  • Various authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). Benchchem.
  • Various authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Available at: [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-Propoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2-Propoxyethyl)piperazine is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of sildenafil analogs and neuroleptic agents. The core challenge in its production is the "Symmetric Amine Dilemma" : piperazine contains two equivalent secondary amine sites. Standard alkylation often results in a statistical mixture of unreacted piperazine, the desired mono-alkylated product, and the bis-alkylated impurity.

This guide provides field-proven protocols to break this statistical distribution and purify the target compound to >98% purity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyValue / DescriptionImplications for Purification
CAS Number 741667-07-2Reference identifier.[1][2]
Molecular Formula C₉H₂₀N₂OMW: 172.27 g/mol .[1]
Physical State Colorless to pale yellow liquidDistillation is a viable primary purification step.
Boiling Point ~110–115 °C at 0.2 mmHgRequires high vacuum; thermal degradation risk at atm pressure.
pKa (Piperazine) ~9.8 (N1) & 5.6 (N2)Highly basic; prone to peak tailing in chromatography.
Solubility Miscible in water, alcohols, DCMHard to extract from water without pH adjustment.

Critical Troubleshooting Guide (Q&A)

Category A: Synthesis & Reaction Control[4][11]

Q1: I am getting a high percentage (>20%) of the bis-alkylated impurity. How do I shift the ratio toward the mono-product?

Root Cause: In a standard nucleophilic substitution using 1-chloro-2-propoxyethane and piperazine, the reaction kinetics favor the second alkylation if the stoichiometry is 1:1. The mono-alkylated product is often more nucleophilic than the starting piperazine.

Corrective Protocol:

  • The "Excess" Strategy: Use a large molar excess of piperazine (5 to 10 equivalents) relative to the alkylating agent. This statistically forces the alkylating agent to encounter unreacted piperazine rather than the product.

    • Downside: You must recover the excess piperazine (see Q2).

  • The "Mono-Salt" Strategy: Convert piperazine to piperazine monohydrochloride before reaction.[2] The monohydrochloride has one nitrogen protonated (blocked) and one free. This significantly reduces bis-alkylation.

    • Citation: This method mimics the selectivity described in patents for high-purity piperazine derivatives [1].

Q2: I used the excess piperazine method, but now I cannot separate the starting material from my product.

Root Cause: Both compounds are polar amines with similar solubility profiles. Co-distillation can occur if vacuum is insufficient.

Corrective Protocol:

  • Azeotropic Distillation: Piperazine forms a hydrate that can be difficult to remove.[3] Use toluene or xylene to azeotropically remove water, then precipitate the unreacted piperazine.

  • Selective Precipitation (The "Solubility Switch"):

    • Dissolve the crude mixture in Ethanol .

    • Add Conc. HCl (2 equivalents relative to total amines).

    • Piperazine Dihydrochloride is practically insoluble in ethanol and will precipitate out.

    • 1-(2-Propoxyethyl)piperazine Dihydrochloride is significantly more soluble in ethanol.

    • Filter off the solid (excess piperazine). Evaporate the filtrate to obtain your product as the salt.

Category B: Purification & Isolation[3]

Q3: My vacuum distillation requires temperatures >160°C, and the product is discoloring. What is wrong?

Root Cause: High thermal stress causing oxidation or degradation. The boiling point of ~225°C (atmospheric) is too high for standard heating.

Corrective Protocol:

  • High Vacuum Requirement: You must achieve a vacuum of <1 mmHg (preferably 0.1–0.5 mmHg) . At this pressure, the boiling point drops to a manageable 100–115°C.

  • Apparatus: Use a short-path distillation head (Vigreux column) to minimize pressure drop.

  • Inert Atmosphere: Always bleed nitrogen or argon into the capillary; hot amines oxidize rapidly in air (turning yellow/brown).

Q4: I am trying to purify via Flash Chromatography, but the compound streaks/tails across the column.

Root Cause: The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica gel surface, causing peak broadening and tailing.

Corrective Protocol:

  • Mobile Phase Modifier: You must use a basic modifier.

    • Standard: DCM : Methanol (9:1) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Stationary Phase: Switch to Amine-functionalized Silica (NH2-Silica). This eliminates the need for TEA and prevents interaction with silanols.

Visualized Workflows

Workflow 1: The "Mono-Salt" Synthesis & Purification Logic

This pathway minimizes bis-alkylation at the source, reducing the burden on downstream purification.

G Start Start: Piperazine (10 eq) Acid Add HCl (1 eq) in Ethanol Start->Acid MonoSalt Form Piperazine Monohydrochloride Acid->MonoSalt Selective Protonation React Add 1-Chloro-2-propoxyethane Reflux 12h MonoSalt->React Crude Crude Mixture: Mono-product + Unreacted Salt React->Crude Filter Filtration (Remove Piperazine 2HCl) Crude->Filter Precipitation of Bis-salt Filtrate Filtrate: Product (Salt form) Filter->Filtrate Base Basify (NaOH/H2O) Extract into DCM Filtrate->Base Distill Vacuum Distillation (0.5 mmHg, 110°C) Base->Distill Final Pure 1-(2-Propoxyethyl)piperazine Distill->Final

Figure 1: Optimized synthesis workflow using the monohydrochloride salt strategy to maximize yield and simplify purification.

Workflow 2: Purification Decision Tree

Use this logic gate to determine the best purification method based on your current crude purity.

P Start Crude Mixture Analysis CheckBis Bis-alkylated > 10%? Start->CheckBis CheckPip Excess Piperazine > 50%? CheckBis->CheckPip No MethodC Method C: Column Chromatography (Amine Silica) CheckBis->MethodC Yes (Hard to separate by BP) MethodA Method A: Acid/Base Extraction + Distillation CheckPip->MethodA No (Standard profile) MethodB Method B: Selective Salt Precipitation (Ethanol/HCl) CheckPip->MethodB Yes (Large excess)

Figure 2: Decision matrix for selecting the appropriate purification technique based on impurity profile.

Detailed Experimental Protocols

Protocol A: Selective Salt Precipitation (Removal of Excess Piperazine)

Best for: Removing large amounts of unreacted piperazine.

  • Dissolution: Dissolve 10g of the crude oily residue in 50 mL of absolute ethanol.

  • Acidification: Place the flask in an ice bath. Slowly add concentrated HCl (37%) dropwise. Monitor pH until it reaches ~2-3.

    • Note: A white precipitate will form immediately. This is largely Piperazine[4][1]·2HCl (insoluble).[5]

  • Filtration: Vacuum filter the cold suspension. Wash the filter cake with 10 mL cold ethanol.

    • Solid: Discard (or recover) the piperazine dihydrochloride.[2][6][7]

    • Filtrate: Contains your product as the hydrochloride salt.[5][8]

  • Regeneration: Evaporate the ethanol filtrate. Dissolve the residue in minimal water, basify to pH >12 with 50% NaOH, and extract 3x with Dichloromethane (DCM).

  • Drying: Dry DCM layer over Na₂SO₄ and evaporate to yield the free base.

Protocol B: Vacuum Distillation

Best for: Final polishing of the free base.

  • Setup: Use a short-path distillation apparatus with a cow receiver. Grease all joints heavily.

  • Vacuum: Connect a high-vacuum pump capable of <1 mmHg.

  • Heating:

    • Fraction 1 (Foreshot): Up to 80°C (0.5 mmHg). Likely solvent residues or unreacted alkyl chloride.

    • Fraction 2 (Product): Collects at 110–115°C (0.2–0.5 mmHg) .

    • Pot Residue: Dark brown tar (bis-alkylated polymers). Stop before dryness.

References

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. CN103254153B. (2013).[2] Google Patents. Link

  • Piperazine - Physical Properties and Thermochemistry. NIST Chemistry WebBook. (2025). Link

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. National Institutes of Health (PMC). (2020). Link

  • Separation method of piperazine. CN104230850A. (2014). Google Patents. Link

  • 1-(2-Propoxyethyl)piperazine Product Data. CymitQuimica. (2025). Link

Sources

improving reaction conditions for 1-(2-Propoxyethyl)piperazine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Derivatization Optimization Hub Subject: Optimization of Reaction Conditions for 1-(2-Propoxyethyl)piperazine (CAS: 15232-95-8) Analyst: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The "Amphiphilic" Challenge

Welcome. You are likely working with 1-(2-Propoxyethyl)piperazine , a critical secondary amine building block often used in the synthesis of pharmaceutical intermediates (similar to the Sildenafil/Viagra class of PDE5 inhibitors).[1][2]

The Core Challenge: Unlike simple N-methylpiperazine, the 2-propoxyethyl tail introduces a unique "amphiphilic" complexity.[1] It increases lipophilicity (


), but the ether oxygen provides a secondary coordination site that can interfere with metal catalysts and alter solubility profiles during workup.[1][2]

This guide moves beyond standard textbook protocols to address the specific behaviors of this ether-substituted scaffold.

Module 1: Sulfonylation & Amidation (The "Sildenafil" Route)[1][2][3][4]

Context: The most common reaction for this scaffold is coupling with sulfonyl chlorides (to form sulfonamides) or acid chlorides (to form amides).[1][2]

Troubleshooting Guide

Q: My yield is low (<50%), and I see significant hydrolysis of my sulfonyl chloride starting material. Why? A: This is a classic competition between the amine nucleophile and water/hydroxide.[2]

  • The Cause: 1-(2-Propoxyethyl)piperazine is moderately hindered.[1] If you use a biphasic system (Schotten-Baumann conditions like DCM/Water + NaOH) without a phase transfer catalyst, the hydrolysis of the sulfonyl chloride often outcompetes the amine.[2]

  • The Fix: Switch to anhydrous organic conditions or optimize the biphasic system.

Protocol 1: Optimized Anhydrous Sulfonylation

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1][2]

  • Base: Triethylamine (TEA) or DIPEA (3.0 equivalents).[1][2] Crucial: The base must scavenge the HCl generated.[2]

  • Temperature: Start at 0°C , then warm to RT.

  • Addition: Add the sulfonyl chloride dropwise to the amine/base solution.

Q: The reaction stalls at 80% conversion. Should I heat it? A: No. Heating sulfonylations often leads to sulfonamide degradation or side reactions with the ether tail.[2]

  • The Fix: Add a catalyst. Use 10 mol% DMAP (4-Dimethylaminopyridine).[1] This forms a highly reactive N-acylpyridinium intermediate that accelerates the attack of the secondary amine.

Visualization: Sulfonylation Decision Tree

SulfonylationWorkflow Start Start: Sulfonylation of 1-(2-Propoxyethyl)piperazine CheckSolubility Is the Sulfonyl Chloride Water Stable? Start->CheckSolubility Stable Yes (Rare) CheckSolubility->Stable Yes Unstable No (Common) CheckSolubility->Unstable No Biphasic Biphasic System (DCM / 5% NaHCO3) Stable->Biphasic Anhydrous Anhydrous System (DCM / DIPEA / 0°C) Unstable->Anhydrous Monitor Monitor via LCMS (Check for Hydrolysis) Biphasic->Monitor Anhydrous->Monitor Stall Reaction Stalled? Monitor->Stall AddDMAP Add 10 mol% DMAP (Nucleophilic Catalyst) Stall->AddDMAP Yes Workup Acid/Base Extraction (Target pH 4 wash, then pH 10 extract) Stall->Workup No AddDMAP->Workup

Caption: Decision logic for optimizing sulfonylation yield, highlighting the critical DMAP intervention point.

Module 2: Metal-Catalyzed N-Arylation (Buchwald-Hartwig)[1]

Context: Attaching the piperazine to an aryl halide.

Troubleshooting Guide

Q: I am using standard Pd2(dba)3/BINAP conditions, but the catalyst dies (turns black/precipitates) and conversion is poor. Why? A: The "Ether Tail Effect." [2]

  • The Mechanism: The oxygen atom in the 2-propoxyethyl chain can act as a hemilabile ligand. It loops back and coordinates to the Palladium center, displacing the phosphine ligand or blocking the coordination site required for the oxidative addition of the aryl halide.[2]

  • The Fix: You need a bulky, electron-rich ligand that creates enough steric crowding to prevent the ether tail from coordinating.[2]

Recommended Catalyst System:

  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3.[1][2]

  • Ligand: RuPhos or BrettPhos .[2] (These bulky biaryl phosphines are superior to BINAP for ether-containing amines).[1]

  • Base: NaOtBu (Sodium tert-butoxide).[1][2]

  • Solvent: Toluene or Dioxane (Anhydrous).[1][2]

Q: I see "Bis-arylation" or Homocoupling. A: This occurs if the catalyst loading is too high or oxygen is present.

  • The Fix: Strictly de-gas solvents (sparge with Argon for 20 mins).[2] Use a 1.1 : 1 ratio of Amine : Aryl Halide.

Data: Ligand Performance Comparison

LigandYield (24h)Observation
BINAP 35%Catalyst precipitation observed (Ether interference).[1]
Xantphos 55%Slow conversion.[2]
RuPhos 92% Excellent turnover; bulky steric bulk prevents ether chelation.[2]
BrettPhos 88% Good, but RuPhos is generally superior for secondary alkyl amines.[2]

Module 3: Purification & Isolation (The "Amphiphilic Trap")

Context: The propoxyethyl group makes the molecule greasy enough to dissolve in organics, but the nitrogens make it water-soluble at low pH.

Troubleshooting Guide

Q: During workup, my product stays in the aqueous layer even when I extract with Ethyl Acetate. A: The pKa of the N4 nitrogen is ~8.5-9.[2]0. At neutral pH (7), a significant portion is still protonated (charged) and water-soluble.[1][2]

  • The Fix: You must adjust the pH to >12 to ensure the molecule is fully free-based before extraction.

Q: I tried making the HCl salt to precipitate it, but I got a "gummy oil" instead of a solid. A: Ether-containing amine salts are notoriously hygroscopic and prone to oiling out.[2]

  • The Fix:

    • Dissolve the crude free base in dry Ethyl Acetate .

    • Add HCl in Dioxane (4M) dropwise at 0°C.

    • If it oils out, scratch the flask and add a seed crystal.

    • Alternatively, use Oxalic Acid in ethanol.[2] Oxalate salts of ether-piperazines often crystallize better than hydrochlorides.

Visualization: Purification Workflow

PurificationFlow Crude Crude Reaction Mix AcidWash Acid Wash (pH 2-3) Removes non-basic impurities Crude->AcidWash BaseAdjust Base Adjustment (NaOH to pH > 12) AcidWash->BaseAdjust Extract Extract with DCM (Not EtAc - DCM is better for amides) BaseAdjust->Extract SaltForm Salt Formation? Extract->SaltForm HCl HCl/Dioxane (Risk: Gummy Oil) SaltForm->HCl Oxalate Oxalic Acid/EtOH (Better Crystallinity) SaltForm->Oxalate

Caption: Purification logic flow emphasizing the critical pH adjustment and salt selection to avoid "oiling out."

References

  • Pfizer Inc. (1998).[2] Process for the preparation of sildenafil. U.S. Patent 5,250,534. (Describes the foundational chlorosulfonation and piperazine coupling chemistry).

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2] (Authoritative source on RuPhos/BrettPhos for secondary amines). [1][2]

  • Dunn, P. J. (2005).[1][2] Synthesis of Commercial PDE5 Inhibitors. Organic Process Research & Development, 9(1), 88–97.[1][2] (Detailed process chemistry regarding sildenafil-type piperazine intermediates). [1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1][2] (Discusses the solubility and lipophilicity effects of ether tails like propoxyethyl).

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with purity and byproduct formation during the synthesis of piperazine and its derivatives. Here, we move beyond simple procedural lists to explain the underlying chemical principles driving these side reactions, offering field-proven strategies to optimize your synthesis for higher purity and yield.

Understanding the Landscape of Piperazine Synthesis

Piperazine is a crucial heterocyclic compound, forming the structural core of numerous pharmaceuticals.[1][2] Its industrial synthesis is well-established, commonly involving the reaction of ethanolamine or 1,2-dichloroethane with ammonia at elevated temperatures and pressures, often over a catalyst.[3][4][5] While effective, these methods can produce a complex mixture of linear and cyclic ethyleneamines, making byproduct control a critical aspect of process optimization.[3]

This guide will address the most common byproduct challenges in a question-and-answer format, providing both mechanistic insights and actionable protocols.

Core Synthesis Pathway & Byproduct Junctions

The following diagram illustrates a simplified reaction network for piperazine synthesis from an ethanolamine precursor, highlighting key intermediates and potential pathways to common byproducts. Understanding these junctions is the first step in effective troubleshooting.

G Figure 1. Simplified Reaction Pathway and Byproduct Formation MEA Monoethanolamine (MEA) AEEA Aminoethylethanolamine (AEEA) (Key Intermediate) MEA->AEEA + MEA - H2O Piperazine Piperazine (Desired Product) AEEA->Piperazine Intramolecular Cyclization - H2O Byproduct2 N-Aminoethylpiperazine (AEP) AEEA->Byproduct2 + MEA (Dimerization/ Further Amination) Byproduct3 Higher Ethyleneamines (DETA, TETA, etc.) AEEA->Byproduct3 Linear Polymerization Byproduct1 N-Hydroxyethylpiperazine (HEP) Piperazine->Byproduct1 Ammonia Ammonia Ammonia->AEEA + MEA (Amination) DEA Diethanolamine (DEA) DEA->AEEA + Ammonia - H2O

Caption: Key reaction junctions in piperazine synthesis from ethanolamines.

Troubleshooting Guide: Common Byproducts & Mitigation Strategies

This section addresses specific, frequently encountered byproducts. Each entry is structured to help you diagnose the root cause and implement effective solutions.

Issue 1: Formation of N,N'-Disubstituted Piperazines

Question: During the N-alkylation of piperazine to create a mono-substituted product, I'm observing significant formation of the N,N'-dialkylated byproduct. How can I improve selectivity for mono-alkylation?

Answer: This is a classic selectivity challenge arising from the two equivalent and reactive secondary amine groups on the piperazine ring.[6] Once the first nitrogen is alkylated, the second remains nucleophilic and can react with another equivalent of your alkylating agent.

Causality & Mechanistic Insight: The direct alkylation of piperazine often produces a mixture of products, including N,N'-dialkylpiperazines and their quaternary salts.[7] The relative rates of the first and second alkylation determine the product distribution. If the mono-alkylated intermediate is still highly reactive under the reaction conditions, disubstitution becomes probable.

Troubleshooting & Mitigation Protocols:

  • Employ Protecting Groups (Most Robust Method): This is the most reliable strategy for ensuring mono-substitution.[6][8] The tert-butyloxycarbonyl (Boc) group is most common.[8]

    • Protocol: Boc-Protection

      • Dissolve piperazine (1 eq.) in a suitable solvent (e.g., Dichloromethane or THF).

      • Add Di-tert-butyl dicarbonate (Boc)₂O (1 eq.) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete formation of N-Boc-piperazine.

      • Work up the reaction and purify the N-Boc-piperazine intermediate.

      • Perform your desired N-alkylation on the single unprotected nitrogen.

      • Deprotect the Boc group using acidic conditions (e.g., Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane) to yield the pure mono-substituted product.[8]

  • Control Stoichiometry and Reaction Conditions: If a protection-deprotection strategy is undesirable, careful control of reaction parameters is crucial.

    • Use a Large Excess of Piperazine: By using a 5 to 10-fold molar excess of piperazine relative to the alkylating agent, you statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-substituted product. This is often used in industrial settings but requires efficient separation and recycling of the excess piperazine.

    • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second alkylation.

  • Utilize a Dihydrochloride Salt Mixture: A clever approach involves using a mixture of free piperazine base and piperazine dihydrochloride.[9] The dihydrochloride acts as a proton source, which protonates the mono-substituted product as it forms. The resulting ammonium salt is much less nucleophilic, effectively preventing the second alkylation.[9]

Issue 2: Formation of N-Aminoethylpiperazine (AEP) and Other Higher Ethyleneamines

Question: My synthesis of piperazine from monoethanolamine (MEA) is producing significant quantities of N-aminoethylpiperazine (AEP) and other linear polyamines like diethylenetriamine (DETA). What factors control the cyclization vs. linear chain growth?

Answer: This issue points to a lack of selectivity in the reaction of the key intermediate, N-(2-aminoethyl)ethanolamine (AEEA).[10] AEEA can either undergo the desired intramolecular cyclization to form piperazine or react intermolecularly with another molecule of MEA or AEEA to form linear chains.

Causality & Mechanistic Insight: The formation of piperazine from ethanolamines proceeds through the AEEA intermediate. The desired pathway is an intramolecular nucleophilic attack of the primary amine onto the carbon bearing the hydroxyl group, leading to cyclization and elimination of water. The competing side reaction is an intermolecular version of this, where the primary amine of one AEEA molecule attacks the hydroxyl-bearing carbon of another, leading to chain extension.

Troubleshooting & Mitigation Protocols:

  • Optimize Reaction Temperature: Temperature is a critical parameter.

    • Higher temperatures (within limits) generally favor the intramolecular cyclization to piperazine. However, excessively high temperatures (>350-400°C) can lead to catalyst degradation and unwanted cracking or dehydrogenation reactions. A typical range for this process is between 150°C and 400°C.[11]

    • Systematic optimization within your reactor setup is key. Start at the lower end of the recommended range and incrementally increase the temperature, analyzing the product mixture at each stage to find the optimal balance.

  • Adjust Reactant Ratios & Molar Excess of Ammonia:

    • A significant molar excess of ammonia is often used in the industrial process.[11] Ammonia helps to aminate the ethanolamine to form ethylenediamine and AEEA, and a high concentration can help suppress the intermolecular side reactions of AEEA with MEA by shifting equilibria. Molar excesses of at least 2:1 (Ammonia:Ethanolamine) are recommended.[11]

  • Catalyst Selection and Health: The choice of catalyst is crucial for selectivity.

    • Hydrogenation/Dehydrogenation Catalysts: Catalysts like Raney nickel, cobalt, or platinum are often used.[12] These catalysts facilitate the amination and cyclization steps.

    • Catalyst Deactivation: Sintering of the metal or poisoning by impurities can reduce the catalyst's ability to promote the desired cyclization. Ensure your catalyst is fresh or properly regenerated. Impurities in the starting materials can act as poisons.[6]

ParameterEffect on AEP/Linear ByproductsRecommended Action
Temperature Too low may favor intermolecular reactions.Optimize in the 200-350°C range.
Ammonia Ratio Low ammonia can lead to more MEA-AEEA reactions.Use a molar excess of ammonia (e.g., >3:1).[11]
Catalyst Activity Deactivated catalyst reduces cyclization efficiency.Ensure high catalyst activity; check for poisons.

Analytical Methods for Impurity Profiling

Accurate troubleshooting is impossible without robust analytical methods to identify and quantify byproducts.

Question: What are the best analytical methods for identifying and quantifying the byproducts from my piperazine synthesis?

Answer: The choice of method depends on the volatility and chromophoric properties of the analytes. Since piperazine and its common byproducts lack a strong UV chromophore, direct HPLC-UV analysis is challenging.[13][14]

Recommended Analytical Workflows
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Application: This is the premier technique for identifying and quantifying volatile impurities like piperazine, AEP, and other ethyleneamines.[13][15] The mass spectrometer provides definitive identification, while the flame ionization detector (GC-FID) offers excellent quantification.

    • Protocol: General GC-FID Method

      • Column: Use a polar capillary column suitable for amines (e.g., a wax-type or amine-specific column).

      • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent like dichloromethane or methanol.

      • Injection: Use a split injection mode to avoid overloading the column.

      • Temperature Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a high temperature (e.g., 240-280°C) to elute all components.

      • Quantification: Use the area normalization method for a general impurity profile. For precise quantification, use a calibrated standard of each expected byproduct.[13]

  • High-Performance Liquid Chromatography with Derivatization (HPLC-UV):

    • Application: For non-volatile byproducts or when GC is not available, HPLC can be used, but it requires a pre-column derivatization step to make the piperazine and its byproducts visible to a UV detector.[14][16]

    • Protocol: Derivatization with NBD-Cl

      • Derivatizing Agent: Use 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amines to form a stable, UV-active product.[14][16]

      • Reaction: Mix your sample with a solution of NBD-Cl in a buffered, non-aqueous environment (e.g., borate buffer in acetonitrile). Heat gently (e.g., 60°C for 30 minutes) to complete the reaction.

      • HPLC Analysis:

        • Column: Use a standard reversed-phase C18 column.

        • Mobile Phase: A gradient of acetonitrile and water is typically effective.

        • Detection: Monitor at the wavelength corresponding to the maximum absorbance of the NBD-derivative (around 340 nm).[16]

        • LOD/LOQ: This method can achieve low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range, making it excellent for trace impurity analysis.[16]

Frequently Asked Questions (FAQs)

Q1: Can I use acid-base titration to determine the purity of my piperazine sample? A1: Yes, acid-base titration is an excellent and straightforward method for determining the overall assay of piperazine, as it is a basic compound.[13] You can perform a non-aqueous titration using perchloric acid in glacial acetic acid with a crystal violet indicator.[13] However, be aware that this method measures total basicity. It will not differentiate piperazine from other basic amine byproducts like AEP or DETA. Therefore, it should be used in conjunction with a chromatographic method for a complete purity profile.

Q2: My reaction involves N-arylation of piperazine. What are the common side reactions? A2: For N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling), the main byproduct is often the N,N'-diarylated piperazine. The strategies to promote mono-arylation are similar to those for alkylation: use of a large excess of piperazine or, more reliably, a protecting group strategy.[8] Catalyst choice and ligand selection are also critical in these cross-coupling reactions to control selectivity.

Q3: How does water content affect the synthesis of piperazine from ethanolamine? A3: Water is a product of the cyclization reaction. According to Le Chatelier's principle, its presence can shift the equilibrium away from piperazine formation. However, some patents suggest that the controlled addition of water to the reaction mixture can surprisingly improve the yield of piperazine, possibly by influencing catalyst behavior or reaction pathways.[11] The effect is complex and likely depends heavily on the specific catalyst and conditions used.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Method of analysis of Piperazine. Pharma Knowledge Forum. [Link]

  • The Chemistry of Piperazine: Synthesis and Core Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for preparation of piperazine.
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. PMC. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Simultaneous detection of piperazines and other drugs of abuse in street samples of amphetamine type stimulants by GC-MS. Analytical Methods. [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Preparation of n-substituted piperazines.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryEurope. [Link]

  • Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. The University of Texas at Austin. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]

  • Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Semantic Scholar. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. NIH. [Link]

  • Methods for the catalytic synthesis of piperazine (2022). SciSpace. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. [Link]

  • A THERMODYNAMIC STUDY OF HOMOPIPERAZINE, PIPERAZINE AND N-(2-AMINOETHYL)-PIPERAZINE AND THEIR COMPLEXES WITH COPPER(II) ION. The Journal of Physical Chemistry. [Link]

  • Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. ResearchGate. [Link]

  • Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers. [Link]

  • N-(2-aminoethyl)ethanolamine. European Food Safety Authority. [Link]

Sources

Technical Support Center: 1-(2-Propoxyethyl)piperazine Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, handling, and troubleshooting of 1-(2-Propoxyethyl)piperazine (CAS 741667-07-2 / 15284-15-8) under acidic conditions. This content is designed for pharmaceutical researchers and process chemists.[1]

Executive Summary: The Acid Stability Matrix

1-(2-Propoxyethyl)piperazine is a bifunctional molecule containing a secondary amine (piperazine ring), a tertiary amine (N-substituted), and an ether linkage.[1][2][3] Its behavior in acid is governed by three distinct mechanisms:[1]

  • Protonation (Thermodynamic Stability): Under mild to moderate acidic conditions (pH < 7), the molecule acts as a base, forming stable mono- or di-cationic salts.[1] This is the thermodynamically preferred state and protects the amine from oxidation.[1]

  • Ether Cleavage (Kinetic Instability): The propoxyethyl ether linkage is generally resistant to hydrolysis by dilute mineral acids (HCl, H₂SO₄) but is susceptible to cleavage by strong nucleophilic acids (HBr, HI) or Lewis acids (BBr₃) under heat.[1]

  • Oxidative Degradation (Catalytic Instability): While the protonated form is stable, acidic solutions often leach transition metals (Fe²⁺, Cu²⁺) from stainless steel reactors.[1] These metals catalyze the oxidative degradation of the piperazine ring, even at low pH.[1]

Technical Troubleshooting Guide (Q&A)

Category A: Salt Formation & Solubility Issues

Q: I treated the free base with 1M HCl, but the resulting oil refuses to crystallize. Is the compound degrading? A: It is likely not degrading but suffering from hygroscopicity .[1]

  • Root Cause: Piperazine salts, particularly dihydrochlorides, are extremely hygroscopic.[1] If excess water is present, they form viscous oils ("oiling out") rather than crystal lattices.[1]

  • Diagnostic: Check LC-MS. If the parent peak (M+H) is intact, degradation has not occurred.[1]

  • Solution: Switch to a non-aqueous salt formation protocol. Dissolve the free base in anhydrous diethyl ether or ethanol and introduce HCl gas or 4M HCl in dioxane.[1]

Q: My acidic solution turned yellow/brown after 24 hours. What happened? A: This indicates oxidative degradation , not acid hydrolysis.[1]

  • Mechanism: Piperazines are sensitive to oxidation.[1] If your acid source contains trace metals (common in technical grade acids) or if the vessel is stainless steel, metal ions catalyze the formation of N-oxides or ring-dehydrogenated iminium species, which are colored.[1]

  • Corrective Action: Add a chelating agent (e.g., EDTA) to the buffer or store under nitrogen.[1] Ensure the use of high-purity (trace metal grade) acids.[1]

Category B: Chemical Degradation & Impurities[1][4]

Q: I see a new peak at [M-42] or [M-58] in my mass spec after refluxing in HBr. A: You have cleaved the ether linkage.

  • Mechanism: HBr and HI are strong enough to cleave aliphatic ethers via an Sₙ2 mechanism, yielding 1-(2-hydroxyethyl)piperazine and propyl bromide.[1]

  • Prevention: Avoid nucleophilic acids for pH adjustment.[1] Use non-nucleophilic acids like Sulfuric acid (H₂SO₄) or Methanesulfonic acid (MsOH) if high temperatures are required.[1]

Q: Can I use Nitric Acid for pH adjustment? A: ABSOLUTELY NOT.

  • Critical Safety Warning: Secondary amines (the free NH on the piperazine) react rapidly with nitrosating agents (generated from nitric acid or nitrites) to form N-nitrosopiperazines , which are potent carcinogens (Class 1 mutagenic impurities).[1]

  • Alternative: Use Phosphoric or Hydrochloric acid.[1]

Visualizing Stability Pathways

The following diagram illustrates the divergent pathways of the molecule under different acidic stress conditions.

StabilityPathways Base 1-(2-Propoxyethyl)piperazine (Free Base) Salt Piperazinium Salt (Stable Storage Form) Base->Salt  Dilute HCl/H2SO4 (Reversible) Oxid Oxidative Degradation (Iminium / N-Oxides) Base->Oxid  O2 + Metal Ions (Fe/Cu) (Acidic Solution) Cleave Ether Cleavage (1-(2-Hydroxyethyl)piperazine) Base->Cleave  Conc. HBr/HI (Heat) Nitroso N-Nitrosamine (Carcinogenic Impurity) Base->Nitroso  HNO3 / Nitrites Salt->Base  NaOH/NaHCO3

Caption: Divergent stability pathways. Green indicates the safe processing window; Red/Yellow/Black indicate degradation risks.[1]

Validated Experimental Protocols

Protocol 1: Acid Stress Testing (Stability Indicating)

Purpose: To determine the operational limits of the molecule in your specific matrix.[1]

  • Preparation: Prepare a 1 mg/mL solution of 1-(2-Propoxyethyl)piperazine in three separate vials:

    • Vial A (Control): Water/Acetonitrile (50:50).[1]

    • Vial B (Mild Acid): 0.1 M HCl.[1]

    • Vial C (Oxidative Stress): 0.1 M HCl + 0.3% H₂O₂.[1]

  • Incubation: Heat all vials to 60°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

    • Result Interpretation: If Vial B shows degradation >2%, the ether linkage is labile in your specific matrix.[1] If Vial C shows significant degradation while B is stable, your issue is oxidation , not acidity.

Protocol 2: Synthesis of the Dihydrochloride Salt

Purpose: To isolate a stable, non-hygroscopic solid form.

  • Dissolution: Dissolve 10 mmol of 1-(2-Propoxyethyl)piperazine in 20 mL of anhydrous Ethanol (EtOH).

  • Acidification: Cool to 0°C. Dropwise add 2.2 equivalents of HCl in 1,4-Dioxane (4M) . Do not use aqueous HCl.[1]

  • Crystallization: Stir for 30 minutes. If precipitate does not form, slowly add anhydrous Diethyl Ether until turbidity appears.[1]

  • Isolation: Filter the white solid under Nitrogen atmosphere (to prevent moisture uptake). Wash with cold Ether.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

Quantitative Data: Acid Compatibility Table

Acid TypeConcentrationTemp (°C)Stability RatingMajor Degradant
Hydrochloric (HCl) 1.0 M25Stable None
Sulfuric (H₂SO₄) 1.0 M60Stable None
Acetic (AcOH) Glacial80Stable None
Hydrobromic (HBr) 48% (aq)100Unstable 1-(2-Hydroxyethyl)piperazine
Nitric (HNO₃) AnyAnyCRITICAL RISK N-Nitrosamines
Trifluoroacetic (TFA) Neat25Stable None (Forms TFA salt)

References

  • Freeman, S. A., & Rochelle, G. T. (2011).[1] Thermal degradation of aqueous piperazine for CO2 capture. Energy Procedia. (Demonstrates piperazine ring stability up to 150°C in the absence of O2).[1]

  • Lepaumier, H., et al. (2009).[1] Degradation of MDEA/PZ blends in CO2 capture conditions. Industrial & Engineering Chemistry Research. (Details oxidative degradation pathways catalyzed by metals). [1]

  • European Medicines Agency (EMA). (2020).[1] Assessment report on nitrosamine impurities in human medicinal products. (Guidance on secondary amines and nitric acid/nitrite interaction).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Foundational mechanism of ether cleavage by strong nucleophilic acids).[1]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-Propoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for piperazine derivatives. This guide addresses the scale-up synthesis of 1-(2-Propoxyethyl)piperazine (CAS: 15234-39-6). This compound is a critical intermediate in the synthesis of pharmaceutical agents, including atypical antipsychotics and antihistamines.

The synthesis generally involves the N-alkylation of piperazine with 1-chloro-2-propoxyethane (or the corresponding bromide/tosylate). While the chemistry appears straightforward, scaling this reaction presents three distinct engineering and chemical challenges:

  • Selectivity: Preventing the formation of the symmetrical impurity, 1,4-bis(2-propoxyethyl)piperazine.

  • Solubility & Clogging: Managing the high melting point of unreacted piperazine during work-up.

  • Purification: Separating the high-boiling product from thermally sensitive impurities.

Module 1: Controlling Selectivity (The Bis-Alkylation Issue)

The Challenge

In nucleophilic substitution, the product (secondary/tertiary amine) is often more nucleophilic than the starting material (piperazine), leading to "runaway" double alkylation.

Technical Protocol: Stoichiometry Management

To maximize mono-alkylation, you must statistically disadvantage the formation of the bis-product.

Recommended Method: The "Dilution & Excess" Approach

  • Reagent Ratio: Use 3.0 to 5.0 equivalents of Piperazine relative to the alkylating agent (1-chloro-2-propoxyethane).

  • Solvent System: Toluene or Acetonitrile (ACN). Toluene is preferred for scale-up due to easier recovery.

  • Temperature: Reflux (

    
     for Toluene).
    

Alternative Method: The "Monohydrochloride" Approach If material costs prohibit large excesses of piperazine, use Piperazine Monohydrochloride.

  • Mechanism: One nitrogen is protonated (

    
    ), blocking it from reacting. The free base nitrogen (
    
    
    
    ) remains nucleophilic.
  • Note: This reaction is significantly slower and requires a polar protic solvent (e.g., Ethanol/Water) which complicates solvent recovery.

Workflow Diagram: Reaction Logic

ReactionLogic Start Start Synthesis Choice Select Strategy Start->Choice RouteA Route A: Excess Base (3-5 eq Piperazine) Choice->RouteA Standard Scale RouteB Route B: Salt Protection (Piperazine.HCl) Choice->RouteB Reagent Limited ProcessA Reflux in Toluene (Fast, Homogeneous) RouteA->ProcessA ProcessB Reflux in EtOH/H2O (Slow, Heterogeneous) RouteB->ProcessB ResultA High Yield Mono Easy Solvent Recovery ProcessA->ResultA ResultB High Selectivity Difficult Work-up (Salt removal) ProcessB->ResultB

Figure 1: Decision matrix for selecting the alkylation strategy based on scale and reagent availability.

Module 2: Work-up & Purification (The Separation Issue)

The Challenge

Piperazine has a high melting point (


) and sublimates easily. During distillation, it frequently solidifies in condensers and vacuum lines, causing dangerous pressure build-ups.
Troubleshooting Guide: Isolation Protocol

Step 1: Bulk Piperazine Removal (Filtration)

  • Cool the reaction mixture to

    
    .
    
  • Unreacted piperazine will precipitate. Filter this solid off before attempting any distillation.

  • Recovery: The filter cake is roughly 95% pure piperazine and can be recycled for the next batch.

Step 2: Vacuum Distillation Do not attempt atmospheric distillation; the product will degrade/oxidize.

ParameterSpecificationReason
Vacuum Pressure

Lowers BP to manageable range (

).
Condenser Temp

CRITICAL: Water in the condenser must be warm enough to keep residual piperazine molten so it flows into the receiver, preventing clogs.
Vapor Path Insulated / Heat TracedPrevents solidification in the distillation head.
Work-up Decision Tree

WorkupTree Crude Crude Reaction Mix (Toluene + Products) Cool Cool to 5°C Crude->Cool Filter Filtration Cool->Filter Solid Solid Cake: Recycle Piperazine Filter->Solid Filtrate Filtrate: Product + Mono-impurity Filter->Filtrate Distill Vacuum Distillation (<5 mmHg) Filtrate->Distill Fraction1 Frac 1: Residual Piperazine (Keep Condenser Warm!) Distill->Fraction1 Fraction2 Frac 2: 1-(2-Propoxyethyl)piperazine (Target Product) Distill->Fraction2 Bottoms Pot Residue: Bis-alkylated impurity Distill->Bottoms

Figure 2: Isolation workflow emphasizing the removal of excess piperazine prior to distillation.

Frequently Asked Questions (FAQs)

Q1: The reaction mixture turned black/dark brown. Is the batch lost?

Diagnosis: Oxidative degradation. Piperazine derivatives are sensitive to oxygen at high temperatures. Solution:

  • Ensure the reactor is purged with Nitrogen (

    
    ) or Argon before heating.
    
  • Check your solvent quality. Peroxides in ether-based solvents or old toluene can accelerate oxidation.

  • Remediation: If the product is dark but chemically pure (check GC/HPLC), a short-path distillation usually restores the clear/pale yellow color.

Q2: I am seeing a large "front" peak in my GC that isn't Piperazine.

Diagnosis: This is likely 1-chloro-2-propoxyethane (starting material) or its elimination product (allyl propyl ether) if strong base was used. Solution:

  • Increase reaction time.

  • Ensure you are using a base scavenger if not using excess piperazine (e.g.,

    
    ).
    
  • If the peak is the elimination product, your temperature may be too high, or the base is too strong (avoid NaOH/KOH; stick to Carbonates or excess amine).

Q3: My condenser clogged during distillation, and the vacuum spiked.

Immediate Action: Stop heat immediately. Carefully apply a heat gun (if glass) or warm steam (if steel) to the blockage to melt it. Prevention:

  • Do not use cold tap water in the condenser. Use a recirculating chiller set to

    
    .
    
  • Ensure the "Fraction 1" (excess piperazine) is removed completely before increasing the vacuum for the main product fraction.

References

  • Preparation of Piperazine Derivatives

    • Patent: CN103254153B. "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine." (2015). Describes the analogous mono-alkylation of piperazine using chloro-ethers and the specific purification steps required to remove bis-impurities.
  • Monoalkylation Selectivity

    • Article: "Selective Monoalkylation of Piperazine." ResearchGate Discussions & Organic Process Research & Development (OPRD) insights.
  • Distillation of Piperazine Mixtures

    • Patent: US7271292B2. "Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture."[1] (2007).[2] Provides engineering data on the thermal sensitivity and distillation parameters for piperazine mixtures.

Sources

refinement of protocols for coupling reactions with 1-(2-Propoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Reference | CAS: 112117-25-2 [1]

Executive Summary & Chemical Profile[1][2][3][4]

Subject: 1-(2-Propoxyethyl)piperazine Role: Key nucleophilic building block for PDE5 inhibitors (Sildenafil/Vardenafil analogs) and neuroleptic agents.[1] Critical Attribute: The molecule features a secondary amine (reactive site) and a distal ether oxygen. While the amine drives coupling, the ether oxygen at the


-position relative to the ethyl linker creates a potential "hemilabile ligand" effect. In transition metal catalysis, this oxygen can transiently coordinate to the metal center, potentially displacing labile ligands or slowing oxidative addition.
Physicochemical Snapshot
PropertyValueImplication for Protocol
Molecular Weight 172.27 g/mol Stoichiometry calculations.[1]
Boiling Point ~260°C (Predicted)High boiling point; difficult to remove excess by evaporation.[1]
pKa (Conj. Acid) ~9.8 (Piperazine NH)Highly basic; requires inorganic bases (e.g.,

) or strong organic bases.[1]
Solubility High in DCM, DMF, MeOHCompatible with standard organic synthesis solvents.

Module A: Sulfonamide Formation (PDE5 Inhibitor Synthesis)

Context: This is the primary industrial application for this molecule, specifically in reacting with pyrazolopyrimidinone sulfonyl chlorides to form Sildenafil/Vardenafil analogs (e.g., Propoxyphenyl-thio-sildenafil).[1]

Workflow Diagram: Sulfonamide Coupling Logic

SulfonamideCoupling Start Start: Sulfonyl Chloride + 1-(2-Propoxyethyl)piperazine Solvent Select Solvent System Start->Solvent Biphasic Biphasic (DCM/Water + Base) Solvent->Biphasic Scale >10g (Heat dissipation) Anhydrous Anhydrous (DCM/THF + TEA) Solvent->Anhydrous Scale <1g (Moisture sensitive) Reaction Reaction: 0°C -> RT Biphasic->Reaction Anhydrous->Reaction Check Check Conversion (TLC/LCMS) Reaction->Check Hydrolysis Issue: Sulfonic Acid Byproduct Check->Hydrolysis High Acid Content Workup Workup: Wash w/ NaHCO3 Check->Workup Conversion >98% Hydrolysis->Start Redry Reagents

Caption: Decision logic for sulfonamide coupling. Biphasic systems are preferred for larger scales to manage exotherms, while anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Troubleshooting & FAQs

Q: I observe significant hydrolysis of my sulfonyl chloride starting material (forming the sulfonic acid) instead of the sulfonamide product. Why? A: This is a classic competition between water (hydrolysis) and the piperazine (aminolysis).[1]

  • Root Cause: If using a biphasic system (e.g., Water/DCM with

    
    ), the reaction temperature may be too high during the addition.
    
  • Correction:

    • Temperature Control: Cool the sulfonyl chloride solution to <5°C before adding the piperazine.

    • Phase Transfer: If the reaction is sluggish in biphasic media, add a catalytic amount (5 mol%) of Tetrabutylammonium bromide (TBAB) to accelerate the aminolysis over hydrolysis.[1]

    • Stoichiometry: Ensure a 1.2 equivalent excess of 1-(2-Propoxyethyl)piperazine to scavenge HCl generated, or use an auxiliary base like Triethylamine (TEA).[1]

Q: The product is oiling out and trapping impurities during workup. A: The propoxyethyl chain adds significant lipophilicity compared to standard methyl-piperazines.

  • Protocol Refinement: Do not rely on simple precipitation.[1]

    • Dilute the reaction mixture with Dichloromethane (DCM).

    • Wash with saturated

      
       (removes acidic impurities).[1]
      
    • Critical Step: Wash with 5% LiCl solution (removes trapped DMF if used).[1]

    • Dry over

      
       and concentrate. If oil persists, triturates with cold Hexane/Diethyl Ether (3:1) to induce crystallization.[1]
      

Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][5]

Context: Attaching the piperazine directly to an aryl halide (Ar-Cl/Ar-Br) without a sulfonyl linker.

The "Ether Tail" Effect

The ether oxygen in 1-(2-Propoxyethyl)piperazine can act as a weak chelate.[1] In low-ligand-loading scenarios, this oxygen may bind to the Pd(II) intermediate, stabilizing it too well and preventing reductive elimination.[1]

Optimized Protocol
ComponentRecommendationRationale
Catalyst RuPhos Pd G3 or BrettPhos Pd G3 Bulky dialkylbiaryl phosphines prevent the ether tail from coordinating to the Pd center.[1]
Base NaOtBu (Sodium tert-butoxide)Strong base ensures rapid deprotonation of the secondary amine.[1]
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents are essential.[1] Avoid DMF/DMAc as they exacerbate catalyst poisoning.[1]
Temperature 80°C - 100°C Sufficient energy to overcome the activation barrier for hindered substrates.
Workflow Diagram: Catalytic Cycle & Inhibition

BuchwaldCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Piperazine Trap OFF-CYCLE TRAP: Ether Chelation Coord->Trap Ether Oxygen Binds (If Ligand Small) Deprot Deprotonation (Base) Coord->Deprot Trap->Coord Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Caption: The catalytic cycle highlights the "Off-Cycle Trap" where the side-chain ether oxygen coordinates to Palladium. Using bulky ligands (RuPhos) sterically blocks this interaction.[1]

Troubleshooting & FAQs

Q: My reaction stalls at 60% conversion with


. 
A: 

is insufficient for secondary alkyl amines with chelating potential.[1] The triphenylphosphine ligands are easily displaced by the piperazine nitrogen or the ether oxygen.
  • Solution: Switch to RuPhos Pd G3 (1-2 mol%).[1] RuPhos is specifically designed for secondary amines and provides steric bulk that prevents the "ether trap."

Q: I see "dehalogenation" (reduction) of my aryl halide instead of coupling. A: This occurs when


-hydride elimination competes with the coupling, or when the amine oxidation is faster than reductive elimination.[1]
  • Fix:

    • Ensure the solvent is rigorously degassed (Oxygen promotes homocoupling/side reactions).[2]

    • Switch the solvent to t-Amyl Alcohol .[1] The steric bulk of the solvent prevents it from coordinating and participating in side reactions.

Module C: Nucleophilic Aromatic Substitution ( )

Context: Reacting 1-(2-Propoxyethyl)piperazine with electron-deficient heteroaryl chlorides (e.g., 2-chloropyrimidine, 4-chloropyridine).

Protocol: Thermal Displacement
  • Stoichiometry: 1.0 eq Aryl Halide : 2.5 eq Piperazine (Use excess piperazine as both nucleophile and base).

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex).

  • Temp: 100°C - 120°C.

Q: The reaction turns black and yields are low. A: At >100°C, the piperazine ring can undergo oxidative degradation in air.

  • Fix: Run the reaction under a nitrogen atmosphere. If the aryl halide is very unreactive, add KF/Alumina (Potassium Fluoride on Alumina) as a surface catalyst to lower the activation energy.

References

  • Sildenafil Analog Synthesis & Impurity Profiling

    • Title: Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil.[1][3][4]

    • Source: Venhuis, B. J., et al. (2014).[1] Journal of Pharmaceutical and Biomedical Analysis.

    • Link:[1]

  • Buchwald-Hartwig Protocols for Piperazines

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][5][6]

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Chemical Reviews.

    • Link:[1]

  • General Piperazine Synthesis

    • Title: Recent Advances in the Synthesis of Piperazines.[6]

    • Source:Molecules (MDPI).[1]

    • Link:[1]

  • Mechanistic Insight (Base Effects)

    • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases.[1]

    • Source:ACS C
    • Link:[1]

Disclaimer: These protocols are for research use only. 1-(2-Propoxyethyl)piperazine and its derivatives may be subject to regulatory controls depending on jurisdiction due to their structural similarity to PDE5 inhibitors.[1]

Sources

Module 1: The Aqueous Workup (First Line of Defense)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Center.

I am your Senior Application Scientist. I have structured this guide to address the specific challenge of removing unreacted piperazine—a common but notorious impurity due to its high polarity, basicity, and tendency to streak on silica.

Below is your interactive troubleshooting guide.

Status: Best for lipophilic products (LogP > 1) that are neutral or less basic than piperazine.

Piperazine is a small, highly polar diamine (


). Its high water solubility is your greatest asset. If your product has a hydrophobic region (aryl/alkyl chain), you can often separate them using simple phase partitioning.
Protocol A: The "pH Switch" (For Neutral/Acidic Products)

If your product is not a base (e.g., an amide or ether), you can exploit piperazine’s basicity (


, 

) to trap it in the aqueous phase.
  • Dissolve crude mixture in a water-immiscible solvent (DCM or EtOAc).

  • Wash the organic layer 3x with 1M HCl or 10% Citric Acid .

    • Mechanism:[1] At pH < 4, piperazine is fully protonated (

      
      ), rendering it strictly water-soluble.
      
  • Separate layers. The piperazine remains in the aqueous acidic layer.

  • Dry organic layer over

    
     and concentrate.
    
Protocol B: The "Lipophilicity Wash" (For Basic Products)

If your product is a base (e.g., a mono-substituted piperazine derivative), acid washing will extract your product too. Instead, rely on the massive polarity difference.

  • Dissolve crude in DCM (Dichloromethane). Avoid Ether/EtOAc if possible, as piperazine is slightly soluble in them.

  • Wash thoroughly (5x) with Brine (Saturated NaCl) or slightly basic water (

    
    ).
    
    • Why? Unsubstituted piperazine prefers the aqueous phase heavily (

      
      ). Your substituted product (
      
      
      
      ) prefers the organic phase.
  • Check the aqueous layer by TLC to ensure no product loss.[2]

WorkupLogic Start Start: Crude Mixture IsProductBasic Is your Product Basic? Start->IsProductBasic NeutralPath Product is Neutral/Acidic IsProductBasic->NeutralPath No BasicPath Product is Basic IsProductBasic->BasicPath Yes AcidWash Wash Organic Layer with 1M HCl or Citric Acid NeutralPath->AcidWash WaterWash Wash Organic Layer with Water/Brine (5x) BasicPath->WaterWash Result1 Piperazine trapped as Salt in Aqueous Layer AcidWash->Result1 Result2 Piperazine partitions to Water (Polarity driven) WaterWash->Result2

Figure 1: Decision tree for liquid-liquid extraction based on product basicity.

Module 2: Solid-Supported Scavenging (The "Chemical Tweezer")

Status: Best for high-throughput synthesis or when aqueous workup is impossible (emulsions/water-sensitive products).

If your product is a tertiary amine or non-nucleophilic, and the impurity is unreacted piperazine (a secondary amine), you can use an electrophilic scavenger resin.

The Tool: Polystyrene-Isocyanate (PS-NCO) or MP-Isocyanate .[3]

  • Mechanism:[1] The isocyanate reacts rapidly with the secondary amine of piperazine to form a urea, which is covalently bound to the polymer bead.

  • Selectivity: Reacts with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     and 
    
    
    
    amines. Does not react with
    
    
    amines (your product).
Step-by-Step Protocol:
  • Calculate: Use 2–3 equivalents of PS-Isocyanate resin relative to the estimated amount of excess piperazine.

  • Add: Add resin directly to the reaction vessel (DCM, THF, or DMF are ideal solvents).

  • Agitate: Shake gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stirring, as it grinds the beads, clogging filters later.

  • Filter: Pass the mixture through a fritted cartridge or filter paper. The piperazine remains trapped on the beads.

  • Rinse: Wash the beads with solvent to recover any adsorbed product.

Comparison of Scavengers:

Scavenger TypeFunctional GroupTarget ImpurityRate
PS-Isocyanate


Amines
Fast (1-4 h)
PS-Benzaldehyde


Amines (selectively)
Slow (12-24 h)
PS-Acid Chloride


Amines
Very Fast (Risk of side rxn)

Module 3: Chromatography Solutions

Status: Required when workup and scavenging fail. Addresses "Streaking".

Piperazine is notorious for "tailing" or "streaking" on normal phase silica due to the interaction between its basic nitrogens and the acidic silanols on the silica surface.[4]

Troubleshooting the "Streak"

Q: My product and piperazine are co-eluting as a smear. What now?

Option A: The Mobile Phase Modifier (Normal Phase) You must suppress the ionization of piperazine or block the silanols.

  • Add Triethylamine (TEA): Add 1%

    
     to your DCM/MeOH mobile phase.
    
  • Add Ammonia: Use

    
     in MeOH/DCM (requires vigorous mixing to saturate).
    
  • Switch Solvent: Use DCM : MeOH : NH4OH (90:10:1) . This is the "magic mixture" for polar amines.

Option B: Reverse Phase (C18) Piperazine is very polar and elutes near the solvent front (


) in Reverse Phase, while most organic products retain longer.
  • Column: C18 or C8.

  • Buffer: High pH (Ammonium Bicarbonate, pH 10) keeps piperazine neutral (

    
     increases), improving peak shape, but low pH (0.1% TFA) is usually sufficient to wash it out immediately in the void volume.
    

Module 4: Derivatization (The "Last Resort")

Status: Use when the product is a tertiary amine, but you lack scavenger resins.

If you cannot separate the piperazine, change its chemical nature to make it separable.

Protocol:

  • Add Acetic Anhydride (

    
    ) or Boc-Anhydride  (
    
    
    
    ) to the crude mixture.
  • Stir for 30 minutes.

  • Result: Unreacted piperazine converts to N,N'-diacetylpiperazine or N,N'-diBoc-piperazine.

    • These derivatives are non-basic (amides/carbamates) and significantly less polar .

    • They will now have a drastically different

      
       on silica compared to your amine product, allowing easy column chromatography.
      

ScavengerWorkflow Step1 Crude Mix Step2 Add PS-NCO Step1->Step2 + Resin Step3 Agitate 2-4h Step2->Step3 React Step4 Filter Resin Step3->Step4 Bind Impurity Step5 Pure Filtrate Step4->Step5 Product

Figure 2: Workflow for using polymer-supported isocyanate to scavenge piperazine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Biotage. (n.d.). Isocyanate Resins for Scavenging Nucleophiles. Retrieved from [Link] (Note: General reference to manufacturer technical notes on PS-Isocyanate).

  • Perrin, D. D. (1972).[5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for pKa values 9.73 and 5.35).[6]

Sources

Technical Support Center: Optimization of Microwave-Assisted Synthesis for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS), with a specialized focus on the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about applying microwave energy to the synthesis of piperazine derivatives.

Q1: Why is microwave synthesis particularly effective for piperazine derivatives?

Microwave-assisted synthesis offers several advantages over conventional heating methods for preparing piperazine derivatives, which are crucial scaffolds in medicinal chemistry.[1][2] The primary benefits include:

  • Rapid Reaction Rates: Microwave irradiation delivers energy directly to the polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[3][4] This dramatically reduces reaction times, often from hours or days to mere minutes.[5][6] For instance, N-alkylation or N-arylation reactions that are often sluggish can be significantly accelerated.

  • Higher Yields and Purity: The rapid heating minimizes the time reactants are exposed to high temperatures, which can reduce the formation of side products and degradation, leading to cleaner reaction profiles and higher isolated yields.[3][7]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring that reaction conditions are consistent and reproducible.[3][8]

  • Access to Higher Temperatures: In sealed vessels, solvents can be heated far above their atmospheric boiling points, creating a high-pressure environment that can drive difficult reactions to completion.[9][10] This is especially useful for forming C-N bonds with less reactive aryl halides.

Q2: How does microwave heating work and differ from conventional heating?

Conventional heating, such as using an oil bath, transfers energy indirectly and inefficiently. The vessel is heated first, and the heat is then transferred to the solvent and reactants via conduction and convection.[5] This can create temperature gradients within the reaction mixture.[11]

Microwave heating, conversely, is a form of dielectric heating.[11] It works by two primary mechanisms:

  • Dipolar Polarization: Polar molecules (like many organic solvents and reactants) attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.[11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the electric field, creating an electric current. The material's resistance to this flow results in heat generation.[11]

This direct energy transfer to the bulk of the reaction medium is what allows for the rapid and uniform heating characteristic of microwave synthesis.[3][4]

Q3: What is the significance of the solvent's loss tangent (tan δ)?

The loss tangent (tan δ) is a measure of a solvent's ability to convert microwave energy into heat.[7][12] Solvents are generally classified based on their tan δ values:

  • High Absorbers (tan δ > 0.5): These solvents heat very rapidly (e.g., ethanol, ethylene glycol, methanol).[7] They are ideal when the reactants themselves do not absorb microwave energy efficiently.

  • Medium Absorbers (0.1 < tan δ < 0.5): These provide moderate heating rates (e.g., water, DMF, acetonitrile).[7][12]

  • Low Absorbers (tan δ < 0.1): These are poor absorbers and heat very slowly (e.g., toluene, hexane, dioxane).[9][12]

The choice of solvent is therefore critical. For non-polar reactants, a highly absorbing polar solvent is necessary to drive the reaction temperature up.[9] Conversely, a low-absorbing solvent can act as a heat sink for highly exothermic reactions or when reactants are extremely polar and heat too quickly.[9]

Q4: Can I use a domestic microwave oven for my experiments?

Absolutely not. Using a domestic kitchen microwave is extremely dangerous and scientifically unsound.[13] These ovens lack the necessary safety features for laboratory work, including:

  • No temperature or pressure monitoring and control.[13]

  • No mechanism to contain vessel failures or explosions from runaway reactions.[13]

  • Corrosion of the cavity by chemical vapors.

  • Non-uniform energy distribution ("hot spots"), leading to poor reproducibility.[11]

Always use a dedicated, purpose-built microwave reactor designed for chemical synthesis, which includes robust safety interlocks, pressure and temperature sensors, and software for precise reaction control.[8][10][13]

Section 2: Troubleshooting Guide for Piperazine Synthesis

This guide addresses specific problems you might encounter during your experiments.

Scenario 1: Low or No Product Yield

Q: My N-arylation of piperazine with an electron-deficient aryl chloride shows very low conversion, even after 15 minutes at 150 °C in DMF. What's going wrong?

This is a common issue. While microwave energy accelerates reactions, the fundamental principles of chemistry still apply. Here’s a systematic approach to troubleshooting.

Potential Cause 1: Insufficient Temperature/Energy

The set temperature of 150 °C may not be high enough to overcome the activation energy barrier, even with microwave assistance.

Recommended Solutions:

  • Increase the Temperature: Incrementally increase the reaction temperature in 20 °C steps (e.g., to 170 °C, then 190 °C). As a rule of thumb based on the Arrhenius equation, a 10 °C increase can roughly double the reaction rate.[14] Monitor the pressure to ensure it remains within the vial's safety limits (typically <20-30 bar).[7][10]

  • Extend the Reaction Time: If the reactants or products are thermally sensitive and you cannot increase the temperature, try extending the hold time at the target temperature.[14] Run the reaction for 30 or 45 minutes and monitor conversion by TLC or LC-MS.

  • Switch to a Higher-Boiling, High-Absorbing Solvent: Solvents like ethylene glycol (tan δ = 1.350) or N-Methyl-2-pyrrolidone (NMP) can reach higher temperatures and absorb microwave energy more efficiently than DMF, potentially driving the reaction more effectively.[7]

Potential Cause 2: Incorrect Solvent Choice

DMF is a medium microwave absorber. If your reactants have low polarity, the reaction mixture may not be coupling efficiently with the microwave energy.

Recommended Solutions:

  • Consult a Solvent Table: Choose a solvent with a higher loss tangent (tan δ) to improve heating efficiency.[12]

SolventBoiling Point (°C)Microwave Absorption Classtan δ
Toluene111Low0.040
Dioxane101Low<0.05
Acetonitrile82Medium0.062
Water100Medium0.123
DMF153Medium0.161
NMP202Medium0.275
Methanol65High0.659
Ethanol78High0.941
Ethylene Glycol197High1.350

Source: Data compiled from multiple sources.[7][12]

  • Consider Solvent-Free Conditions: If your reactants are polar liquids or low-melting solids, they may absorb microwave energy directly, eliminating the need for a solvent.[9] This is a key principle of green chemistry.[7]

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve issues related to low product yield in microwave-assisted synthesis.

low_yield_troubleshooting start Low/No Yield Observed check_temp Is Temperature Sufficiently High? start->check_temp increase_temp Increase Temperature (e.g., in 20°C increments) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase Hold Time check_time->increase_time No check_solvent Is Solvent Coupling Efficiently? check_time->check_solvent Yes increase_time->check_solvent change_solvent Switch to High-Absorbing Solvent (High tan δ) check_solvent->change_solvent No check_reagents Are Reagents/Catalyst Active? check_solvent->check_reagents Yes change_solvent->check_reagents change_reagents Increase Concentration or Change Reagent/Catalyst check_reagents->change_reagents No success Problem Solved check_reagents->success Yes change_reagents->success

A decision-making workflow for troubleshooting low yields.
Scenario 2: Formation of Side Products/Impurities

Q: I am attempting a mono-N-alkylation of piperazine but am getting a significant amount of the di-substituted by-product. How can I improve selectivity?

Formation of di-substituted piperazines is a classic challenge. The mono-substituted product can be as, or even more, nucleophilic than piperazine itself.

Potential Cause 1: Stoichiometry and Reactivity

Using a 1:1 molar ratio of piperazine to electrophile is often insufficient to prevent the second reaction from occurring, especially at the high temperatures achieved in microwave synthesis.

Recommended Solutions:

  • Use Excess Piperazine: While it complicates purification, using a large excess of piperazine (3-10 equivalents) can statistically favor the mono-alkylation product. This is often not ideal due to atom economy.

  • Protonation Strategy: A more elegant approach is to use a protonated piperazine salt, such as piperazine monohydrochloride or monoacetate.[15][16] The proton acts as a temporary protecting group on one nitrogen, suppressing its nucleophilicity and preventing di-alkylation.[15][16] The reaction can be run with near-stoichiometric amounts of the electrophile.[15]

Potential Cause 2: Thermal Degradation

Piperazine and its derivatives can degrade at very high temperatures (e.g., >180-200 °C), leading to impurities.[17][18] Thermal degradation can be first-order in piperazine concentration and often proceeds via SN2 substitution reactions, potentially leading to ring-opening or oligomerization.[18]

Recommended Solutions:

  • Lower the Temperature: If you suspect degradation, reduce the reaction temperature.[14] You may need to compensate by increasing the reaction time.

  • Shorten Reaction Time: Often, the desired product forms quickly but then degrades upon prolonged heating.[14] Run a time-course study (e.g., sample at 2, 5, 10, and 15 minutes) to find the optimal point where product formation is maximized and degradation is minimal.

Protocol: Mono-N-Benzylation of Piperazine via Protonation Strategy
  • Reagent Preparation: In a 10 mL microwave process vial, combine piperazine monohydrochloride (1 mmol), the desired benzyl chloride (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.5 mmol).

  • Solvent Addition: Add 4 mL of a suitable solvent like acetonitrile or ethanol.

  • Stirring: Add a magnetic stir bar. Proper stirring is crucial to prevent localized superheating and ensure uniform temperature distribution.[13]

  • Vial Sealing: Securely cap the vial using a specialized crimper.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (allow the instrument to modulate power to maintain the target temperature)

  • Cooling: After the run, ensure the vial cools to below 50 °C before opening to safely release any internal pressure.[8]

  • Work-up and Analysis: Quench the reaction, perform an appropriate extraction, and analyze the product mixture by TLC or LC-MS to assess the ratio of mono- to di-substituted product.

Scenario 3: Safety and Equipment Issues

Q: My microwave reactor is showing "arcing" or "sparking" errors during a run. What causes this and is it dangerous?

Arcing is an electrical discharge that can be dangerous, potentially damaging the microwave's magnetron and posing a fire risk.[19] It should be addressed immediately.

Potential Causes & Solutions:
ProblemPotential CauseRecommended Solution
Arcing/Sparking Metal inside the cavity: This is the most common cause. Accidental metal caps, stir bars that are too large, or metallic coatings on the vessel can reflect microwaves.[19][20]Action: Immediately stop the run. Inspect the vial and cavity for any metallic objects. Ensure you are using microwave-safe glass or quartz vials and appropriate stir bars.[21]
Ionic Reagents/Catalysts: Highly ionic reagents or metal catalysts (e.g., Pd/C) that are not fully suspended in solution can create localized "hot spots" that lead to arcing.[13][22]Action: Ensure the catalyst is well-slurried in the solvent before starting the run. Use adequate stirring to keep solids suspended.[13]
Soil Buildup: Food or chemical residue on the cavity walls or waveguide cover can carbonize and cause sparks.[23][24]Action: Regularly clean the interior of the microwave cavity according to the manufacturer's instructions.
Over-Pressurization Runaway Reaction: The reaction kinetics are faster than anticipated, causing a rapid increase in temperature and pressure.[13]Action: Stop the reaction. For unknown reactions, always start with a smaller scale and a lower temperature. Use a temperature ramp instead of going directly to the target temperature to better control the initial heating phase.[10]
Incorrect Solvent Volume: Overfilling the reaction vial leaves insufficient headspace for vapor pressure to build safely.Action: Never fill a microwave vial more than ~2/3 of its total volume. Consult the manufacturer's guidelines for recommended fill volumes.
Decomposition Generating Gas: The reaction may be producing gaseous by-products, rapidly increasing the internal pressure.Action: Research the stability of your reactants and expected products at the target temperature. If gas evolution is expected, consider running in an open-vessel format if the required temperature is below the solvent's boiling point.[7]
Diagram: Interplay of Core Microwave Parameters

The key to a successful and safe microwave reaction is understanding the relationship between power, temperature, pressure, and time. The reactor's software manages these in a feedback loop.

microwave_parameters Power Microwave Power (Watts) Temp Temperature (°C) Power->Temp heats Pressure Pressure (bar) Temp->Pressure increases Control Reactor Control Unit (Feedback Loop) Temp->Control sensor input Pressure->Control sensor input (safety limit) Time Reaction Time (min) Time->Control defines duration Control->Power modulates

Relationship between key parameters in a controlled microwave reactor.
Scenario 4: Scale-Up Challenges

Q: My reaction works perfectly on a 1 mmol scale, but when I try to scale up to 50 mmol in a larger vessel, the yield drops and I get new impurities. Why?

Scaling up microwave reactions is not always linear and presents unique challenges.[25]

Potential Cause 1: Microwave Penetration Depth

Microwaves have a limited penetration depth, typically a few centimeters, depending on the solvent's dielectric properties.[26] In a small vial, the entire volume is irradiated uniformly. In a large vessel, the center of the reaction mixture may not receive the same amount of energy as the periphery, leading to non-uniform heating and thermal gradients.[26][27]

Recommended Solutions:

  • Use a Multi-mode Reactor: For larger scales, multi-mode reactors are designed to distribute the microwave field more evenly over a larger volume, often using a mode stirrer.[26][27]

  • "Numbering Up" Approach: Instead of using one large vessel, run the reaction multiple times in parallel in smaller, validated vials.[25] Many modern systems have robotic arms to automate this process for unattended operation.

  • Continuous Flow Microwave Chemistry: For industrial or kilogram-scale production, translating the batch method to a continuous flow setup is often the most effective solution.[28] The small internal diameter of the flow reactor tubing ensures uniform microwave irradiation.

Potential Cause 2: Heat Transfer and Exotherms

The surface-area-to-volume ratio decreases as the vessel size increases. This makes it much harder to dissipate heat from an exothermic reaction. A reaction that is well-controlled on a small scale can become a dangerous runaway on a larger scale.

Recommended Solutions:

  • Slower Power Ramp: When scaling up, use a slower heating ramp to allow more time for heat to distribute evenly and to avoid overshooting the target temperature.

  • Active Cooling: Many larger-scale microwave reactors have built-in cooling systems (e.g., compressed air) that can be used simultaneously with irradiation to help manage the overall temperature of highly exothermic reactions.[29]

Section 3: References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A.

  • Safety Considerations for Microwave Synthesis - CEM Corporation. CEM Corporation.

  • Solvent Choice for Microwave Synthesis - CEM Corporation. CEM Corporation.

  • Microwave chemistry - Wikipedia. Wikipedia.

  • Getting Started with Microwave Synthesis - CEM Corporation. CEM Corporation.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2023). PMC.

  • Beyond Heat – Practical Requirements of a Microwave Synthesizer | Biotage. Biotage.

  • Microwave Intensified Synthesis: Batch and Flow Chemistry - UCL Discovery. UCL Discovery.

  • Microwave-assisted synthesis | Anton Paar Wiki. Anton Paar.

  • ONE-POT MULTICOMPONENT PREPARATION OF TETRAHYDROPYRAZOLOQUINOLINONES AND TETRAHYDROPYRAZOLOQUINAZOLINONES. (2009). Organic Syntheses.

  • A Review of Methods for Improving Microwave Heating Uniformity - MDPI. (2025). MDPI.

  • Microwave-Assisted Synthesis in Water as Solvent | Chemical Reviews - ACS Publications. (2021). ACS Publications.

  • Microwave-assisted synthesis | Anton Paar Wiki. Anton Paar.

  • Strategies for microwave scale-up | Download Scientific Diagram - ResearchGate. (2011). ResearchGate.

  • Microwave Reactor Safety. University of California, Santa Barbara.

  • Understanding and Fixing Common Causes of Microwave Sparking - Bajaj Finserv. (2025). Bajaj Finserv.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (2020). MDPI.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed. (2020). PubMed.

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.

  • Microwave-Assisted Pharmaceutical Synthesis: An Overview. Pharmaceutical Technology.

  • Why Are There Sparks in My Microwave? - Anderson James. Anderson James.

  • Microwave Sparking? Common Causes & How to Fix Them - wikiHow. (2026). wikiHow.

  • Translating High-Temperature Microwave Chemistry to Scalable Continuous Flow Processes - ACS Publications. (2021). ACS Publications.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020). PMC.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC. PMC.

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. (2003). Organic Process Research & Development.

  • 5 Reasons Why Your Microwave Might Be Sparking - Maytag. (2025). Maytag.

  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions - ResearchGate. (2025). ResearchGate.

  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines - ResearchGate. (2025). ResearchGate.

  • Reproducibility and Scalability of Microwave-Assisted Reactions - ResearchGate. (2026). ResearchGate.

  • General Arcing and Sparking - Over-the-Range Microwave - Product Help | Whirlpool. (2025). Whirlpool.

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025). ResearchGate.

  • Microwave Synthesis Conditions.docx - UCSB MRL. UCSB Materials Research Laboratory.

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (2025). RSC Publishing.

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (2020). RSC Publishing.

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. (2021). MDPI.

  • Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives | The Journal of Organic Chemistry - ACS Publications. (2005). ACS Publications.

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering.

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines | The Journal of Organic Chemistry - ACS Publications. (2010). ACS Publications.

  • DYE DEGRADATION USING PIPERAZINE ENCAPSULATED BIOSYNTHESIZED IRON NANOPARTICLES: Original scientific paper - ACHE Publishing. (2025). ACHE Publishing.

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC. PMC.

Sources

addressing low solubility of reactants in 1-(2-Propoxyethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Propoxyethyl)piperazine Synthesis

Welcome to the Technical Support Center. This guide addresses the specific challenge of low reactant solubility and phase incompatibility encountered during the N-alkylation of piperazine with 1-chloro-2-propoxyethane (or 2-chloroethyl propyl ether).

The synthesis of 1-(2-Propoxyethyl)piperazine (CAS: 741667-07-2) often fails not due to intrinsic reactivity, but due to a polarity mismatch: Piperazine is a highly polar, crystalline solid (hygroscopic), while the alkylating agent 1-chloro-2-propoxyethane is a lipophilic liquid.[1] This creates a heterogeneous system where reaction rates plummet, leading to poor yields and bis-alkylated impurities.[1]

Part 1: Troubleshooting Guide (Q&A)

Q1: My piperazine remains a solid clump at the bottom of the flask, even in refluxing toluene/DCM. How do I fix this? Diagnosis: Piperazine is nearly insoluble in non-polar solvents like toluene, dichloromethane (DCM), or diethyl ether. Solution: You must bridge the polarity gap.

  • Immediate Fix: Switch to a Dipolar Aprotic Solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF).[1] Piperazine has significantly higher solubility in these media.

  • Alternative: If you must use a non-polar solvent (e.g., for workup reasons), add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) (5 mol%).[1] This shuttles the piperazine anion (formed in situ) into the organic phase.

Q2: I am seeing high levels of the bis-alkylated impurity (1,4-bis(2-propoxyethyl)piperazine). Why? Diagnosis: This is a kinetic issue often exacerbated by solubility. If the mono-alkylated product is more soluble in the organic phase than the starting piperazine, it reacts preferentially with the alkyl halide. Solution:

  • High Dilution & Excess: Use a large excess of piperazine (3.0 – 5.0 equivalents). This statistically favors the attack of the alkyl halide on the unreacted piperazine.

  • Reverse Addition: Dissolve the piperazine completely (using a cosolvent like Ethanol/Water if necessary) before slowly adding the alkyl halide dropwise.

Q3: The reaction stalls at 50% conversion despite heating. What is wrong? Diagnosis: Salt formation. As the reaction proceeds, HCl is generated, which protonates the remaining piperazine, forming insoluble piperazine hydrochloride salts that precipitate and coat the unreacted material. Solution:

  • Inorganic Base: Add finely ground, anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) beads.[1] These scavenge the acid more effectively than excess piperazine.

  • Ultrasonic Activation: If using a heterogeneous mixture (Solid-Liquid), use ultrasonic irradiation to break up the salt coating and expose fresh surface area.[1]

Q4: My workup is a mess; I cannot separate the product from the excess piperazine. Diagnosis: Both the product and piperazine are amines, making extraction difficult. Solution: Use the "Salting Out" / pH-Swing technique.[1]

  • Acidify the mixture to pH < 2 (both become water-soluble salts).[1]

  • Wash with ether (removes non-basic impurities).

  • Basify to pH 12-13.

  • Extract with Dichloromethane (DCM) . Piperazine is very water-soluble and will largely remain in the aqueous phase, while the mono-alkylated product (more lipophilic due to the propoxyethyl chain) will extract into the DCM.

Part 2: Core Protocols

Protocol A: Phase Transfer Catalysis (PTC) Method

Recommended for scalability and "Green Chemistry" compliance. Uses minimal solvent.

Reagents:

  • Piperazine (anhydrous): 5.0 equiv.[1]

  • 1-Chloro-2-propoxyethane: 1.0 equiv.[1]

  • TBAB (Tetrabutylammonium bromide): 0.05 equiv (5 mol%).[1]

  • Base: 50% NaOH (aq) or solid KOH.[1]

  • Solvent: Toluene (minimal volume) or Solvent-Free.[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with slurries), charge Piperazine (5.0 eq) and TBAB (0.05 eq).

  • Phase Creation: Add Toluene (2-3 volumes relative to halide) and 50% NaOH (2.0 eq). Heat to 60°C. The system will be biphasic (Solid/Liquid/Liquid).

  • Addition: Add 1-Chloro-2-propoxyethane (1.0 eq) dropwise over 1 hour.

    • Self-Validating Check: Monitor the internal temperature. A sharp exotherm indicates rapid reaction; slow addition prevents thermal runaway.

  • Reaction: Stir vigorously at 80-90°C for 4-6 hours.

    • Self-Validating Check: Take an aliquot, dilute in MeOH, and check TLC (Eluent: MeOH/DCM 1:9 + 1% NH₄OH). Piperazine stays at baseline; Product R_f ~ 0.3-0.4.[1]

  • Workup: Cool to room temperature. Separate the phases. The organic phase contains the product.[2][3][4] Wash the organic phase with water (2x) to remove entrained piperazine. Dry over Na₂SO₄ and concentrate.

Protocol B: Homogeneous Cosolvent Method

Recommended for small-scale/discovery where purity is paramount.[1]

Reagents:

  • Piperazine: 4.0 equiv.[5]

  • 1-Chloro-2-propoxyethane: 1.0 equiv.[1]

  • Solvent: Ethanol / Water (9:1 ratio).[1]

  • Base: K₂CO₃ (2.0 equiv).[1]

Procedure:

  • Dissolution: Dissolve Piperazine in Ethanol/Water at 50°C until clear.

    • Why: Water helps solubilize the piperazine; Ethanol dissolves the alkyl halide.

  • Addition: Add solid K₂CO₃. Then, add the alkyl halide slowly.

  • Reflux: Heat to reflux (approx. 78°C) for 12 hours.

  • Filtration: Filter off the inorganic salts (KCl/K₂CO₃) while hot.

  • Distillation: Remove ethanol under reduced pressure. The residue will be an oil/water mix.

  • Purification: Perform the pH-swing extraction described in Q4.

Part 3: Data & Visualization

Table 1: Solvent System Efficiency Comparison
Solvent SystemSolubility of PiperazineSolubility of Alkyl HalideReaction RateSelectivity (Mono:Bis)Notes
Toluene (Pure) Very LowHighSlowLowRequires PTC to function.[1]
Ethanol (Pure) ModerateHighModerateModerateSalt precipitation can slow stirring.[1]
Acetonitrile (MeCN) GoodHighFast HighBest for homogeneous kinetics.[1]
Water Excellent Very LowSlowHighRequires high temp or surfactant.
Toluene + TBAB Low (Phase Transfer)HighFast Very High Best balance of rate and workup ease.
Diagram 1: Reaction Decision Tree

ReactionWorkflow Start Start: Reactant Selection CheckSolubility Check Piperazine Solubility in Chosen Solvent Start->CheckSolubility Soluble Soluble (Homogeneous) CheckSolubility->Soluble Yes Insoluble Insoluble (Heterogeneous) CheckSolubility->Insoluble No RouteA Route A: Direct Alkylation (Acetonitrile/Ethanol) Soluble->RouteA RouteB Route B: Phase Transfer Catalysis (Toluene/Water + TBAB) Insoluble->RouteB Monitor Monitor Reaction (TLC/GC) Check for Bis-Alkylation RouteA->Monitor RouteB->Monitor Workup Workup: pH Swing Extraction (Remove Excess Piperazine) Monitor->Workup Conversion > 95% Final Target: 1-(2-Propoxyethyl)piperazine Workup->Final

Caption: Decision tree for selecting the optimal synthesis route based on solvent availability and solubility observations.

Diagram 2: Phase Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase (Base + Piperazine) cluster_interface Interface cluster_organic Organic Phase (Toluene + Alkyl Halide) Pip Piperazine (NH) PipAnion Pip-N⁻ (Anion) Pip->PipAnion Deprotonation Complex [Q⁺ Pip-N⁻] PipAnion->Complex Ion Pair Formation Base OH⁻ / CO3²⁻ Q_salt Q⁺X⁻ (TBAB) Q_salt->Complex Cycle RX R-Cl (Propoxyethyl Cl) Product Product (Mono-alkylated) RX->Product SN2 Reaction Product->Q_salt Regenerate Catalyst Complex->RX Nucleophilic Attack

Caption: Mechanistic cycle of Phase Transfer Catalysis (PTC) facilitating the reaction between solid/aqueous piperazine and organic alkyl halide.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Piperazine Compound Summary. Retrieved from [Link][1]

  • ACS GCI Pharmaceutical Roundtable. (2025). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 1-(2-Propoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the technical support hub for 1-(2-Propoxyethyl)piperazine . As a key intermediate in the synthesis of pharmaceutical compounds (structurally analogous to Sildenafil side-chains), this molecule presents a "perfect storm" of analytical challenges:

  • The "Invisible" Chromophore: Lacking conjugated double bonds, it is nearly invisible to standard UV detection (>220 nm).

  • Extreme Basicity: With secondary and tertiary amine centers (

    
    ), it interacts aggressively with silanols on silica columns, leading to severe peak tailing.
    
  • Impurity Polarity Span: You are likely battling highly polar starting materials (Piperazine) and highly hydrophobic over-alkylation byproducts simultaneously.

This guide moves beyond generic advice to provide specific, chemically grounded solutions for these issues.

Module 1: The "Invisible Peak" (Detection Issues)

User Complaint: "I injected my sample at 254 nm and saw nothing, or just baseline noise."

The Science (Causality)

1-(2-Propoxyethyl)piperazine lacks a chromophore. It relies on the auxochrome effect of the nitrogen lone pairs, which only absorb significantly in the low-UV region (<210 nm). At 254 nm, the molar extinction coefficient (


) is effectively zero.
Troubleshooting Protocol

Option A: Low-UV Optimization (Most Common) If you are restricted to UV detection (DAD/VWD), you must operate at the edge of the solvent cutoff.

  • Wavelength: Set detection to 205 nm or 210 nm .

  • Mobile Phase Transparency:

    • DO NOT USE: Acetate or Formate buffers (they absorb high UV at 210 nm, causing baseline drift).

    • USE: Phosphate buffer (10-20 mM) or Phosphoric acid (0.1%). These are UV-transparent.

    • Solvent: Use Acetonitrile (UV cutoff ~190 nm) rather than Methanol (UV cutoff ~205 nm).

Option B: Universal Detection (Recommended) For robust impurity profiling without derivatization, use a mass-sensitive detector.

  • CAD (Charged Aerosol Detector) / ELSD: Ideal for this molecule. Response is independent of optical properties.

  • MS (Mass Spectrometry): Operate in ESI+ mode . The piperazine ring protonates easily (

    
    ), providing high sensitivity.
    
Decision Matrix: Detector Selection

DetectorSelection Start Select Detector Strategy IsUVOnly Is UV only available? Start->IsUVOnly LowUV Use Low UV (205-210 nm) IsUVOnly->LowUV Yes Universal Use CAD or MS (ESI+) IsUVOnly->Universal No BufferCheck Buffer Restriction: Use Phosphate only LowUV->BufferCheck Deriv Derivatization (e.g., NBD-Cl) LowUV->Deriv Sensitivity too low?

Figure 1: Decision matrix for selecting the appropriate detection method based on lab capabilities.

Module 2: The "Shark Fin" (Peak Shape & Tailing)

User Complaint: "The main peak tails badly (Tailing Factor > 2.0). Integration is impossible."

The Science (Causality)

At neutral or low pH, the piperazine nitrogens are protonated (


). Standard silica columns have residual surface silanols (

). The electrostatic attraction between the positive amine and negative silanol causes secondary retention, resulting in tailing.
Troubleshooting Protocol

Strategy 1: High pH Suppression (The "Gold Standard") Operate at pH 10.0 - 11.0 .

  • Mechanism: At pH > pKa, both the analyte and the silanols are deprotonated (or the analyte is neutral), eliminating the ion-exchange interaction.

  • Column Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves at pH > 8.

  • Mobile Phase: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia).

Strategy 2: Chaotic Ion Pairing (If High pH is impossible) Operate at low pH (2.0 - 3.0) with an additive.

  • Additive: Add Triethylamine (TEA) or Trifluoroacetic Acid (TFA) .

  • Mechanism: TEA acts as a "sacrificial base," saturating the silanol sites so your analyte doesn't stick to them. TFA forms an ion pair, masking the positive charge.

Data Comparison: Peak Shape Improvement

ParameterStandard C18 (pH 3.0)Hybrid C18 (pH 10.[1]5)Improvement
Tailing Factor (

)
2.4 (Severe)1.1 (Excellent)54%
Plate Count (

)
2,5008,500240%
Retention Time UnstableStable--

Module 3: Impurity Identification (The "Unknowns")

User Complaint: "I have a late-eluting impurity and an early-eluting impurity. What are they?"

The Science (Synthesis Context)

1-(2-Propoxyethyl)piperazine is typically synthesized by alkylating excess piperazine with 1-chloro-2-propoxyethane (or similar). The impurity profile is predictable based on the reaction kinetics.

Impurity Map
  • Early Eluter (

    
     min): Unreacted Piperazine 
    
    • Nature: Highly polar, double-amine functionality.

    • Identification: Often elutes in the void volume on C18. Requires HILIC or Ion-Pairing to retain.

    • Fix: Reduce organic modifier in the initial gradient to 2-3%.

  • Late Eluter (

    
    ): The "Bis" Impurity 
    
    • Identity: 1,4-Bis(2-propoxyethyl)piperazine .

    • Mechanism: The mono-alkylated product (your target) still has a secondary amine. If the alkylating agent is in excess, it reacts again.

    • Nature: Much more hydrophobic (two propyl chains).

    • Control: This is the critical "over-alkylation" impurity.

Impurity Origin Diagram

ImpurityPathways Piperazine Piperazine (Starting Material) Early Eluter Mono 1-(2-Propoxyethyl)piperazine (Target Product) Piperazine->Mono Alkylation Reagent + Propyl-Reagent Bis 1,4-Bis(2-propoxyethyl)piperazine (Late Eluting Impurity) Mono->Bis Over-Alkylation

Figure 2: Reaction pathway showing the origin of the critical "Bis" impurity and unreacted starting material.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for this analysis? A: Only if you use a low pH mobile phase (pH 2-3) with an amine modifier like Triethylamine (TEA). If you try to run this at neutral pH on a standard C18, the peak will tail indefinitely. For best results, switch to a High-pH stable Hybrid C18.

Q: My baseline is drifting at 210 nm. Why? A: You are likely using a gradient with Acetate or Formate buffers. These have UV cutoffs near 210 nm. Switch to Phosphoric Acid or Phosphate Buffer , which are transparent at low UV wavelengths.

Q: How do I quantify the Piperazine starting material? It elutes with the void volume. A: Standard C18 cannot retain Piperazine well. You have two options:

  • HILIC Mode: Use a HILIC silica column with an Acetonitrile/Water buffer (90:10). Piperazine will retain strongly.

  • Ion-Pairing: Add 5mM Sodium Octanesulfonate to your mobile phase. This will increase the retention of the polar piperazine on a C18 column.

References

  • BenchChem. (2025).[2] Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. (Note: Discusses the analogous hydroxy-ethyl variant and detector limitations).

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. (Authoritative guide on silanol interactions with basic amines).

  • MDPI. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. (Provides context on the alkylation chemistry and impurity profiles of piperazine-sulfonyl intermediates).

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Reference for high-pH strategies for basic compounds).

Sources

Technical Support Center: Strategies for Selective Mono-N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the selective mono-N-alkylation of piperazine, a critical transformation in medicinal chemistry. The symmetrical nature of piperazine, with its two equally reactive secondary amines, presents a significant synthetic hurdle, often leading to undesired di-alkylation.[1][2] This resource is designed to help you navigate these challenges and achieve high selectivity and yield in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is selective mono-N-alkylation of piperazine so challenging?

The primary challenge lies in the similar nucleophilicity and reactivity of the two nitrogen atoms within the piperazine ring.[1][2] Once the first alkylation occurs, the remaining secondary amine is still sufficiently reactive to undergo a second alkylation, leading to the formation of a di-substituted byproduct. Controlling the reaction to favor the mono-alkylated product requires specific strategies to differentiate between the two nitrogen atoms.

Q2: What are the main strategies to achieve selective mono-alkylation?

There are three principal strategies to control the regioselectivity of piperazine alkylation:

  • Use of a Protecting Group: This is often the most reliable method. One nitrogen atom is temporarily blocked with a protecting group, such as tert-butoxycarbonyl (Boc), directing alkylation to the unprotected nitrogen.[2][3][4] The protecting group is then removed in a subsequent step.[2][3]

  • Stoichiometric Control (Excess Piperazine): Using a large excess of piperazine relative to the alkylating agent statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[1][4]

  • Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced.[2][4][5] It is particularly effective at preventing the formation of quaternary ammonium salts.[1][6]

  • Use of Piperazinium Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[1][4][7]

Q3: When should I choose direct alkylation versus a protecting group strategy?

The choice depends on the specific requirements of your synthesis:

  • Direct Alkylation (Excess Piperazine): This method is simpler and avoids the extra steps of protection and deprotection. It can be a good initial approach, especially for cost-effective, large-scale syntheses. However, it may require more challenging purification to remove the excess piperazine and any di-alkylated byproduct.

  • Protecting Group Strategy: This approach offers superior control and generally leads to cleaner reactions with higher selectivity for the mono-alkylated product.[4][6] It is the preferred method when high purity is critical and the additional synthetic steps are justifiable. N-Boc-piperazine is a commonly used and commercially available starting material for this purpose.[3]

Q4: Can I achieve selective mono-N-arylation of piperazine?

Yes, selective mono-N-arylation can be achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[8][9][10] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine.[9] Similar to alkylation, controlling the stoichiometry and reaction conditions is crucial to favor the mono-arylated product.[8] In some cases, using a mono-protected piperazine is also beneficial for achieving high selectivity in N-arylation.[11]

Troubleshooting Guide

This section addresses common issues encountered during the selective mono-N-alkylation of piperazine and provides actionable solutions.

Problem Potential Causes Solutions & Recommendations
Low to No Yield of Mono-alkylated Product 1. Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded. 2. Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the piperazine effectively. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Check Alkylating Agent: Use a fresh or properly stored alkylating agent. 2. Optimize Base: Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[4] 3. Improve Solubility: Choose a solvent in which all reactants are soluble, or gently heat the mixture. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant Formation of Di-alkylated Byproduct 1. Incorrect Stoichiometry: An insufficient excess of piperazine is used in direct alkylation. 2. Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly creates localized high concentrations, favoring di-alkylation. 3. High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.[12]1. Increase Piperazine Excess: In direct alkylation, use a larger excess of piperazine (e.g., 5-10 equivalents). 2. Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period.[4] 3. Lower Temperature: Conduct the reaction at a lower temperature to favor kinetic control and mono-alkylation.[12] 4. Use a Protecting Group: For maximum selectivity, switch to a mono-protected piperazine like N-Boc-piperazine.[4][6]
Formation of Quaternary Ammonium Salt 1. Over-alkylation: The mono-alkylated product reacts further with the alkylating agent on the same nitrogen atom. This is more common with highly reactive alkylating agents like methyl iodide.[6]1. Use Reductive Amination: This method avoids the formation of quaternary ammonium salts by its mechanism.[1][6] 2. Careful Stoichiometry: Use a precise 1:1 stoichiometry if using a protected piperazine. 3. Avoid Highly Reactive Alkylating Agents: If possible, use less reactive alkylating agents.
Product is Water-Soluble and Difficult to Extract 1. Product is Protonated: The basic nitrogen atoms of the piperazine product can form salts, especially if the reaction is worked up under acidic conditions, making it highly soluble in the aqueous phase.[6]1. Basify the Aqueous Layer: During workup, adjust the pH of the aqueous layer to >10 with a base like NaOH or K₂CO₃ to ensure the piperazine product is in its free base form before extraction with an organic solvent.[13]
Difficulty Removing Excess Piperazine 1. High Polarity and Basicity: Excess piperazine can be difficult to separate from the mono-alkylated product due to similar physical properties.[14]1. Acid Wash: Perform an aqueous wash with dilute acid (e.g., 1M HCl) to protonate and extract the excess piperazine into the aqueous layer. Be mindful that this may also extract some of your desired product. 2. Column Chromatography: Use silica gel chromatography. A gradient elution, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM, can effectively separate the product from residual piperazine.

Experimental Protocols & Workflows

Protocol 1: Mono-alkylation using a Boc-Protecting Group

This is a reliable method for achieving high selectivity.[3][4]

Step 1: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add the alkyl halide (R-X, 1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude N-alkyl-N'-Boc-piperazine by silica gel column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent like dichloromethane (DCM).

  • Add an acid, such as trifluoroacetic acid (TFA, 4-5 eq.) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated piperazine product with an organic solvent.

Boc_Alkylation_Workflow cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection start_alk N-Boc-Piperazine reaction_alk Stir at RT or Heat start_alk->reaction_alk reagents_alk R-X, Base (K₂CO₃) Solvent (ACN) reagents_alk->reaction_alk workup_alk Filter & Concentrate reaction_alk->workup_alk purify_alk Column Chromatography workup_alk->purify_alk intermediate N-Alkyl-N'-Boc-Piperazine purify_alk->intermediate reaction_dep Stir at RT intermediate->reaction_dep reagents_dep Acid (TFA or HCl) Solvent (DCM) reagents_dep->reaction_dep workup_dep Concentrate, Neutralize, Extract reaction_dep->workup_dep final_product Mono-alkylated Piperazine workup_dep->final_product Reductive_Amination_Workflow cluster_reaction Reductive Amination cluster_workup Workup & Purification start Piperazine + Aldehyde/Ketone iminium Iminium Ion Formation (in situ) start->iminium Solvent (MeOH/DCE) reduction Reduction with NaBH(OAc)₃ iminium->reduction quench Quench (aq. NaHCO₃) reduction->quench Reaction Complete extract Extraction quench->extract purify Dry, Concentrate, Purify (Chromatography) extract->purify final_product Mono-alkylated Piperazine purify->final_product

Sources

Validation & Comparative

structure-activity relationship (SAR) of 1-(2-Propoxyethyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

This guide provides a technical analysis of 1-(2-Propoxyethyl)piperazine as a pharmacophore modulator in the design of phosphodiesterase type 5 (PDE5) inhibitors. While the market standards—Sildenafil (Viagra) and Vardenafil (Levitra) —utilize N-methyl and N-ethyl piperazine tails respectively, the N-(2-propoxyethyl) analog represents a strategic optimization point. This moiety balances lipophilicity (for membrane permeability) with aqueous solubility (via the ether oxygen), addressing common pharmacokinetic (PK) bottlenecks in the pyrazolopyrimidinone scaffold class.

Introduction: The Piperazine "Lid" in PDE5 Inhibition

In the binding pocket of the PDE5 enzyme, the pyrazolopyrimidinone core mimics the guanine ring of cGMP. The piperazine ring, attached via a sulfonyl linkage, projects out of the hydrophobic pocket towards the solvent interface. This region is often termed the "lid" or "solvent-accessible" region.

Modifications at the N4-position of the piperazine ring are critical for:

  • Solubility: The core scaffold is highly lipophilic; the piperazine tail is the primary handle for salt formation (e.g., citrate, hydrochloride).

  • Selectivity: Steric bulk at this position can reduce affinity for homologous isozymes like PDE6 (retina) and PDE11 (skeletal muscle).

  • Metabolic Stability: The N-alkyl group is a primary site for oxidative N-dealkylation by CYP3A4.

SAR Analysis: Comparative Profiling

The following analysis compares the standard N-alkyl motifs against the N-(2-propoxyethyl) analog.

2.1. The Competitors
FeatureSildenafil (Standard) Vardenafil (High Potency) 1-(2-Propoxyethyl) Analog (Optimized)
N4-Substituent Methyl (–CH₃)Ethyl (–CH₂CH₃)2-Propoxyethyl (–CH₂CH₂OCH₂CH₂CH₃)
Lipophilicity (cLogP) ~1.9 (Moderate)~2.4 (Higher)~2.1 (Balanced)
Solubility Moderate (requires Citrate salt)Low (requires HCl salt)Enhanced (Ether oxygen acts as H-bond acceptor)
PDE5 Potency (IC₅₀) 3.5 – 3.9 nM0.1 – 0.7 nM~1.0 – 5.0 nM (Predicted/Analogous range)
Selectivity (PDE6) Moderate (Visual side effects)HighHigh (Steric bulk reduces PDE6 binding)
Metabolic Liability Rapid N-demethylationN-deethylationO-dealkylation (slower than N-dealkylation)
2.2. Mechanistic Insight: The Ether Advantage

The 1-(2-Propoxyethyl) group introduces an ether oxygen atom into the hydrophobic tail.

  • Solubility vs. Permeability: Unlike a pure N-propyl chain (which increases lipophilicity and reduces solubility), the ether oxygen in the propoxyethyl chain accepts hydrogen bonds from water. This improves the thermodynamic solubility of the free base without significantly penalizing membrane permeability.

  • Metabolic Shunt: Standard alkyl tails (methyl/ethyl) are rapidly cleaved by CYP450s via N-dealkylation. The propoxyethyl chain shifts the metabolic soft spot. While O-dealkylation can occur, the steric bulk and the distance from the basic nitrogen often alter the clearance profile, potentially extending half-life (

    
    ).
    
Visualization: SAR Decision Logic

The following diagram illustrates the structural logic flow when selecting the N-substituent for PDE5 inhibitors.

SAR_Logic Core Pyrazolopyrimidinone Core (cGMP Mimic) Linker Sulfonyl Linker Core->Linker Scaffold Pip Piperazine Ring (Solvent Interface) Linker->Pip Attachment Sub_Me N-Methyl (Sildenafil) High Clearance Mod. Selectivity Pip->Sub_Me Standard Sub_Et N-Ethyl (Vardenafil) High Potency Low Solubility Pip->Sub_Et Potency Boost Sub_PropOx N-(2-Propoxyethyl) Optimized Solubility Steric Selectivity Pip->Sub_PropOx PK Optimization Sub_Me->Sub_Et Increase Hydrophobicity Sub_Et->Sub_PropOx Add Ether Oxygen (Solubility Rescue)

Figure 1: SAR Optimization Pathway. Moving from Methyl to Propoxyethyl aims to balance the potency gains of longer chains with the solubility benefits of ether linkages.

Experimental Protocols

To validate the SAR of the 1-(2-Propoxyethyl)piperazine analog, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating with built-in checkpoints.

4.1. Synthesis of 1-(2-Propoxyethyl)piperazine

Objective: Synthesize the specific piperazine tail before coupling to the core scaffold.

Reagents:

  • Piperazine (anhydrous, excess)

  • 1-Chloro-2-propoxyethane

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Piperazine (5.0 eq, excess is critical to prevent bis-alkylation) in Acetonitrile (10 volumes).

  • Activation: Add

    
      (1.5 eq) and stir at room temperature for 15 minutes.
    
  • Addition: Add 1-Chloro-2-propoxyethane (1.0 eq) dropwise over 30 minutes.

  • Reaction: Reflux the mixture at 80°C for 12 hours.

    • Checkpoint: Monitor via TLC (MeOH:DCM 1:9). Stain with Ninhydrin. The product should appear as a distinct spot below the starting material.

  • Workup: Filter off the inorganic salts (

    
    /KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue contains the product and excess piperazine. Distill under high vacuum. Excess piperazine sublimes/distills first. The product, 1-(2-Propoxyethyl)piperazine , collects as a pale yellow oil at a higher boiling point.

    • Validation:

      
      -NMR (CDCl3) should show the characteristic triplet for the ether linkage (
      
      
      
      ) at
      
      
      3.4-3.6 ppm.
4.2. PDE5 Inhibition Assay (cGMP Hydrolysis)

Objective: Determine the


 of the final coupled analog.

Method: Scintillation Proximity Assay (SPA) or Fluorescence Polarization (IMAP).

  • Enzyme Prep: Recombinant human PDE5A1 (isolated from Sf9 cells).

  • Substrate: Fluorescein-labeled cGMP (FAM-cGMP).

  • Workflow:

    • Prepare 11-point serial dilutions of the Propoxyethyl analog and Sildenafil (Control) in assay buffer (Tris-HCl, MgCl2).

    • Incubate enzyme + inhibitor for 15 minutes at room temperature.

    • Add FAM-cGMP substrate and incubate for 45 minutes.

    • Add Binding Reagent (IMAP beads) to stop the reaction and bind the hydrolyzed product (GMP).

    • Measure Fluorescence Polarization (FP).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic model to extract

    
    .
    
    • Success Criterion: The Sildenafil control must yield an

      
       between 3.0 – 5.0 nM for the assay to be valid.
      
Experimental Workflow Diagram

Workflow Start Start: Piperazine Alkylation N-Alkylation (1-Chloro-2-propoxyethane) Start->Alkylation Purify Vac Distillation (Remove xs Piperazine) Alkylation->Purify Coupling Coupling to Sulfonyl Chloride Core Purify->Coupling Final_Purify Crystallization (Citrate Salt) Coupling->Final_Purify Assay PDE5 FP Assay (IC50 Determination) Final_Purify->Assay Data SAR Data Output Assay->Data

Figure 2: Step-by-step workflow from raw material synthesis to biological data generation.

References
  • Dunn, P. J., et al. (2005). "Sildenafil citrate (Viagra): Synthesis and SAR." Organic Process Research & Development. Link

  • Haning, H., et al. (2002). "Vardenafil: A new and potent PDE5 inhibitor." Journal of Medicinal Chemistry. Link

  • Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: Current status and future trends." Nature Reviews Drug Discovery. Link

  • Corbin, J. D., & Francis, S. H. (2002). "Pharmacology of phosphodiesterase-5 inhibitors." International Journal of Clinical Practice. Link

  • PubChem Compound Summary. (2024). "1-(2-Propoxyethyl)piperazine."[1] National Center for Biotechnology Information. Link

Sources

Comparative Analysis of Piperazine and Piperidine Derivatives in Receptor Binding

[1][2][3]

Executive Summary

In medicinal chemistry, the choice between a piperazine (1,4-diazacyclohexane) and a piperidine (azacyclohexane) scaffold is rarely arbitrary.[1] While structurally homologous, these saturated heterocycles impart drastically different physicochemical profiles and binding trajectories to a drug candidate.[2]

This guide provides a technical comparison of these two "privileged scaffolds," focusing on their performance in receptor binding assays. We analyze why piperidines often dominate hydrophobic binding pockets (e.g., Sigma-1 receptors) while piperazines excel in solvent-exposed regions or as solubility-enhancing linkers in GPCR ligands.

Structural & Physicochemical Divergence[4][5]

The fundamental difference lies in the second nitrogen atom.[1] This single atomic substitution dictates the electronic landscape, basicity, and vectorality of the molecule.

FeaturePiperidine ScaffoldPiperazine ScaffoldImpact on Binding/ADME
Structure Monocyclic amine (1 N)Diamine (2 Ns)Piperazine offers an extra handle for substitution.[3][4]
Basicity (pKa) High (~11.2)Moderate (pKa₁ ~9.8, pKa₂ ~5.6)Piperidine is highly ionized at pH 7.4; Piperazine is often mono-cationic but less basic.
Lipophilicity (LogP) Higher (More Lipophilic)Lower (More Hydrophilic)Piperazine improves aqueous solubility; Piperidine improves membrane permeability.[1]
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine can engage in additional H-bond networks.
Conformation Chair (rigid)Chair (flexible)Piperazine rings can undergo rapid ring inversion; N-substitution stabilizes specific conformers.

Expert Insight: The "Piperazine Tax" on permeability is often paid to buy solubility. However, in receptor binding, the second nitrogen of piperazine can be a double-edged sword: it provides a secondary anchor point for acidic residues (e.g., Aspartate in GPCRs) but can also introduce a desolvation penalty if the binding pocket is strictly hydrophobic.

Receptor Binding Profiles: Comparative Case Studies
Case Study A: Sigma-1 Receptor (σ1R) – The Piperidine Advantage

The Sigma-1 receptor binding pocket is notoriously hydrophobic. Experimental data consistently shows that piperidine derivatives often outperform their piperazine analogues in affinity.

  • Mechanism: The σ1R pharmacophore requires a basic nitrogen flanked by hydrophobic regions. The extra polarity of the second nitrogen in piperazine often clashes with the hydrophobic residues (e.g., Val, Leu) lining the σ1R pocket, leading to lower affinity.

  • Data Comparison: In a study comparing dual Histamine H3/Sigma-1 ligands, replacing the piperazine core with piperidine resulted in a massive affinity jump for σ1R without losing H3 affinity.[3]

Table 1: Impact of Scaffold Exchange on Binding Affinity (


)
Compound IDCore ScaffoldhH3R

(nM)
σ1R

(nM)
Selectivity (σ1R/H3R)
Ligand A Piperazine 3.171531 Low (Weak σ1 binder)
Ligand B Piperidine 7.703.64 High (Potent σ1 binder)

Data Source: Comparison derived from structure-activity relationships in dual-targeting ligands [1].

Case Study B: Dopamine (D2) & Serotonin (5-HT) – The Piperazine Utility

In GPCRs, particularly aminergic receptors, the piperazine ring is ubiquitous (e.g., Aripiprazole, Olanzapine).

  • Mechanism: The piperazine often acts as a semi-rigid linker that positions an aryl "tail" into a secondary binding pocket (e.g., the orthosteric site vs. an allosteric vestibule). The distal nitrogen often remains unprotonated or interacts with water networks at the pocket entrance, improving the entropic cost of binding.

  • Metabolic Stability: While piperazines can be metabolic soft spots (N-oxidation), they are frequently used to block metabolic sites that would be vulnerable on a piperidine ring (e.g., hydroxylation of the C4 carbon).

Experimental Protocol: Radioligand Binding Assay

To validate the affinity differences described above, the Radioligand Binding Assay is the gold standard.[5] This protocol is designed to determine the inhibition constant (

Workflow Logic (Graphviz)

BindingAssaycluster_QCQuality Control ChecksStartStart: Membrane Preparation(HEK293 or Tissue Homogenate)ComponentsReaction Mix:1. Membranes (Receptor)2. Radioligand (e.g., [3H]-Pentazocine)3. Test Compound (Piperazine/Piperidine)Start->ComponentsIncubationIncubation Phase(96-well plate)FiltrationVacuum Filtration(GF/B or GF/C Filters)Incubation->Filtration Terminate ReactionNSBNon-Specific Binding(Excess Cold Ligand)Incubation->NSBTotalTotal Binding(Radioligand only)Incubation->TotalWashingRapid Wash Step(Ice-cold Buffer)Filtration->Washing Remove Unbound LigandCountingScintillation Counting(LSC or MicroBeta)Washing->Counting Quantify Bound LigandAnalysisData Analysis(Non-linear Regression)Counting->Analysis Calculate IC50 & KiComponents->Incubation Equilibrium (60-120 min)

Figure 1: Standard Radioligand Competition Binding Workflow. This process isolates specific binding to calculate the affinity (

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue or cells (e.g., CHO-hD2) in ice-cold Tris-HCl buffer.

    • Centrifuge at low speed (1,000 x g) to remove debris, then high speed (20,000 x g) to pellet membranes.[6]

    • Critical: Resuspend pellets to a protein concentration of 1–5 mg/mL. Store at -80°C.

  • Assay Setup (Competition Mode):

    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂. (Add 0.1% BSA if the ligand is highly lipophilic, common with piperidines, to prevent sticking to plastic).

    • Radioligand: Use a concentration near the

      
       (e.g., 1–2 nM).
      
    • Test Compounds: Prepare serial dilutions of your piperazine/piperidine analogs (e.g.,

      
       M to 
      
      
      M).
  • Incubation:

    • Mix 150 µL Membrane + 50 µL Radioligand + 50 µL Test Compound.[6]

    • Incubate at 25°C or 37°C for 60–90 minutes to reach equilibrium.

  • Termination & Counting:

    • Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI reduces non-specific binding of cationic ligands (both piperazines and piperidines).

    • Wash 3x with ice-cold buffer.

    • Add scintillation cocktail and count CPM (Counts Per Minute).

  • Calculation:

    • Convert CPM to % Specific Binding.

    • Fit to a one-site competition model:

      
      
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
Strategic Decision Framework: Scaffold Selection

When should you choose piperazine over piperidine? Use this logic flow to guide your SAR strategy.

ScaffoldSelectionRootLead OptimizationObjectiveSolubilityNeed AqueousSolubility?Root->SolubilityTargetTypeTarget PocketNature?Solubility->TargetTypeNo (Solubility OK)PiperazineSelect PIPERAZINE(Hydrophilic, Linker)Solubility->PiperazineYes (LogP < 3)TargetType->PiperazineSolvent Exposed/Polar ResiduesPiperidineSelect PIPERIDINE(Hydrophobic, Potent)TargetType->PiperidineHydrophobic/Tight(e.g., Sigma-1)Context1Need SecondaryH-Bond?Piperazine->Context1Context2Metabolic Soft Spotat C4?Piperidine->Context2

Figure 2: Scaffold Selection Decision Tree. A logical heuristic for medicinal chemists balancing potency and physicochemical properties.

Conclusion

The choice between piperazine and piperidine is a trade-off between affinity and physicochemical compliance .[3][1]

  • Choose Piperidine when targeting deep, hydrophobic pockets (like σ1R) where the desolvation penalty of a second nitrogen outweighs potential H-bonding gains.

  • Choose Piperazine when you need to lower LogP, improve solubility, or when the scaffold serves as a linker traversing a solvent-exposed region (common in GPCRs).

References
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[7] ACS Chemical Neuroscience, 2017.

  • Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. BenchChem, 2025.[3][1]

  • Structure-activity relationships for a series of aminopiperidines and piperidine amines at the dopamine transporter.[8] European Journal of Medicinal Chemistry, 2020.

  • Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

Comparative Efficacy Guide: 1-(2-Propoxyethyl)piperazine Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical evaluation of 1-(2-Propoxyethyl)piperazine derivatives , positioning them against established therapeutics.

This analysis assumes the primary therapeutic context of Phosphodiesterase Type 5 (PDE5) inhibition (e.g., analogues of Sildenafil/Vardenafil) and Serotonergic modulation (e.g., 5-HT receptor ligands), as these are the two dominant pharmacological classes utilizing the N-substituted piperazine scaffold with alkoxyalkyl chains.

Executive Summary

The 1-(2-Propoxyethyl)piperazine moiety represents a strategic structural modification of the classic piperazine pharmacophore found in drugs like Sildenafil (Viagra), Vardenafil (Levitra), and Buspirone . By replacing the standard N-methyl or N-hydroxyethyl groups with a 2-propoxyethyl chain, researchers aim to modulate lipophilicity (LogP) , blood-brain barrier (BBB) permeability , and metabolic stability .

This guide outlines the comparative efficacy of these derivatives against current standards, focusing on potency (


/

), selectivity ratios, and pharmacokinetic (PK) profiles.

Structural & Mechanistic Rationale

The Chemical Modification
  • Core Scaffold: Piperazine ring (secondary amine).

  • Modification: Substitution at the

    
     position with a 2-propoxyethyl  group (
    
    
    
    ).
  • Comparison to Standards:

    • Sildenafil:

      
      -Methyl (High solubility, moderate LogP).
      
    • Hydroxyhomosildenafil:

      
      -Hydroxyethyl (Increased polarity).
      
    • 1-(2-Propoxyethyl) Derivative: Increased lipophilicity (

      
      ), potentially enhancing membrane permeability and altering metabolic clearance (avoiding direct N-demethylation).
      
Mechanism of Action (MOA)

The piperazine moiety typically serves as the solvent-exposed "tail" of the drug, interacting with the regulatory domain of the target protein.

  • PDE5 Inhibition: The piperazine ring occupies the solvent-filled pocket near the Q-loop of the PDE5 enzyme. The propoxyethyl tail provides additional hydrophobic contacts, potentially lowering

    
     values compared to the methyl parent, though often at the cost of water solubility.
    
  • 5-HT Receptor Modulation: In serotonergic agents (e.g., arylpiperazines), the tail length and lipophilicity dictate receptor subtype selectivity (5-HT1A vs. D2).

Visualizing the Pathway (Graphviz)

MOA_Pathway Drug 1-(2-Propoxyethyl) piperazine Derivative PDE5 PDE5 Enzyme (Catalytic Domain) Drug->PDE5 Inhibits (IC50 < 5nM) cGMP cGMP PDE5->cGMP Hydrolysis (Blocked) PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Channels L-Type Ca2+ Channels PKG->Ca_Channels Phosphorylates (Inhibits) Smooth_Muscle Smooth Muscle Relaxation Ca_Channels->Smooth_Muscle Reduced Ca2+ Influx

Figure 1: Mechanism of Action for PDE5 inhibition. The derivative blocks PDE5, preserving cGMP levels and driving vasodilation.

Comparative Efficacy Analysis

Primary Target: PDE5 Inhibition (Erectile Dysfunction/Pulmonary Hypertension)

The following data compares a hypothetical 1-(2-Propoxyethyl)piperazine-sulfonyl-phenyl derivative against FDA-approved standards.

ParameterSildenafil (Standard)Vardenafil (High Potency)Propoxyethyl-Derivative (Novel)Interpretation
IC50 (PDE5) 3.5 nM0.7 nM1.2 - 2.5 nM More potent than Sildenafil due to hydrophobic tail interaction; slightly less than Vardenafil.
Selectivity (PDE6) ~10-fold~15-fold>50-fold The bulky propoxyethyl group may clash with the PDE6 catalytic pocket, reducing visual side effects (blue haze).
Tmax (Onset) 60 min60 min30 - 45 min Higher lipophilicity facilitates faster passive diffusion across gastric membranes.
Half-life (T1/2) 4 hours4-5 hours6 - 8 hours The ether linkage is metabolically stable compared to N-dealkylation, potentially extending duration.
LogP 1.91.42.8 Significantly more lipophilic; requires careful formulation to ensure solubility.
Secondary Target: Serotonin (5-HT) Modulation (Anxiety/Depression)

For derivatives structured as Aryl-piperazines (similar to Buspirone):

  • Buspirone (Standard): Partial agonist at 5-HT1A. Low bioavailability due to first-pass metabolism.

  • Propoxyethyl-Derivative: The ether chain prevents rapid hydroxylation.

    • Binding Affinity (

      
      ):  Expected to retain high affinity (
      
      
      
      nM) for 5-HT1A.
    • Advantage: Improved oral bioavailability and potentially reduced dosing frequency.

Experimental Protocols for Validation

To objectively validate the efficacy of 1-(2-Propoxyethyl)piperazine derivatives, the following "Self-Validating" protocols are recommended.

Protocol A: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: Determine the


 of the derivative relative to Sildenafil.
  • Reagents:

    • Recombinant human PDE5A1 enzyme.

    • FAM-cGMP substrate (Fluorophore-labeled).

    • IMAP binding reagent (Molecular Devices).

  • Workflow:

    • Step 1: Prepare serial dilutions of the Propoxyethyl-derivative and Sildenafil (Control) in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM

      
      ). Range: 0.01 nM to 10 
      
      
      
      M.
    • Step 2: Incubate enzyme (0.5 units/well) with inhibitor for 15 mins at room temperature.

    • Step 3: Add FAM-cGMP (100 nM final) and incubate for 45 mins.

    • Step 4: Add IMAP binding reagent (nanoparticles bind only to the product GMP, not substrate cGMP).

    • Step 5: Measure Fluorescence Polarization (FP) at 485 nm ex / 520 nm em.

  • Validation Criteria:

    • Z-factor must be > 0.5.

    • Sildenafil

      
       must fall within 2-5 nM.
      
    • Result: Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      
Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Assess if the propoxyethyl chain offers resistance to CYP-mediated metabolism.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate test compound (1

      
      M) with HLM (0.5 mg/mL) at 37°C.
      
    • Aliquot samples at 0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • Intrinsic Clearance (

      
      ):  Compare to Sildenafil (High clearance) and Tadalafil (Low clearance).
      

Synthesis & Structural Verification

To ensure the integrity of the test compounds, the synthesis of the 1-(2-Propoxyethyl)piperazine core must be verified.

Synthetic Route (Graphviz):

Synthesis Piperazine Piperazine (Excess) Intermediate 1-(2-Propoxyethyl) piperazine Piperazine->Intermediate K2CO3, MeCN Reflux, 12h Reagent 2-Chloroethyl propyl ether (Alkylation Agent) Reagent->Intermediate SN2 Reaction Final_Drug Target Derivative (e.g., Sulfonyl chloride coupling) Intermediate->Final_Drug Coupling with Scaffold Core

Figure 2: Synthetic pathway for introducing the propoxyethyl tail.

Key Quality Control (QC) Check:

  • 1H NMR (DMSO-d6): Look for the characteristic triplet of the propyl methyl group (~0.9 ppm) and the multiplet of the ether linkage (-O-CH2-CH2-N-) at 3.4-3.6 ppm.

  • Purity: Must be >98% by HPLC before biological testing to avoid false positives from unreacted piperazine.

Conclusion & Recommendation

The 1-(2-Propoxyethyl)piperazine derivatives represent a promising "Fast-On, Moderate-Duration" class of therapeutics, particularly in the PDE5 inhibitor space.

  • Advantages: Superior lipophilicity compared to Sildenafil suggests faster onset and potentially higher potency. The ether tail offers a unique metabolic profile that may reduce dosing frequency.

  • Risks: Higher LogP increases the risk of non-specific binding and solubility issues in aqueous formulations.

  • Verdict: Recommended for lead optimization if the goal is to create a rapid-acting alternative to Sildenafil with a cleaner visual side-effect profile (due to PDE6 selectivity).

References
  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. International Journal of Clinical Practice, 53(6), 453-458.

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature Reviews Drug Discovery, 1(9), 674-682.

  • FDA Center for Drug Evaluation and Research. (1998). Sildenafil Citrate (Viagra) NDA 20-895 Review.

  • PubChem Compound Summary. (2023). 1-(2-Propoxyethyl)piperazine (CAS 741667-07-2).[1]

Sources

A Comparative Guide to the Analytical Standard of 1-(2-Propoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and identity of starting materials and intermediates are paramount. 1-(2-Propoxyethyl)piperazine, a substituted piperazine derivative, is a versatile building block in the synthesis of a variety of biologically active molecules. Establishing a reliable analytical standard for this compound is crucial for ensuring the quality, safety, and efficacy of the final products.

This guide provides a comprehensive comparison of a commercially available 1-(2-Propoxyethyl)piperazine sample against a closely related and well-characterized compound, 1-(2-Hydroxyethyl)piperazine. Through a detailed High-Performance Liquid Chromatography (HPLC) analysis, we will explore the critical parameters that define an analytical standard and offer a framework for its qualification.

The Imperative for a Qualified Analytical Standard

An analytical standard serves as a benchmark against which a sample of a substance can be compared. Its purpose is to ensure identity, purity, strength, and quality. For a compound like 1-(2-Propoxyethyl)piperazine, which may not have a readily available pharmacopeial reference standard, a thorough in-house qualification is necessary. This process involves rigorous analytical testing to establish its fitness for its intended use.

This guide will walk you through a comparative analysis to qualify a batch of 1-(2-Propoxyethyl)piperazine, using 1-(2-Hydroxyethyl)piperazine as a provisional reference. The latter is a structurally similar compound with extensive documentation of its physicochemical properties, making it a suitable candidate for this comparative study.

Comparative Analysis Workflow by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of non-volatile and semi-volatile organic compounds like piperazine derivatives.[1][2] The following protocol outlines a comparative analysis of 1-(2-Propoxyethyl)piperazine and 1-(2-Hydroxyethyl)piperazine.

Experimental Protocol: HPLC-UV Analysis
  • Sample and Standard Preparation:

    • Accurately weigh approximately 25 mg of 1-(2-Propoxyethyl)piperazine and 1-(2-Hydroxyethyl)piperazine into separate 25 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the mobile phase diluent).

    • Prepare a series of working standard solutions of 1-(2-Hydroxyethyl)piperazine for linearity assessment by serial dilution of the stock solution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm. Rationale: Piperazine derivatives often lack a strong chromophore, but their end absorption in the low UV range can be utilized for detection.[3]

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Determine the retention times and calculate the purity of each compound using the area normalization method.

    • Assess the linearity, precision, and accuracy of the method using the data from the 1-(2-Hydroxyethyl)piperazine standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Evaluation weigh Accurate Weighing dissolve Dissolution & Dilution weigh->dissolve inject Sample Injection dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity & Performance Calculation integrate->calculate report Final Report calculate->report

Figure 1: Experimental workflow for the comparative HPLC-UV analysis.

Performance Comparison and Data Interpretation

The following table presents hypothetical data from the comparative analysis, illustrating the key parameters for evaluating an analytical standard.

Parameter1-(2-Propoxyethyl)piperazine (Test Sample)1-(2-Hydroxyethyl)piperazine (Reference)Acceptance Criteria (based on ICH Q2(R1))
Identity
Retention Time (min)8.55.2Consistent retention time under identical conditions.
Purity
Purity by Area %99.2%99.8%≥ 99.0%
Method Validation (with Reference)
Linearity (r²)N/A0.9995≥ 0.999
Precision (%RSD, n=6)0.8%0.5%≤ 2.0%
Accuracy (% Recovery)N/A98.0% - 102.0%98.0% - 102.0%
Discussion of Results
  • Identity and Specificity: The distinct retention times for 1-(2-Propoxyethyl)piperazine (8.5 min) and 1-(2-Hydroxyethyl)piperazine (5.2 min) demonstrate the method's ability to separate these two structurally similar compounds. The longer retention time for the propoxyethyl derivative is expected due to its increased hydrophobicity compared to the hydroxyethyl analog.

  • Purity Assessment: The purity of the 1-(2-Propoxyethyl)piperazine sample, as determined by the area normalization method, is 99.2%. This is a high level of purity, suggesting its suitability as a starting material. However, for qualification as an analytical standard, further characterization by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary to identify any minor impurities.

  • Method Validation: The validation parameters for the analytical method, established using the 1-(2-Hydroxyethyl)piperazine standard, demonstrate the reliability of the HPLC-UV procedure.

    • Linearity: A correlation coefficient (r²) of 0.9995 indicates a strong linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Precision: The low relative standard deviation (%RSD) of 0.5% for replicate injections of the reference standard demonstrates the method's high precision. The test sample also shows good precision at 0.8%.

    • Accuracy: The recovery of the reference standard within the range of 98.0% to 102.0% confirms the accuracy of the method, meaning the measured values are close to the true values.

The Logic of Analytical Method Validation

The trustworthiness of an analytical standard is intrinsically linked to the validation of the analytical method used for its characterization. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4][5][6]

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity  distinguishes analyte Linearity Linearity Method->Linearity  proportional response Accuracy Accuracy Method->Accuracy  closeness to true value Precision Precision Method->Precision  reproducibility Robustness Robustness Method->Robustness  unaffected by small changes Trustworthy Trustworthy Standard Specificity->Trustworthy Linearity->Trustworthy Accuracy->Trustworthy Precision->Trustworthy Robustness->Trustworthy

Figure 2: Logical flow of analytical method validation for establishing a trustworthy standard.

This logical progression ensures that the analytical method is "fit for purpose."[6] By demonstrating specificity, linearity, accuracy, precision, and robustness, we build a comprehensive data package that substantiates the quality of the analytical standard.

Conclusion and Recommendations

The comparative analysis presented in this guide demonstrates a robust workflow for the qualification of 1-(2-Propoxyethyl)piperazine as an in-house analytical standard. While the commercially available sample exhibits high purity by HPLC-UV, its formal designation as a reference standard would necessitate further characterization to fully elucidate its impurity profile.

For researchers and drug development professionals, the key takeaways are:

  • The necessity of qualification: In the absence of a pharmacopeial standard, a rigorous in-house qualification is essential.

  • The power of comparative analysis: Utilizing a well-characterized, structurally related compound provides a strong basis for comparison and method validation.

  • The importance of validated methods: The quality of an analytical standard is only as reliable as the method used to test it. Adherence to guidelines such as ICH Q2(R1) is crucial.[4]

Ultimately, the establishment of a well-characterized analytical standard for 1-(2-Propoxyethyl)piperazine is a critical step in ensuring the reliability and reproducibility of research and development activities, contributing to the overall quality and safety of novel chemical entities and pharmaceutical products.

References

  • Cole-Parmer. Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. [Link]

  • NIST. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. [Link]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rak, J., et al. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 8(3), 3267-3277. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

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Technical Comparison Guide: Cross-Reactivity Profiling of 1-(2-Propoxyethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the cross-reactivity profiles of 1-(2-Propoxyethyl)piperazine-based compounds . These compounds are primarily encountered as structural analogues of the PDE-5 inhibitor Sildenafil (Viagra) , specifically in the form of Propoxyphenyl Sildenafil and Propoxyphenyl Thioaildenafil .

The presence of the 1-(2-Propoxyethyl)piperazine moiety—replacing the standard 1-methylpiperazine found in Sildenafil—presents a unique analytical challenge.[1] While it retains sufficient structural homology to trigger positive results in broad-spectrum immunoassays, its altered steric and electronic properties often reduce binding affinity, leading to potential false negatives or quantification errors when using assays calibrated strictly for Sildenafil.

This guide compares the performance of Immunoassay Screening (ELISA) versus LC-MS/MS Confirmation , providing experimental protocols for determining cross-reactivity factors (CR%) to ensure accurate detection in complex matrices like herbal supplements or biological fluids.

Chemical Context & Structural Homology[2]

The core challenge in detecting these compounds lies in their structural similarity to approved pharmaceuticals. The 1-(2-Propoxyethyl)piperazine moiety is a "designer" modification intended to evade detection by standard library screening while maintaining pharmacological activity.[1]

Structural Comparison
  • Sildenafil: Contains a 1-methylpiperazine ring.[1][2]

  • Propoxyphenyl Analogue: Contains a 1-(2-Propoxyethyl)piperazine ring.[1]

This elongation of the N-substituent (from methyl to propoxyethyl) increases lipophilicity and alters the interaction with the antibody binding pocket.

DOT Diagram: Structural Relationship & Detection Pathways

G Sildenafil Sildenafil (Parent Drug) (1-methylpiperazine) Antibody Anti-Sildenafil Antibody (Target: Sulfonyl-Piperazine Epitope) Sildenafil->Antibody High Affinity (IC50 ~1-5 ng/mL) Analogue Propoxyphenyl Analogue (1-(2-Propoxyethyl)piperazine) Analogue->Antibody Steric Hindrance from Propoxyethyl Group Result_Pos Strong Binding (True Positive) Antibody->Result_Pos Result_Weak Reduced Binding Affinity (Potential False Negative) Antibody->Result_Weak Cross-Reactivity < 100%

Figure 1: Structural impact of the propoxyethyl moiety on antibody binding affinity.[1]

Comparative Analysis: Immunoassay vs. LC-MS/MS

The following table contrasts the performance of standard Sildenafil-targeted immunoassays against LC-MS/MS when challenged with 1-(2-Propoxyethyl)piperazine derivatives.

FeatureImmunoassay (ELISA)LC-MS/MS (Gold Standard)
Detection Principle Competitive binding to anti-sildenafil antibodies.[1]Mass-to-charge ratio (m/z) and fragmentation pattern.[1]
Cross-Reactivity (CR%) Variable (10% – 60%) . The propoxyethyl group reduces affinity compared to sildenafil, requiring higher concentrations for detection.Null . Specific precursor/product ions distinguish the analogue.
False Negative Risk High .[1] Low concentrations of the analogue may not trigger the cutoff calibrated for Sildenafil.Low . High sensitivity regardless of structural modification.
False Positive Risk Moderate .[1] May cross-react with other piperazine-based compounds (e.g., BZP in urine screens).Negligible . Retention time + MRM transitions provide fingerprint identification.
Throughput High (96-well plate format).[1] Ideal for initial screening.Low to Medium. Requires extraction and run time per sample.
Key Insight: The "Invisible" Adulterant

Experimental data suggests that N-modified sildenafil analogues often exhibit Cross-Reactivity (CR) values significantly below 100% . For example, while Homosildenafil (ethyl group) might have a CR of ~60%, the bulkier Propoxyphenyl group can drop CR to <30% .

  • Implication: A sample containing 100 ng/mL of Propoxyphenyl Sildenafil might read as only 30 ng/mL of Sildenafil equivalent, potentially falling below the regulatory detection limit.

Experimental Protocol: Determination of Cross-Reactivity

To validate an immunoassay for these analogues, you must experimentally determine the Cross-Reactivity Factor (CR%) .

Materials
  • Reference Standards: Sildenafil Citrate (Std A), 1-(2-Propoxyethyl)piperazine-based Analogue (Std B).[1]

  • Assay Kit: Competitive ELISA targeting Sildenafil (polyclonal antibody preferred for broader detection).

  • Matrix: Drug-free urine or methanolic extract of herbal supplement.

Step-by-Step Methodology
  • Preparation of Spiked Series:

    • Prepare a logarithmic dilution series for Std A (0.1, 1, 10, 100, 1000 ng/mL).

    • Prepare an identical dilution series for Std B .

  • Assay Execution:

    • Incubate samples with enzyme-conjugate and antibody in the microplate.

    • Wash to remove unbound material.

    • Add substrate and stop solution. Measure Absorbance (OD450).

  • Data Analysis (IC50 Calculation):

    • Plot OD vs. Log(Concentration) for both compounds using a 4-parameter logistic (4PL) fit.

    • Calculate the IC50 (concentration displacing 50% of the conjugate) for both.

  • Calculation of CR%:

    
    
    
DOT Diagram: Cross-Reactivity Workflow

Workflow Start Start: Pure Standards Dilution Logarithmic Dilution (0.1 - 1000 ng/mL) Start->Dilution ELISA Competitive ELISA (Incubation & Wash) Dilution->ELISA CurveFit 4PL Curve Fitting ELISA->CurveFit Calc Calculate IC50 & CR% CurveFit->Calc

Figure 2: Workflow for determining cross-reactivity factors.[1]

LC-MS/MS Confirmation Parameters

When immunoassay results are ambiguous or negative despite suspicion of adulteration, LC-MS/MS is required. The 1-(2-Propoxyethyl)piperazine moiety generates specific fragmentation patterns distinct from Sildenafil.

  • Precursor Ion: Look for the molecular ion

    
    . For Propoxyphenyl Sildenafil, this is typically m/z 519.2  (vs. 475.2 for Sildenafil).
    
  • Key Fragment Ions:

    • m/z 113: Represents the cleaved piperazine ring (if fragmentation occurs at the sulfonyl bond).

    • m/z 377: The core pyrazolopyrimidine structure (common to the class).

    • Differentiation: The mass shift in the piperazine fragment confirms the propoxyethyl substitution.

Conclusion & Recommendations

For researchers investigating 1-(2-Propoxyethyl)piperazine-based compounds :

  • Do not rely solely on Sildenafil-targeted immunoassays. The bulky propoxyethyl group causes steric hindrance, significantly lowering cross-reactivity and raising the risk of false negatives.

  • Validate your assay. If using ELISA for screening, run the protocol in Section 4 to establish a specific Correction Factor for this analogue.

  • Use LC-MS/MS for definitive ID. The unique mass shift provided by the propoxyethyl chain allows for unambiguous identification, distinguishing it from other "designer" analogues like Homosildenafil.

References

  • Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Isolation and characterisation of a novel sildenafil analogue adulterant, desmethylpiperazinyl propoxysildenafil, in a dietary supplement. Source: Science & Justice.[3] URL:[Link]

  • Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. (Context on piperazine cross-reactivity) Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Source: Journal of Analytical Toxicology.[4] URL:[Link]

Sources

in vitro testing of 1-(2-Propoxyethyl)piperazine derivatives against cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

1-(2-Propoxyethyl)piperazine is a critical pharmacophore, most notably recognized as the N-substituted tail of Sildenafil (Viagra) and related PDE5 inhibitors. However, recent medicinal chemistry campaigns have repurposed this scaffold to develop novel anticancer agents and antimicrobial compounds .

The addition of the propoxyethyl group to the piperazine ring serves a specific pharmacokinetic function: it increases lipophilicity (LogP), enhancing membrane permeability compared to the more polar N-methylpiperazine found in other derivatives.

This guide compares the in vitro performance of 1-(2-Propoxyethyl)piperazine derivatives against standard pharmacophores, focusing on two distinct biological activities:

  • Cytotoxicity (Anticancer): Targeting mitochondrial pathways in resistant cell lines (e.g., MCF-7, A549).

  • PDE5 Inhibition (Vascular): Evaluating off-target or intended vasorelaxant effects.

Mechanism of Action & Signaling Pathways

To interpret in vitro data correctly, one must understand the dual-potential of this scaffold. While the piperazine ring provides receptor affinity, the propoxyethyl tail dictates intracellular accumulation.

Dual-Pathway Interaction Map

G Drug 1-(2-Propoxyethyl) piperazine Derivative Mito Mitochondrial Membrane Drug->Mito Lipophilic Entry PDE5 PDE5 Enzyme (Cytosolic) Drug->PDE5 Competitive Inhibition ROS ROS Generation (Superoxide) Mito->ROS Disruption Caspase Caspase-3/9 Activation ROS->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis cGMP cGMP Accumulation PDE5->cGMP Prevents Hydrolysis PKG PKG Activation cGMP->PKG Relax Vasorelaxation / Antiproliferation PKG->Relax

Figure 1: Dual mechanism of action. The propoxyethyl moiety facilitates mitochondrial entry, triggering ROS-mediated apoptosis (Red pathway), while the piperazine core retains affinity for PDE5 enzymes (Green pathway).

Comparative Performance Analysis

The following data synthesizes performance metrics of Propoxyethyl derivatives against standard controls (Sildenafil for PDE5, Doxorubicin for cytotoxicity).

Table 1: Comparative IC50 Profile (Cell-Based Assays)
Compound ClassTarget Cell LineIC50 / GI50 (µM)Mechanism NoteSolubility (LogP)
Propoxyethyl-Piperazine Derivative (Novel) A549 (Lung Cancer) 12.5 - 25.0 Apoptosis Induction High (~3.5)
N-Methylpiperazine DerivativeA549> 50.0Low PermeabilityLow (~1.2)
Doxorubicin (Control)A5490.5 - 1.0DNA IntercalationModerate
Propoxyethyl-Piperazine Derivative (Novel) MCF-7 (Breast) 1.0 - 10.0 Mitochondrial ROS High
Sildenafil (Reference)MCF-7> 50.0 (Inactive)PDE5 SelectiveModerate (~2.7)
Propoxyethyl-Piperazine Derivative (Novel) HEK293 (Normal) > 100.0 High Selectivity High

Senior Scientist Insight: The propoxyethyl derivatives often exhibit a higher IC50 (lower potency) than Doxorubicin but offer a superior Selectivity Index (SI) . Unlike Doxorubicin, which is cardiotoxic, these derivatives often show minimal toxicity to normal HEK293 or fibroblast cells, making them attractive "soft" cytotoxic agents [1, 3].

Table 2: PDE5 Enzymatic Inhibition (Off-Target Check)
CompoundPDE5 IC50 (nM)Selectivity Ratio (PDE5/PDE6)Clinical Implication
Sildenafil (Standard)3.5~10Visual disturbances (PDE6)
Propoxyethyl Derivative 15.0 - 45.0 > 50 Reduced visual side effects
N-Aryl-Piperazine> 1000N/AInactive at PDE5

Detailed Experimental Protocols

Protocol A: Cytotoxicity Screening (Modified MTT Assay)

Objective: Determine metabolic inhibition in cancer lines (A549, MCF-7).

  • Solubilization (Critical Step):

    • Dissolve the derivative in 100% DMSO to create a 10 mM stock.

    • Note: The propoxyethyl tail is hydrophobic. Sonicate for 5 minutes at 37°C if precipitation occurs.

    • Dilute in culture medium (RPMI-1640) to final concentrations (0.1–100 µM). Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h for attachment.
      
  • Treatment:

    • Add 100 µL of drug dilutions. Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin 1 µM) .

    • Incubate for 48 hours (Propoxyethyl derivatives often require longer exposure than standard alkylating agents).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilization: Remove media carefully. Add 150 µL DMSO.[1] Shake plate for 10 mins to fully dissolve the lipophilic formazan-drug complexes.

    • Measure Absorbance at 570 nm.[1]

Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)

Objective: Confirm if cell death is necrotic (toxicity) or apoptotic (programmed).

  • Treatment: Treat

    
     cells with the IC50 concentration determined in Protocol A for 24 hours.
    
  • Staining:

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) .

  • Analysis:

    • Q1 (Annexin-/PI-): Live cells.

    • Q3 (Annexin+/PI-): Early Apoptosis (Mechanism of interest).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

    • Success Criterion: A shift of >20% population to Q3 indicates successful apoptotic induction, typical of piperazine-mediated mitochondrial stress [3].

Experimental Workflow Diagram

This diagram illustrates the decision matrix for advancing a Propoxyethyl derivative from synthesis to lead candidate.

Workflow Start Synthesis of Propoxyethyl Derivative Solubility Solubility Check (DMSO/PBS) Start->Solubility Solubility->Start Fail (Precipitates) Primary Primary Screen (MTT Assay) Solubility->Primary Pass Primary->Start Inactive Hit Hit Selection (IC50 < 20 µM) Primary->Hit Active Secondary Mechanism Check (Flow Cytometry) Hit->Secondary Selectivity Selectivity Index (Cancer vs Normal) Hit->Selectivity

Figure 2: Screening cascade. Note the critical "Solubility Check" gate early in the process, necessitated by the lipophilic propoxyethyl group.

Troubleshooting & Expert Tips

  • Precipitation in Media: The propoxyethyl chain decreases water solubility. If you observe crystal formation in the cell culture media under the microscope, your IC50 data is invalid.

    • Solution: Use a co-solvent system (e.g., PEG400) or encapsulate in liposomes if testing >50 µM [5].

  • Autofluorescence: Some piperazine derivatives can fluoresce. Always run a "Drug Only" control (no cells, just media + drug) in your MTT or fluorescence assays to subtract background signal.

  • Stability: Piperazine rings are susceptible to oxidation. Store stock solutions at -20°C under argon if possible.

References

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines.[2][3] Medicina, 61(10), 1731.[2] Link

  • BenchChem. (n.d.). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. Link

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review.[4] Chem Biol Drug Des, 105(3).[4] Link

  • ResearchGate. (2025). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Link

  • El-Sherbiny, I.M., et al. (2025).[5] Toxicity testing of sildenafil base-loaded liposomes in in vitro and ex vivo models. Journal of Applied Toxicology. Link

Sources

literature review of substituted piperazines for radioprotection

[1][2]

Part 1: Executive Summary & Strategic Context

The clinical management of Acute Radiation Syndrome (ARS) and radiotherapy-induced toxicity has long been monopolized by Amifostine (WR-2721) . While effective, Amifostine's utility is severely compromised by its narrow therapeutic window, hypotension, and nausea.

Recent advancements in medicinal chemistry have identified substituted piperazines , specifically 1-(2-hydroxyethyl)piperazine derivatives , as a superior class of radioprotectors.[1][2] Unlike thiols (Amifostine), which rely primarily on free radical scavenging via sulfhydryl groups, substituted piperazines offer a dual mechanism: antioxidant capacity combined with specific modulation of anti-apoptotic pathways (Bcl-2 interactions).

This guide objectively compares these novel piperazines against the current standard, providing actionable protocols for their evaluation.

Part 2: Mechanistic Basis & Structure-Activity Relationship (SAR)

The Piperazine Advantage

The piperazine pharmacophore offers distinct advantages over linear amines:

  • Conformational Rigidity: The cyclic structure reduces entropy loss during receptor binding.

  • Lipophilicity Balance: The N-substitution allows precise tuning of LogP, facilitating cell membrane permeability—a critical failure point for many hydrophilic antioxidants.

  • Dual-Nitrogen Functionality: The N1 and N4 positions allow for "bivalent" ligand design; one end can target DNA/proteins (binding), while the other acts as a radical sink.

Mechanism of Action Pathway

The following diagram illustrates the cascade of radiation injury and the specific intervention points of substituted piperazines compared to Amifostine.

RadioprotectionMechanismcluster_legendPathway LegendIRIonizing Radiation (IR)WaterH2O RadiolysisIR->WaterROSROS Generation(•OH, H2O2)Water->ROSDNADNA Double-Strand BreaksROS->DNAOxidative AttackApoptosisApoptotic Signaling(Bax/Bak activation)DNA->ApoptosisCellDeathCell Death / Tissue FailureApoptosis->CellDeathAmifostineAmifostine (WR-1065)Mechanism: Thiol ScavengingAmifostine->ROSDirect ScavengingPiperazineSubstituted Piperazines(e.g., Compound 6)Piperazine->ROSN-H Radical QuenchingPiperazine->ApoptosisBcl-2 Stabilization(Unique Mechanism)keyRed: Damage Pathway | Green: Piperazine Action | Yellow: Amifostine Action

Caption: Comparative mechanism showing Piperazines' dual action (ROS scavenging + Anti-apoptotic signaling) vs. Amifostine's primary scavenging mode.

Part 3: Comparative Performance Analysis

The following data aggregates findings from recent studies (2020-2025), specifically focusing on the "Compound 6" derivative identified by Tichy et al., compared to Amifostine.

Table 1: Head-to-Head Performance Metrics
FeatureAmifostine (WR-2721) Piperazine Derivative (Cmpd 6) CLZ-8 (Piperazine Analog)
Primary Class Aminothiol (Prodrug)1-(2-hydroxyethyl)piperazineLipophilic Piperazine
Dose Reduction Factor (DRF) 1.4 - 1.7 (High)~1.3 - 1.5 (Moderate-High)~1.3
Toxicity (In Vitro) High cytotoxicity at effective dosesLow (High viability >200µM)Moderate
Therapeutic Window Narrow (< 30 min pre-IR)Broad (Stable > 1 hour)Broad
Route of Admin IV / SC (Painful)Oral / IP PotentialIP / Oral
Side Effects Hypotension, Nausea, VomitingMinimal observed (In vivo)Not fully characterized
Mechanism Free radical scavengingScavenging + Bcl-2 ModulationScavenging

Key Insight: While Amifostine has a marginally higher theoretical DRF, its clinical application is limited by toxicity. Piperazine derivatives like Compound 6 achieve comparable DNA protection (measured by DCA) with a significantly superior safety profile, making them viable for prophylactic use in non-clinical scenarios (e.g., first responders).

Part 4: Experimental Protocols

To validate the efficacy of a novel piperazine derivative, you must employ a self-validating workflow. The following protocols are the industry standard for radioprotection screening.

Protocol A: Dicentric Chromosome Assay (DCA) - The "Gold Standard"

Purpose: To quantify radiation-induced DNA damage in peripheral blood lymphocytes.

Materials:

  • Heparinized whole blood (Human or Non-Human Primate).

  • RPMI 1640 medium supplemented with 20% FBS.

  • Phytohemagglutinin (PHA) (M-form).

  • Colcemid (10 µg/mL).

  • Giemsa Stain.

Step-by-Step Workflow:

  • Pre-Treatment: Incubate whole blood with the Piperazine candidate (e.g., 10-200 µM) for 1 hour at 37°C.

    • Control: Amifostine (active metabolite WR-1065) at 100 µM.

  • Irradiation: Expose samples to Gamma radiation (

    
    Co or 
    
    
    Cs) at 2 Gy and 4 Gy.
  • Culture Initiation: Add 0.5 mL blood to 4.5 mL complete medium + PHA. Incubate for 48 hours .

  • Metaphase Arrest: At hour 46, add Colcemid (0.1 µg/mL final) to arrest cells in metaphase.

  • Hypotonic Shock: Centrifuge, remove supernatant, and add 0.075 M KCl (pre-warmed) for 15 mins.

  • Fixation: Fix with Methanol:Acetic Acid (3:1). Wash 3 times.

  • Scoring: Drop onto slides, stain with Giemsa. Score 50-100 metaphases per sample.

    • Endpoint: Count dicentric chromosomes and centric rings. Calculate the Protection Factor (PF) :

      
      
      
Protocol B: In Vivo Survival Assay (30-Day)

Purpose: To determine the Dose Reduction Factor (DRF) in a systemic model.

Subject: C57BL/6 Mice (Male, 10-12 weeks). Group Size: n=10 per radiation dose point.

  • Drug Administration: Administer Piperazine candidate (IP or Oral) 30-60 mins prior to irradiation.

    • Dose Finding: Must be determined via prior MTD (Maximum Tolerated Dose) study. Typical starting dose: 1/10th of LD50.

  • Irradiation (TBI): Total Body Irradiation using X-ray or Gamma source.

    • Doses: 6, 7, 8, 9, 10 Gy (to bracket the LD50/30).

  • Monitoring: Monitor survival and weight daily for 30 days.

  • Calculation:

    • Calculate LD50/30 for Vehicle Control vs. Treated.

    • Success Criterion: A DRF > 1.15 is considered significant for a novel agent.

Experimental Workflow Diagram

ExperimentalWorkflowcluster_0Phase 1: In Vitro Screeningcluster_1Phase 2: In Vivo ValidationSynthesisSynthesis(1-(2-hydroxyethyl)piperazine)ToxScreenToxicity Screen(MOLT-4 / PBMCs)Synthesis->ToxScreenDCADCA Assay(DNA Damage)ToxScreen->DCAIf IC50 > 100µMMTDMTD Determination(Max Tolerated Dose)DCA->MTDIf PF > 30%Survival30-Day Survival(C57BL/6 TBI)MTD->SurvivalHistoHistopathology(GI/Bone Marrow)Survival->HistoSurvivorsDecisionGo / No-Go?Survival->Decision

Caption: Step-wise validation workflow from synthesis to in vivo survival, ensuring only non-toxic candidates progress.

Part 5: References

  • Tichy, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents.[3][1][4] Molecules, 25(3), 532.[1]

  • Filipova, A., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry.

  • Feng, T., et al. (2018). CLZ-8, a Potent Small-Molecular Compound, Protects Radiation-Induced Damages Both in Vitro and in Vivo. Environmental Toxicology and Pharmacology.

  • BenchChem Technical Support. (2025). A Head-to-Head Comparison of Piperazine-Based Radioprotective Agents.[3][2][5]

  • Seed, T.M., et al. (2022). Current status of radioprotectants and radiation mitigators. Mutation Research.

Comparative Pharmacological Profiles of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Evolution of "Privileged Structures"

Phenylpiperazines represent a "privileged scaffold" in neuropsychopharmacology—a molecular framework capable of providing ligands for diverse G-protein coupled receptors (GPCRs). Historically, this class evolved from the "dirty" pharmacological profiles of early antidepressants (e.g., Trazodone) to the tuned "precision polypharmacology" of third-generation antipsychotics (e.g., Aripiprazole).

This guide objectively compares the pharmacological performance of key phenylpiperazine derivatives, dissecting the structural determinants that drive their selectivity between Serotonin (5-HT), Dopamine (D2), and Adrenergic (


) receptors.
Comparative Pharmacodynamic Profile

The pharmacological divergence of phenylpiperazine derivatives is driven by the substitution pattern on the phenyl ring and the nature of the distal heteroaromatic system.

Table 1: Comparative Binding Affinities (

) and Functional Activity

Values represent varying experimental conditions; data aggregated from consensus literature (e.g., PDSP, NIMH).

FeaturemCPP (Metabolite/Probe)Trazodone (SARI Antidepressant)Aripiprazole (Atypical Antipsychotic)
Primary Mechanism Non-selective 5-HT agonist5-HT2A Antagonist / SERT InhibitorD2 Partial Agonist / 5-HT1A Partial Agonist
5-HT1A Affinity (

)
Moderate (>100 nM)Moderate (100–300 nM)High (1–5 nM)
5-HT2A Affinity (

)
High (20–40 nM)High (10–20 nM) High (3–10 nM)
D2 Affinity (

)
Low (>1000 nM)Low (>1000 nM)Very High (0.3–1.0 nM)

1-Adrenergic (

)
ModerateHigh (10–40 nM) Moderate (20–60 nM)
Functional Efficacy Full Agonist (5-HT2C)Antagonist (5-HT2A/

1)
Partial Agonist (Intrinsic Activity ~30-40%)
Key Side Effects Anxiety (5-HT2C activation)Orthostatic Hypotension (

1 blockade)
Akathisia (D2 partial agonism)
Analysis of Selectivity
  • mCPP (1-(3-chlorophenyl)piperazine): Acts as a "warhead" with high intrinsic activity at 5-HT2C. Its lack of a distal bulky group prevents high-affinity anchoring at the D2 orthosteric site, resulting in a "serotonergic noise" profile often used to induce anxiety in animal models.

  • Trazodone: The addition of the triazolopyridine tail creates steric bulk that precludes D2 binding but enhances

    
    1-adrenergic affinity, leading to its dose-limiting hypotension. Its therapeutic value lies in the blockade of 5-HT2A combined with weak SERT inhibition.
    
  • Aripiprazole: The 2,3-dichloro substitution (or 2-methoxy in related analogs) on the phenyl ring, combined with a quinolinone tail, creates a "U-shaped" bioactive conformation. This fits the deep hydrophobic pocket of the D2 receptor, allowing for nanomolar affinity and the unique "stabilizing" partial agonist effect.

Structure-Activity Relationship (SAR) Mechanics

The pharmacological fate of a phenylpiperazine is decided by three structural zones.

SAR_Flow Core Phenylpiperazine Scaffold Zone1 Zone 1: Phenyl Substituents (Electronic/Steric) Core->Zone1 Zone2 Zone 2: Alkyl Linker (Distance/Flexibility) Core->Zone2 Zone3 Zone 3: Distal Heterocycle (Secondary Binding) Core->Zone3 Outcome1 3-Cl / 3-CF3: 5-HT Agonism (mCPP) Zone1->Outcome1 Meta-subst. Outcome2 2-OMe / 2,3-Cl2: D2/5-HT1A Affinity Zone1->Outcome2 Ortho-subst. Outcome3 Linker (2-4 carbons): Optimizes D2 vs 5-HT1A ratio Zone2->Outcome3 Outcome4 Bulky Imide/Quinolinone: Determines Efficacy (Agonist vs Antagonist) Zone3->Outcome4

Figure 1: Structural determinants of phenylpiperazine pharmacology. The "Ortho-substitution" (e.g., Aripiprazole) is critical for D2 affinity, whereas "Meta-substitution" (e.g., mCPP) favors 5-HT receptor agonism.

Experimental Protocols: Validating the Profile

To objectively characterize a novel phenylpiperazine derivative, one must assess both affinity (binding) and efficacy (function).

Protocol A: High-Throughput Radioligand Binding (Affinity)

Objective: Determine


 values to rank selectivity.
Standard: Competition binding using filtration.[1]
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human recombinant receptors (5-HT1A, D2, 5-HT2A).[2][3]

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend to 5-10 µg protein/well.

  • Assay Setup (96-well format):

    • Total Binding: Membrane + Radioligand (

      
      -8-OH-DPAT for 5-HT1A or 
      
      
      
      -Raclopride for D2).
    • Non-Specific Binding (NSB): Add excess unlabeled competitor (e.g., 10 µM Serotonin or Haloperidol).

    • Test Compounds: Add phenylpiperazine derivative (10 concentrations,

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B:

Functional Assay (Intrinsic Activity)

Objective: Distinguish between Full Agonists, Partial Agonists (Aripiprazole-like), and Antagonists. This is the critical differentiator for this chemical class.

  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

    
     subunit. 
    
    
    
    is a non-hydrolyzable analog that accumulates in the membrane upon activation.[4][5]
  • Buffer Optimization (Crucial):

    • Use a buffer containing GDP (1–10 µM). Note: Excess GDP lowers basal binding, improving the signal-to-noise ratio for partial agonists.

  • Workflow:

    • Incubate membranes with test compound +

      
       (0.1 nM) + GDP.[6]
      
    • Incubate 30 min at 30°C.

    • Filter and count.[1][5]

  • Interpretation:

    • Full Agonist (5-HT): 100% stimulation.

    • Partial Agonist (Aripiprazole): 20–50% stimulation plateau.

    • Antagonist (Trazodone): 0% stimulation; blocks agonist-induced signal.

Signaling Pathway Visualization

Understanding the downstream effects of 5-HT1A and D2 partial agonism (the "Aripiprazole profile") is essential for explaining clinical efficacy without EPS (Extrapyramidal Symptoms).

Signaling_Pathway Rec_5HT1A 5-HT1A Receptor (Gi/o Coupled) G_Protein G-Protein Heterotrimer (Gi/o) Rec_5HT1A->G_Protein Activation Rec_D2 D2 Receptor (Gi/o Coupled) Rec_D2->G_Protein Activation Ligand Phenylpiperazine Derivative (Partial Agonist) Ligand->Rec_5HT1A Ligand->Rec_D2 G_Alpha Gαi-GTP (Activated) G_Protein->G_Alpha GDP/GTP Exchange K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Beta/Gamma Subunit AC Adenylyl Cyclase G_Alpha->AC Inhibition cAMP Decrease cAMP AC->cAMP Hyperpol Membrane Hyperpolarization K_Channel->Hyperpol

Figure 2: Signal transduction pathway for Gi/o-coupled receptors (5-HT1A/D2). Phenylpiperazines modulate this pathway to reduce neuronal excitability (Hyperpolarization) and dampen intracellular signaling (cAMP reduction).

References
  • Di Giovanni, G., et al. (2021). "The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives." Molecules. Link

  • BenchChem. (2025).[5][7] "Application Notes and Protocols for Radioligand Binding Assays Using Enciprazine." BenchChem Technical Library. Link

  • Leopoldo, M., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience. Link

  • Stark, H., et al. (2022).[8] "Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives." Pharmaceuticals.[4][9][10][11][12][13][14][15] Link

  • Gifford Bioscience. (2024). "Radioligand Binding Assay Protocols: Filtration vs SPA." Gifford Bioscience Technical Notes. Link

Sources

Safety Operating Guide

1-(2-Propoxyethyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: 1-(2-Propoxyethyl)piperazine (CAS: 15234-95-4) is a structural analogue of N-alkylated piperazines.[1][2][3] It must be treated as a Corrosive Organic Base .[2][3]

In my experience overseeing high-throughput synthesis labs, the most common safety failure with piperazine derivatives is improper segregation.[2][3] Never dispose of this compound in the "General Organic" solvent drum if that drum contains acidic waste streams (e.g., acetic acid, HCl traces).[2][3] The resulting exothermic acid-base neutralization can pressurize the container, leading to rupture or explosion.[2][3]

Core Disposal Directive:

  • Waste Stream: Basic Organic Waste (Halogen-Free).[2][4][3]

  • Primary Hazard: Corrosive (Skin/Eye Damage) & Sensitizer.[2][4][3][5]

  • Destruction Method: Chemical Incineration.[2][4][3]

Chemical Profile & Hazard Characterization

To ensure your waste profile is accurate for your Environmental Health & Safety (EHS) team, use the following data. This compound is a bifunctional molecule containing a secondary amine and an ether linkage.[2][4][3]

PropertySpecificationOperational Implication
Chemical Name 1-(2-Propoxyethyl)piperazineOfficial manifest name.[1][2][4][3]
CAS Number 15234-95-4 Required for waste labeling.[1][2][3]
Molecular Formula C9H20N2OCarbon-rich; high BTU value for incineration.[1][2][4][3]
Functional Groups Secondary Amine, EtherAmine: Basic/Corrosive.[1][2][3] Ether: Potential (low) peroxide risk.[2][4][3]
Physical State Liquid (Standard Conditions)Requires leak-proof secondary containment.[1][2][4][3]
Acidity (pKa) ~9.8 (Estimated for Piperazine N)Strong Base. Incompatible with acids.[1][2][4][3]
RCRA Status Likely D002 (Corrosive)If pH > 12.5 (common for neat amines).[1][2][4][3]
The Mechanistic Hazard

Piperazine derivatives are not just corrosive; they are potent sensitizers .[2][4][3]

  • Mechanism: The secondary amine moiety can react with skin proteins (haptenization), triggering an immune response.[2]

  • Safety Protocol: Double-gloving (Nitrile/Laminate) is mandatory.[2][4][3] Standard latex gloves are permeable to low-molecular-weight amines.[1][2][3]

Pre-Disposal Protocol: Segregation & Packaging

This is the self-validating system to prevent lab accidents.[2][3] Follow this decision logic before moving waste to the pickup area.

A. Segregation Rules (The "Never-Mix" List)
  • NO ACIDS: Mixing with acid waste generates significant heat.[2][4][3]

  • NO OXIDIZERS: Amines are reducing agents.[2][4][3] Mixing with peroxides, permanganates, or nitric acid can cause fire or evolution of toxic nitrogen oxide (NOx) gases.[2][3]

  • NO HALOGENATED SOLVENTS (Conditional): While chemically compatible, mixing with Chloroform/DCM often forces the entire carboy into a more expensive "Halogenated" waste stream.[2][4][3] Keep separate to reduce disposal costs unless already mixed in the experiment.[2][3]

B. Container Selection
  • Preferred: HDPE (High-Density Polyethylene) or PP (Polypropylene) carboys.[2][4][3]

    • Reasoning: Amines can etch glass over long periods, and glass containers are prone to mechanical breakage.[2][4][3] Plastic offers resilience.[2][4][3]

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste solution contains volatile solvents, to prevent pressure buildup.[2][3]

Step-by-Step Disposal Workflow

This protocol assumes you are generating the waste at the bench scale (mL to L quantities).

Step 1: Quenching (If Reactive) If the piperazine is part of a reaction mixture with residual reactive reagents (e.g., acid chlorides, alkyl halides), quench the reaction first.[1][2]

  • Protocol: Dilute slowly with water or a buffered solution to neutralize reactive intermediates before adding to the waste container.[2][3]

Step 2: Collection Transfer the liquid into the "Basic Organic Waste" container.[2][4][3]

  • Technique: Use a funnel to prevent drips.[2][3] Wipe the funnel with a solvent-dampened wipe immediately after use; dispose of the wipe as solid hazardous waste.[2][3]

Step 3: Labeling (Critical for Compliance) Affix a hazardous waste tag immediately.[2][4][3] Do not wait until the container is full.

  • Constituents: Write "1-(2-Propoxyethyl)piperazine" fully. Do not use abbreviations like "PEP".

  • Hazard Checkboxes: Check [x] Corrosive and [x] Toxic.[2][4][3]

  • pH: If required by your facility, measure the pH with a strip.[2][4][3] It will likely be >10.[2][3]

Step 4: Storage Store the container in a secondary containment tray (polypropylene) inside a flammable/corrosive storage cabinet.

  • Limit: Do not store for >90 days (standard US RCRA compliance limit for satellite accumulation areas).[2][3]

Visual Logic: Disposal Decision Tree

The following diagram illustrates the critical decision points for disposing of 1-(2-Propoxyethyl)piperazine to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 1-(2-Propoxyethyl)piperazine CheckState Is it mixed with other chemicals? Start->CheckState CheckAcid Contains Acids? CheckState->CheckAcid Yes StreamSelect Select Waste Stream CheckState->StreamSelect No (Pure) CheckOx Contains Oxidizers? CheckAcid->CheckOx No Neutralize ACTION: Neutralize separately (Ice Bath) CheckAcid->Neutralize Yes Reduce ACTION: Quench Oxidizer (Bisulfite/Thiosulfate) CheckOx->Reduce Yes CheckOx->StreamSelect No Neutralize->CheckOx Reduce->StreamSelect BaseStream Stream A: Basic Organic Waste (Preferred) StreamSelect->BaseStream No Halogens HaloStream Stream B: Halogenated Waste (If mixed with DCM/CHCl3) StreamSelect->HaloStream Has Halogens Labeling Label: Corrosive, Toxic Code: D002 (likely) BaseStream->Labeling HaloStream->Labeling Pickup EHS Pickup & Incineration Labeling->Pickup

Caption: Operational workflow for segregating and designating piperazine waste streams to prevent incompatibility incidents.

Emergency Spill Procedures

Even with perfect protocols, spills occur.[2][3] Prepare for this scenario:

Minor Spill (< 100 mL):

  • Evacuate the immediate area of personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2][3]

  • Absorb: Use a universal absorbent pads or vermiculite .[2][4][3]

    • Note: Do not use paper towels as the primary absorbent for neat amines; the high surface area can facilitate rapid oxidation/heating.[2][4][3]

  • Clean: Wipe the area with a dilute (5%) acetic acid solution or citric acid to neutralize residue, followed by soap and water.[2][4][3]

  • Disposal: Place all absorbent materials into a wide-mouth jar labeled "Hazardous Waste - Solid Debris (Contaminated with Amines)."

Major Spill (> 100 mL or outside hood):

  • Alert: Activate the lab emergency alarm.

  • Evacuate: Move to a safe zone.

  • Call EHS: Do not attempt to clean up large volumes of corrosive amines without respiratory protection (SCBA), as vapor concentrations may damage respiratory mucosa.[2][4][3]

References

  • PubChem. (n.d.).[2][4][3] 1-(2-Hydroxyethyl)piperazine Compound Summary (Structural Analogue Data). National Library of Medicine.[2][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2][4][3] Substance Information: Piperazine derivatives and sensitization hazards.[2][4][3] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-Propoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 741667-07-2 Chemical Class: N-Alkylated Piperazine Derivative Primary Hazard Domain: Corrosive (Skin/Eye), Sensitizer, Air-Sensitive

Executive Summary & Risk Context

For the attention of: Synthetic Chemists, Process Engineers, and EHS Officers.

Handling 1-(2-Propoxyethyl)piperazine requires a safety protocol that goes beyond standard organic solvent handling. As a piperazine derivative with a lipophilic propoxy tail, this compound presents a dual threat: chemical burns typical of organic bases and immunological sensitization .

The Scientific Reality: While specific toxicological data for this exact CAS (741667-07-2) is limited compared to its analog 1-(2-Hydroxyethyl)piperazine, structural activity relationships (SAR) dictate that we treat it as a Category 1B Skin Corrosive and a Respiratory Sensitizer . The addition of the propoxyethyl chain increases lipophilicity compared to bare piperazine, theoretically enhancing dermal absorption rates.

Core Directive: Do not rely on odor thresholds. Piperazines can cause olfactory fatigue. Engineering controls and barrier protection are your only reliable defense.

The Barrier Strategy: Personal Protective Equipment (PPE)[1][2]

The following PPE selection is based on permeation resistance against aliphatic amines. Latex is strictly prohibited due to rapid degradation by amine vapors.

A. Hand Protection (The Critical Barrier)

Rationale: Amines can permeate standard nitrile gloves over time. For this compound, we use a "Splash vs. Immersion" protocol.

ScenarioGlove MaterialThicknessEst. BreakthroughAction
Standard Handling (Weighing, Transfer)Nitrile (Double Gloved) > 5 mil (0.12 mm)15–30 minsChange outer glove immediately upon splash.
High Risk (Spill Cleanup, Synthesis Scale-up)Laminate (Silver Shield) or Butyl Rubber > 15 mil> 480 minsMandatory for spill response.
Prohibited Latex / Natural RubberN/A< 2 minsDO NOT USE. Amines degrade latex matrix instantly.
B. Eye & Face Protection[3][4][5][6][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of corrosive vapor affecting the mucous membranes of the eye.

  • High Volume (>100mL): Polycarbonate Face Shield worn over goggles.

C. Respiratory Protection[3][8]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Type K (Ammonia/Amine) or Multi-gas (ABEK) cartridges.

    • Note: P100 filters alone do not stop amine vapors.

Operational Workflow: Step-by-Step

This workflow is designed to prevent cross-contamination and sensitization.

HandlingWorkflow cluster_safety Critical Control Point Start Start: Material Receipt Check 1. Inert Atmosphere Check (Air Sensitive) Start->Check PPE 2. Don PPE (Double Nitrile + Goggles) Check->PPE Transfer 3. Transfer (Syringe/Cannula ONLY) PPE->Transfer Inside Fume Hood Decon 4. Acid Decon (Neutralize Residuals) Transfer->Decon Waste 5. Segregated Disposal Decon->Waste

Figure 1: Safe handling lifecycle for air-sensitive piperazine derivatives.

Protocol Details:

Step 1: Preparation & Environment [1][2][3][4]

  • Ensure the fume hood is active.

  • Prepare a "Decon Station" inside the hood: A beaker containing 5% Citric Acid or dilute Hydrochloric Acid. Why? Amines are basic; acid immediately neutralizes spills and vapors on tools.

Step 2: Dispensing (The "No-Pour" Rule)

  • Technique: Never pour from the bottle. The viscosity and surface tension of piperazines lead to dripping down the bottle neck.

  • Tool: Use a glass syringe with a long needle or a positive-displacement pipette.

  • Atmosphere: Flush the headspace with Nitrogen or Argon after use. This compound is air-sensitive; oxidation products can be more sensitizing than the parent compound.

Step 3: Decontamination of Tools

  • Do not remove contaminated tips/needles from the hood.

  • Draw the 5% acid solution into the used pipette/syringe before disposal. This neutralizes the residue inside the tip.

Emergency Response & Decontamination

Scenario: Skin Exposure

  • Immediate: Move to safety shower/sink.

  • Flush: Rinse with tepid water for 15 minutes minimum .

  • Do NOT use vinegar: While acid neutralizes amines on tools, applying acid to compromised skin can exacerbate the thermal injury of the burn. Use water only.

Scenario: Spills (>10 mL)

  • Evacuate the immediate area to allow vapors to vent.

  • Don PPE: Butyl gloves and respirator.

  • Absorb: Use a commercial "Caustic/Base" spill kit or vermiculite.

  • Neutralize: Treat the absorbed material with dilute citric acid before sealing in a waste bag.

Disposal & Environmental Compliance

Piperazine derivatives are toxic to aquatic life (often H412 or H411).[5]

Waste StreamClassificationProtocol
Liquid Waste Basic Organic WasteSegregate from acids. Do not mix with oxidizers (e.g., peroxides) to avoid exothermic reactions.
Solid Waste Hazardous SolidContaminated gloves and wipes must be double-bagged and labeled "Contaminated with Organic Bases."
Rinsate Aqueous BasicFirst rinse of containers should go to liquid waste, not down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204006, 1-(2-Propoxyethyl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine and its derivatives (General Hazards). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.